molecular formula C10H16ClNO2 B1285845 3,4-Diethoxyaniline hydrochloride CAS No. 4956-84-7

3,4-Diethoxyaniline hydrochloride

Cat. No.: B1285845
CAS No.: 4956-84-7
M. Wt: 217.69 g/mol
InChI Key: TTYSYLOEQPQCGU-UHFFFAOYSA-N
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Description

3,4-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol. It is an organic salt of 3,4-Diethoxyaniline where the amine functional group is protonated as a hydrochloride salt to improve its stability and crystallinity for handling and storage. This compound belongs to the class of substituted anilines and serves as a versatile aromatic amine building block and chemical intermediate in organic synthesis and pharmaceutical research. The electron-donating ethoxy groups positioned at the meta and para locations relative to the amino group activate the aromatic ring towards electrophilic substitution reactions, making this a valuable precursor for the synthesis of more complex molecules. Its primary research applications include its use as a key starting material or intermediate in the development of active pharmaceutical ingredients (APIs), dyes, and functional organic materials. Researchers also utilize this compound and its derivatives as tools in biochemical studies, such as investigating enzyme activities. This product is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYSYLOEQPQCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585572
Record name 3,4-Diethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-84-7
Record name 3,4-Diethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,4-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-diethoxyaniline hydrochloride, a key intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, applications, and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (CAS No: 4956-84-7) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with two ethoxy groups and an amino group, makes it a valuable precursor for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]

The primary utility of this compound lies in its role as a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1] Notably, it is a key starting material in the synthesis of Diethofencarb, a widely used fungicide. Furthermore, its chemical properties lend themselves to the creation of azo dyes and other specialty chemicals.

This guide will elucidate the synthetic pathway to this compound, detail its essential properties, and discuss its primary applications and safety profile, providing a holistic understanding for the practicing scientist.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 4956-84-7[1]
Molecular Formula C₁₀H₁₅NO₂ · HCl[1]
Molecular Weight 217.69 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point Not definitively available for the hydrochloride salt in the provided search results. The free base (3,4-diethoxyaniline) has a melting point of approximately 45-48 °C.General knowledge
Solubility Soluble in water and alcohols. The solubility of aniline hydrochlorides generally increases with temperature and is influenced by the alcohol concentration in aqueous solutions.[2][3][2][3]
pKa The pKa of the anilinium ion is a critical parameter for understanding its reactivity and behavior in solution. While not explicitly found for the diethoxy derivative, it is expected to be in the typical range for substituted anilinium ions.General knowledge

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with catechol (1,2-dihydroxybenzene). The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Catechol Catechol Diethoxybenzene 1,2-Diethoxybenzene Catechol->Diethoxybenzene Williamson Ether Synthesis NitroDiethoxybenzene 1-Nitro-3,4-diethoxybenzene Diethoxybenzene->NitroDiethoxybenzene Nitration Diethoxyaniline 3,4-Diethoxyaniline NitroDiethoxybenzene->Diethoxyaniline Reduction FinalProduct 3,4-Diethoxyaniline Hydrochloride Diethoxyaniline->FinalProduct Salt Formation

Caption: Synthetic pathway for this compound.

Step 1: Williamson Ether Synthesis of 1,2-Diethoxybenzene

The initial step involves the di-O-alkylation of catechol using an ethylating agent. The Williamson ether synthesis is the classic and most effective method for this transformation.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.

  • Ethylating Agent: Ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄) are common and effective ethylating agents.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol:

  • To a stirred solution of catechol (1 mole) in 250 mL of DMF, add potassium carbonate (2.2 moles).

  • Slowly add ethyl iodide (2.2 moles) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 1 L of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1,2-diethoxybenzene, which can be purified by vacuum distillation.

Step 2: Nitration of 1,2-Diethoxybenzene

The subsequent step is the electrophilic aromatic substitution of 1,2-diethoxybenzene to introduce a nitro group. The ethoxy groups are ortho-, para-directing, leading to a mixture of nitrated products. The desired 1-nitro-3,4-diethoxybenzene is a major product.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1,2-diethoxybenzene (1 mole) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding 1.1 moles of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 1,2-diethoxybenzene over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • The solid nitro product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 1-nitro-3,4-diethoxybenzene. Recrystallization from ethanol can be performed for further purification.

Step 3: Reduction of 1-Nitro-3,4-diethoxybenzene

The nitro group of 1-nitro-3,4-diethoxybenzene is then reduced to an amino group to yield 3,4-diethoxyaniline.

Causality of Experimental Choices:

  • Reducing Agent: Several methods can be employed for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are also effective.

  • Solvent: For catalytic hydrogenation, a solvent like ethanol or ethyl acetate is suitable. For metal-acid reductions, the reaction is typically carried out in an acidic aqueous medium.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1-nitro-3,4-diethoxybenzene (1 mole) in 500 mL of ethanol in a hydrogenation vessel.

  • Add 5% palladium on carbon (1-2 mol% of Pd) to the solution.

  • Pressurize the vessel with hydrogen gas (3-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 3,4-diethoxyaniline as an oil or low-melting solid.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 3,4-diethoxyaniline, into its more stable hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude 3,4-diethoxyaniline in a suitable organic solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid or pass dry hydrogen chloride gas through the solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectroscopic Data Expected Features
¹H NMR - Triplets and quartets corresponding to the two ethoxy groups. - Signals in the aromatic region corresponding to the protons on the benzene ring. - A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.
¹³C NMR - Resonances for the methyl and methylene carbons of the ethoxy groups. - Signals for the aromatic carbons, with those attached to the oxygen and nitrogen atoms shifted downfield.
IR Spectroscopy - N-H stretching vibrations for the ammonium group. - C-O stretching for the ether linkages. - Aromatic C-H and C=C stretching bands.

Applications in Synthesis

As a versatile intermediate, this compound is a precursor to several important compounds.

Applications Start 3,4-Diethoxyaniline Hydrochloride Diethofencarb Diethofencarb (Fungicide) Start->Diethofencarb AzoDyes Azo Dyes Start->AzoDyes Pharma Other Pharmaceutical Intermediates Start->Pharma

Caption: Key applications of this compound.

  • Agrochemicals: The most prominent application is in the synthesis of the fungicide Diethofencarb . This involves the reaction of 3,4-diethoxyaniline with an appropriate chloroformate.

  • Dyes: The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes .

  • Pharmaceuticals: It serves as a building block for the synthesis of various other active pharmaceutical ingredients (APIs), where the substituted aniline moiety is a key pharmacophore.

Safety and Toxicological Profile

As with all chemical reagents, proper handling and safety precautions are essential when working with this compound.

  • General Hazards: Substituted anilines, as a class, can be toxic.[4] Common toxic effects include hemolysis (damage to red blood cells).[4]

  • Routes of Exposure: Can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This guide has provided a detailed overview of its synthesis, from readily available starting materials, and a summary of its key properties and applications. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for its laboratory-scale preparation. As with any chemical synthesis, adherence to strict safety protocols is imperative. The information contained within this document is intended to empower researchers and scientists with the knowledge required to effectively and safely utilize this important compound in their research and development endeavors.

References

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 591-601.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Li, Q., et al. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
  • Khan, M. F., et al. (1997). Aniline-induced oxidative stress in rat spleen. Journal of Toxicology and Environmental Health, 52(2), 125-135.
  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421.
  • Nagel, R., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of the Total Environment, 109, 411-421.
  • Reachem Chemicals. (n.d.). Aniline Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

  • Wang, J., et al. (2011). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Fluid Phase Equilibria, 310(1-2), 107-112.
  • Cheméo. (n.d.). Aniline hydrochloride. Retrieved from [Link]

  • Australian Government Department of Health. (2023, June 26).
  • MPG.PuRe. (n.d.).
  • Zhang, Y., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
  • PubChem. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

  • Fisher Scientific. (2023, May 1).
  • Sigma-Aldrich. (2023, November 6).
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • MPG.PuRe. (n.d.).

Sources

A Senior Application Scientist's Guide to 3,4-Diethoxyaniline Hydrochloride: Physicochemical Properties and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role and Rationale

3,4-Diethoxyaniline hydrochloride (CAS No: 4956-84-7) is a substituted aromatic amine that serves as a crucial building block in various streams of chemical synthesis.[1] Its molecular architecture, featuring an aniline core functionalized with two electron-donating ethoxy groups, makes it a valuable intermediate in the production of agrochemicals, dyes, and notably, in pharmaceutical research.[1][2]

The conversion of the parent aniline, 3,4-diethoxyaniline, into its hydrochloride salt is a deliberate and critical step in its manufacturing and application.[1] This process protonates the basic amino group, transforming the compound into a more stable, crystalline solid.[1] From a practical standpoint, this salt form mitigates the compound's susceptibility to aerial oxidation—a common degradation pathway for anilines—and improves its handling characteristics and solubility in polar solvent systems, which is often advantageous for downstream reaction setups.[1]

This guide provides an in-depth examination of the essential physicochemical characteristics of this compound. It is designed for researchers, process chemists, and quality control analysts who require a robust understanding of this intermediate for successful process development, impurity profiling, and analytical method validation. We will move beyond a simple recitation of data to explore the causality behind analytical choices, ensuring a technically sound and field-proven approach.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical parameters for this compound are summarized below. These values dictate its behavior in both reactive and analytical environments.

Chemical Structure and Identity
  • IUPAC Name: 3,4-diethoxyaniline;hydrochloride

  • Molecular Formula: C₁₀H₁₆ClNO₂[1]

  • Molecular Weight: 217.69 g/mol [1]

  • CAS Number: 4956-84-7[1]

  • Canonical SMILES: CCOС1=C(C=C(C=C1)N)OCC.Cl

Tabulated Physicochemical Data
PropertyValueSignificance in ApplicationSource(s)
Appearance Red to brown solidVisual identifier for material specification. Color may indicate impurity levels.[2]
Melting Point ~48°C (for the free base)Critical parameter for drying, milling, and formulation. Note: The hydrochloride salt's melting point may differ and should be determined empirically.[1][2]
Boiling Point 294.5 ± 20.0 °C at 760 mmHgIndicates thermal stability. Useful for distillation purification of the parent aniline, but not the salt.[1][2]
Density 1.0 ± 0.1 g/cm³Important for process calculations, such as reactor volume and solvent requirements.[1][2]
LogP (estimated) ~2.75Indicates moderate lipophilicity, guiding selection of chromatographic conditions and solvent systems for extraction.[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°CLow volatility suggests minimal inhalation risk under ambient conditions, but appropriate handling is still required.[2]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of starting materials is a non-negotiable parameter in drug development and fine chemical synthesis. HPLC is the gold-standard technique for this assessment due to its high resolution, sensitivity, and broad applicability to compounds like substituted anilines.[3][4]

This section details a robust, self-validating reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

Rationale for Method Design
  • Technique Selection (RP-HPLC): Reversed-phase chromatography is selected based on the compound's moderate lipophilicity (LogP ~2.75).[1] A nonpolar stationary phase (like C18) will effectively retain the analyte, allowing for separation from more polar or non-polar impurities using a polar mobile phase.

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds.[5]

  • Mobile Phase (Acetonitrile/Water with TFA): A gradient of acetonitrile and water provides a robust mechanism for eluting the analyte and a wide range of potential impurities. The addition of a small amount (0.1%) of trifluoroacetic acid (TFA) serves two critical functions: it protonates residual silanols on the silica backbone of the column to reduce peak tailing, and it ensures the analyte, an amine, remains in its protonated (salt) form, leading to sharper, more symmetrical peaks.

  • Detection (UV at 254 nm): The aniline core contains a strong chromophore, making UV detection highly sensitive and appropriate.[4] A wavelength of 254 nm is a common choice for aromatic compounds and generally provides a good response.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

    • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a gradient pump, autosampler, and UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability (Trustworthiness Check):

    • Before sample analysis, perform five replicate injections of the Standard Preparation.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

      • The tailing factor for the main peak must be ≤ 2.0.

      • These checks confirm that the system is performing with adequate precision and that the peak shape is acceptable for accurate integration.

  • Analysis and Calculation:

    • Inject the Diluent (as a blank), followed by the Standard Preparation and the Sample Preparation.

    • Calculate the purity of the sample using the area percent method.

    • Purity (%): (Area of Main Peak in Sample / Total Area of all Peaks in Sample) * 100

Purity Analysis Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity determination process, from initial setup to final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) system_suitability System Suitability Test (5x Standard Injections) - RSD ≤ 2.0% - Tailing Factor ≤ 2.0 prep_mobile->system_suitability prep_std Prepare Reference Standard Solution prep_std->system_suitability prep_sample Prepare Test Sample Solution run_sequence Run Analytical Sequence (Blank -> Standard -> Sample) prep_sample->run_sequence system_suitability->run_sequence If Pass integrate Integrate Chromatograms run_sequence->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Stability, Storage, and Safety

Stability and Storage

Aniline derivatives are susceptible to light-induced degradation and oxidation.[6] The hydrochloride salt form enhances stability, but proper storage is still paramount to ensure material integrity over time.[1]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Safety and Handling

This compound and its parent compound are classified as hazardous.[8] Adherence to safety protocols is mandatory.

  • Hazard Summary: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][9] Use in a well-ventilated area or under a chemical fume hood.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]

    • Inhalation: Move person to fresh air.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

    • In all cases of exposure, seek immediate medical advice/attention.[9]

References

  • Benchchem. (n.d.). This compound | RUO | Supplier.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Echemi. (n.d.). 3,4-Dimethoxyaniline hydrochloride.
  • Rigol, A., Latorre, A., Lacorte, S., & Barceló, D. (n.d.). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 3,4-Dimethoxyaniline.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
  • Synquest Labs. (n.d.). 3,4-Dimethoxyaniline Safety Data Sheet.
  • Innospk. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2,5-Dichloroaniline.
  • National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. PubChem.
  • ChemBK. (2024, April 9). 3,4-Diethoxyaniline.
  • Wessely, M., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central.

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3,4-Diethoxyaniline hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Diethoxyaniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its core chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights and methodologies essential for laboratory and development settings.

Core Chemical Identity: Structure and Identification

This compound is the salt form of the parent compound, 3,4-Diethoxyaniline. The conversion to a hydrochloride salt is a common practice in organic chemistry to enhance the stability, crystallinity, and handling characteristics of amine-containing compounds.[1] The salt is less susceptible to aerial oxidation compared to the free aniline base.

The core structure consists of a benzene ring substituted with an amino group (-NH₂) and two ethoxy groups (-OCH₂CH₃) at positions 3 and 4 relative to the amine. In the hydrochloride form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion.

Molecular Structure:

The relationship between the free base and its hydrochloride salt is depicted below.

G cluster_0 3,4-Diethoxyaniline (Free Base) cluster_1 This compound a C₁₀H₁₅NO₂ b C₁₀H₁₆ClNO₂ a->b + HCl img_a b->a - HCl (Base) img_b

Caption: Reversible conversion between 3,4-Diethoxyaniline and its hydrochloride salt.

Chemical Identifiers:

A critical point of clarification for researchers is the distinction between the CAS (Chemical Abstracts Service) number for the free base and its hydrochloride salt. Using the correct CAS number is paramount for accurate procurement and regulatory compliance.

Identifier3,4-Diethoxyaniline (Free Base)This compound
CAS Number 39052-12-5[2][3]4956-84-7[1][4]
Molecular Formula C₁₀H₁₅NO₂[2][3]C₁₀H₁₆ClNO₂[1][4]
Molecular Weight 181.23 g/mol [2][3]217.69 g/mol [1][4]
IUPAC Name 3,4-diethoxyaniline[3]3,4-diethoxyanilinium chloride
InChI Key IKYZLUAAOLUOFW-UHFFFAOYSA-N[3]TTYSYLOEQPQCGU-UHFFFAOYSA-N[1]

Physicochemical Properties and Reactivity Profile

The properties of this compound are dictated by its structure. The hydrochloride salt form typically presents as a stable, crystalline solid, which is more soluble in polar solvents compared to its free base.[1]

PropertyValue (Free Base)Value (Hydrochloride Salt)
Appearance Red to brown solid[2]Crystalline solid
Melting Point ~48°C[2]Data not widely available
Boiling Point 294.5 ± 20.0 °C at 760 mmHg[2]Decomposes
Flash Point 143.6 ± 29.0 °C[2]N/A
Solubility Soluble in organic solventsSoluble in polar solvents (e.g., water, alcohols)

Expertise & Experience: The two electron-donating ethoxy groups at the meta and para positions significantly influence the molecule's reactivity. They activate the aromatic ring, making it highly susceptible to electrophilic substitution reactions.[1] This enhanced reactivity is a key feature exploited in synthetic chemistry, making it a valuable precursor for more complex molecules.[1]

Synthesis: A Step-by-Step Methodological Approach

The synthesis of this compound is a multi-step process that begins with a readily available aromatic precursor.[1] The following workflow outlines a common and logical synthetic route starting from catechol (1,2-dihydroxybenzene).

Caption: Synthetic workflow for this compound from Catechol.

Protocol 1: Synthesis of this compound

Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization to ensure the material's integrity before proceeding to the next stage.

Step 1: Williamson Ether Synthesis of 1,2-Diethoxybenzene

  • Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. A base is required to deprotonate the hydroxyl groups of catechol, forming a more nucleophilic phenoxide ion that readily attacks the ethylating agent.[1]

  • To a stirred solution of catechol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add ethyl iodide (EtI, 2.2 eq) dropwise to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting crude 1,2-diethoxybenzene by vacuum distillation.

Step 2: Nitration of 1,2-Diethoxybenzene

  • Causality: The diethoxy-substituted ring is highly activated. Nitration must be performed under controlled, cold conditions to prevent over-reaction and ensure regioselectivity for the para position, which is sterically and electronically favored.

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 1,2-diethoxybenzene (1.0 eq) to the cold nitrating mixture while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

  • Filter the solid, wash with cold water until neutral, and recrystallize from ethanol to yield pure 4-nitro-1,2-diethoxybenzene.

Step 3: Reduction to 3,4-Diethoxyaniline

  • Causality: The nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal-acid systems like tin(II) chloride in HCl are also highly effective and common in laboratory settings.

  • Dissolve 4-nitro-1,2-diethoxybenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the free aniline.

  • Extract the product into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to obtain crude 3,4-Diethoxyaniline.

Step 4: Formation of the Hydrochloride Salt

  • Causality: The final step converts the aniline, which may be an oil or low-melting solid, into a more stable and easily handled crystalline salt.[1]

  • Dissolve the crude 3,4-Diethoxyaniline in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is not an end-product but a crucial building block. Its activated aromatic ring and primary amine functional group make it a versatile starting point for constructing more complex molecular architectures.

Primary Application: Fungicide Synthesis The most prominent industrial application of 3,4-Diethoxyaniline is as a key intermediate in the production of the fungicide Diethofencarb .[2] This highlights its importance in the agrochemical sector for developing products that protect crops and ensure food security.[1]

G cluster_0 Core Intermediate cluster_1 Synthesis Pathways cluster_2 Final Products A 3,4-Diethoxyaniline Hydrochloride B Reaction with Isopropyl Chloroformate A->B D Azo Dyes A->D Diazotization & Coupling Reactions E Active Pharmaceutical Ingredients (APIs) A->E Multi-step Synthesis C Diethofencarb (Fungicide) B->C

Caption: Application pathways for this compound.

Other Applications:

  • Pharmaceuticals: The substituted aniline moiety is a common feature in many pharmacologically active molecules. This compound serves as a precursor for various therapeutic agents.[1]

  • Dyes: The aromatic amine structure makes it a suitable component for creating azo dyes through diazotization and coupling reactions.[1]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for assessing the purity of organic compounds.[1] A reversed-phase method is chosen because it is well-suited for separating moderately polar compounds like anilines from non-polar or more polar impurities. UV detection is effective due to the aromatic nature of the molecule.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

Spectroscopic Confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons, the ethoxy groups (a triplet and a quartet), and the aromatic carbons.[1]

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H stretches from the ammonium group and C-O stretches from the ether linkages.

Safety, Handling, and Storage

As with all aniline derivatives, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for the hydrochloride was not found in the search results, data for the free base and similar aniline compounds provide a strong basis for safe handling procedures.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6] Avoid breathing dust.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and acids.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[6]

    • Inhalation: Move the person to fresh air.[6]

Conclusion

This compound is a foundational chemical intermediate with significant utility in the agrochemical and pharmaceutical industries. Its value is derived from the specific reactivity conferred by its di-substituted aromatic structure. A thorough understanding of its synthesis, properties, and analytical validation, as presented in this guide, is essential for researchers and developers aiming to leverage this compound in their synthetic programs. Adherence to rigorous protocols and safety measures will ensure reliable and safe application in any research and development context.

References

  • PubChem, National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

Sources

Spectroscopic data interpretation of 3,4-Diethoxyaniline hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3,4-Diethoxyaniline Hydrochloride A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

This compound is a key aromatic amine intermediate utilized in the synthesis of various high-value chemical entities, including pharmaceuticals and dyes.[1][2] Its purity and structural integrity are paramount for the successful outcome of subsequent synthetic steps. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the comprehensive characterization of this compound. By moving beyond a mere listing of data, this document elucidates the causal relationships between molecular structure and spectral output, offering a robust framework for researchers to validate their own experimental findings.

The Analytical Imperative: Structuring the Investigation

In the field of chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research and development. For a molecule like this compound, a multi-faceted spectroscopic approach is not merely best practice; it is a necessity. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework.[1] This guide is structured to mirror a logical laboratory workflow, integrating data from each technique to build a conclusive structural assignment.

Experimental Workflow: An Integrated Approach

The following workflow illustrates the synergistic use of MS, IR, and NMR for definitive structural elucidation. This process ensures that data from each step informs and validates the next, creating a self-validating analytical system.

G cluster_0 Mass Spectrometry (MS) cluster_1 Infrared Spectroscopy (IR) cluster_2 Nuclear Magnetic Resonance (NMR) cluster_3 Final Confirmation MS Determine Molecular Weight & Fragmentation Pattern IR Identify Key Functional Groups (-NH3+, C-O, Aromatic C=C) MS->IR Provides MW context Confirm Conclusive Structural Assignment of 3,4-Diethoxyaniline HCl MS->Confirm NMR Elucidate C-H Framework & Connectivity IR->NMR Confirms functional groups to be assigned IR->Confirm NMR->Confirm

Figure 1: A logical workflow for the integrated spectroscopic analysis of this compound.

Mass Spectrometry (MS): The First Clue

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the analyte with high-energy electrons, causing ionization and subsequent fragmentation. The analysis is performed on the free base, 3,4-diethoxyaniline (MW: 181.23 g/mol ), as the hydrochloride salt is non-volatile.[3] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.

Data Interpretation: The mass spectrum of 3,4-diethoxyaniline is characterized by a distinct molecular ion peak and predictable fragmentation patterns arising from the cleavage of the ethoxy groups.

  • Molecular Ion (M⁺˙): The peak at m/z = 181 corresponds to the molecular weight of the free base, C₁₀H₁₅NO₂.[1] Its presence confirms the elemental composition.

  • Key Fragmentation: The primary fragmentation pathways for ethers involve the loss of alkyl groups, while aromatic amines show stability in the aromatic core.[4]

    • Loss of an Ethyl Radical ([M - C₂H₅]⁺): Cleavage of an ethyl group from one of the ethoxy moieties results in a significant peak at m/z = 152 . This is often a prominent fragment in ethoxy-substituted aromatics.[1]

    • Loss of Ethylene ([M - C₂H₄]⁺˙): A common rearrangement in ethers can lead to the elimination of a neutral ethylene molecule, producing a radical cation at m/z = 153 . This fragment is analogous to what is seen in the related compound, 3,4-dimethoxyaniline.[5]

Table 1: Predicted Mass Spectrometry Fragments for 3,4-Diethoxyaniline
Ion DescriptionFormula of FragmentPredicted m/zCausality
Molecular Ion[C₁₀H₁₅NO₂]⁺˙181Entire molecule ionized
Loss of Ethylene[C₈H₁₁NO₂]⁺˙153Rearrangement and loss from an ethoxy group
Loss of Ethyl Radical[C₈H₁₀NO₂]⁺152Alpha-cleavage of an O-CH₂ bond
Major Fragmentation Pathway

The diagram below visualizes the primary fragmentation events upon electron ionization.

G M Molecule Ion (M⁺˙) m/z = 181 frag1 [M - C2H5]⁺ m/z = 152 M->frag1 - •C2H5 frag2 [M - C2H4]⁺˙ m/z = 153 M->frag2 - C2H4

Figure 2: Key EI-MS fragmentation pathways for 3,4-diethoxyaniline.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present.[6]

Data Interpretation: The IR spectrum of this compound is dominated by features corresponding to the ammonium salt, the aromatic ring, and the ether linkages.

  • -NH₃⁺ Stretch: The most telling feature is a very broad and strong absorption band typically found between 2800-3200 cm⁻¹ . This is characteristic of the N-H stretching vibrations of the ammonium cation, distinguishing it from the sharper, less broad peaks of a primary amine (-NH₂) which appear around 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups are observed as stronger bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

  • C-O Ether Stretch: Strong, characteristic absorptions for the aryl-alkyl ether C-O bond are expected in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.[6]

Table 2: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2800-3200 (broad)N-H StretchAmmonium (-NH₃⁺)
3010-3100C-H StretchAromatic
2850-2980C-H StretchAliphatic (-CH₂, -CH₃)
1500-1600C=C StretchAromatic Ring
1200-1260Asymmetric C-O StretchAryl-Alkyl Ether
1020-1050Symmetric C-O StretchAryl-Alkyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and integration values allow for the complete assembly of the molecular structure.[7]

Molecular Structure with Atom Numbering

Figure 3: Structure of 3,4-Diethoxyaniline cation with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum provides a clear picture of the proton environments. The formation of the hydrochloride salt causes a downfield shift (deshielding) of the aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.

  • Aromatic Protons (δ ~7.0-7.5 ppm): The three aromatic protons will appear in the aromatic region.

    • H-2: Will likely appear as a doublet, coupled to H-6.

    • H-5: Will appear as a doublet, coupled to H-6.

    • H-6: Will appear as a doublet of doublets, coupled to both H-2 and H-5.

  • Ethoxy Methylene Protons (-OCH₂-, δ ~4.1 ppm): The two methylene groups (Ha, Hc) are chemically equivalent and will appear as a single quartet, coupled to the adjacent methyl protons. The signal integrates to 4H.

  • Ethoxy Methyl Protons (-CH₃, δ ~1.4 ppm): The two methyl groups (Hb, Hd) are equivalent and will appear as a single triplet, coupled to the adjacent methylene protons. This signal integrates to 6H.

  • Ammonium Protons (-NH₃⁺, variable): These protons typically appear as a broad singlet that can be exchanged with D₂O. Its chemical shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound
Proton AssignmentIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)
-NH₃⁺3Hbroad singletvariable
H-2, H-5, H-63Hmultiplets7.0 - 7.5
-OCH₂- (Ha, Hc)4Hquartet (q)~4.1
-CH₃ (Hb, Hd)6Htriplet (t)~1.4
¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the oxygen atoms (C-3, C-4) will be the most downfield in this region. The carbon attached to the ammonium group (C-1) will also be significantly affected.

  • Ethoxy Methylene Carbons (-OCH₂-, δ ~65 ppm): A single peak representing the two equivalent methylene carbons (Ca, Cc).

  • Ethoxy Methyl Carbons (-CH₃, δ ~15 ppm): A single peak representing the two equivalent methyl carbons (Cb, Cd).

Table 4: Predicted ¹³C NMR Data for this compound
Carbon AssignmentApprox. Chemical Shift (δ, ppm)
C-3, C-4~145 - 150
C-1, C-2, C-5, C-6~115 - 135
-OCH₂- (Ca, Cc)~65
-CH₃ (Cb, Cd)~15

Methodologies for Spectroscopic Analysis

Authoritative protocols are crucial for reproducible and accurate data. The following are generalized, yet field-proven, methodologies.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the -NH₃⁺ protons, allowing for their observation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small molecules should be employed. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

IR Sample Preparation (KBr Pellet)
  • Grinding: Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Direct Infusion EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The analysis targets the free base.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or other suitable inlet system for EI.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a combined spectroscopic approach. Mass spectrometry provides the initial molecular weight, IR spectroscopy confirms the presence of key functional groups—most notably the ammonium and ether moieties—and NMR spectroscopy delivers the final, unambiguous map of the molecular architecture. By understanding the principles behind each technique and the specific spectral features of the molecule, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][3][6][9]

  • PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline. National Center for Biotechnology Information. [Link][10][11]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][4]

  • PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link][5]

  • Vedantu. NCERT Solutions For Class 12 Chemistry. [Link][2]

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Starting materials for 3,4-Diethoxyaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxyaniline Hydrochloride: From Starting Materials to Final Product

Introduction

This compound is a valuable aromatic amine building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its molecular structure, featuring a substituted aniline ring with two electron-donating ethoxy groups, makes it a versatile precursor for more complex molecules.[1] Notably, it is an essential component in the synthesis of Diethofencarb, a widely used fungicide.[2] The hydrochloride salt form enhances the compound's stability and crystallinity, simplifying handling and storage for industrial applications.[1]

This guide provides a comprehensive technical overview of the synthetic pathways to this compound, with a primary focus on the selection of starting materials and the rationale behind the core chemical transformations. We will delve into the mechanistic details of each synthetic step, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a well-established multi-step process that typically begins with a catechol (1,2-dihydroxybenzene) derivative.[1] The overall strategy involves three primary stages:

  • Etherification: Introduction of the two ethoxy groups onto the aromatic ring.

  • Reduction: Conversion of a nitro group to the essential amine functionality.

  • Salt Formation: Conversion of the synthesized aniline to its more stable hydrochloride salt.

The most logical and efficient pathway involves starting with a nitrated catechol, which allows for the etherification of the hydroxyl groups, followed by the reduction of the nitro group. This sequence avoids potential side reactions and ensures high yields of the desired product.

Part 1: Foundational Starting Material - The Catechol Precursor

The journey to this compound commences with the selection of an appropriate catechol derivative. While one could start with catechol itself, a more strategic approach involves using 4-nitrocatechol (3,4-dihydroxynitrobenzene) as the primary starting material. This choice is advantageous as the nitro group serves as a precursor to the final amine functionality and is relatively stable under the conditions required for the subsequent etherification step.

The synthesis of 4-nitrocatechol itself is a known process, often involving the nitration of catechol or its derivatives, followed by hydrolysis.[4] By starting with 4-nitrocatechol, we streamline the overall synthesis, focusing on the two key transformations: etherification and reduction.

Part 2: The Etherification Step via Williamson Ether Synthesis

With 4-nitrocatechol as our starting point, the next critical step is the introduction of the two ethoxy groups to form 3,4-diethoxynitrobenzene . The Williamson ether synthesis is the classic and most effective method for this transformation.[1]

Mechanism and Rationale

The Williamson ether synthesis involves the deprotonation of the hydroxyl groups of 4-nitrocatechol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent to yield the desired diethoxy product. The choice of base, solvent, and ethylating agent is crucial for maximizing yield and minimizing side reactions.

Reagent Selection
Reagent TypeExamplesKey Considerations
Ethylating Agent Ethyl iodide, Diethyl sulfate, Ethyl bromideReactivity: Ethyl iodide is highly reactive but can be more expensive. Diethyl sulfate is a potent ethylating agent but is toxic and requires careful handling. Ethyl bromide offers a good balance of reactivity and cost.
Base Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)Strength & Solubility: NaOH is a strong, inexpensive base. K2CO3 is a milder base, often used in polar aprotic solvents like acetone or DMF, which can sometimes lead to cleaner reactions.
Solvent Ethanol, Acetone, Dimethylformamide (DMF)Polarity & Boiling Point: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents can accelerate SN2 reactions.
Experimental Protocol: Synthesis of 3,4-Diethoxynitrobenzene

This protocol describes a typical lab-scale synthesis of 3,4-diethoxynitrobenzene from 4-nitrocatechol.

Materials:

  • 4-nitrocatechol

  • Diethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 4-nitrocatechol and anhydrous potassium carbonate in anhydrous acetone.

  • Stir the mixture at room temperature.

  • Slowly add diethyl sulfate to the suspension via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,4-diethoxynitrobenzene as a solid.[5]

Part 3: The Reduction of the Nitro Group

The penultimate step in the synthesis is the reduction of the nitro group in 3,4-diethoxynitrobenzene to an amine, yielding 3,4-diethoxyaniline .[1]

Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for this reduction.[1] It offers high yields, clean reactions, and the catalyst can often be recovered and reused.[6] The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalyst and Reaction Conditions
ParameterOptionsKey Considerations
Catalyst Palladium on carbon (Pd/C), Raney Nickel, Platinum on carbon (Pt/C)Activity & Selectivity: Pd/C is a highly effective and commonly used catalyst for nitro group reductions. Raney Nickel is also effective but can be pyrophoric.[7] Platinum-based catalysts are also an option.[8]
Hydrogen Source Hydrogen gas (H2), Transfer hydrogenation (e.g., ammonium formate)Safety & Equipment: Using hydrogen gas requires a pressure-rated reactor. Transfer hydrogenation offers a safer alternative that does not require specialized high-pressure equipment.
Solvent Ethanol, Methanol, Ethyl acetateSolubility & Inertness: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols are commonly used.
Experimental Protocol: Synthesis of 3,4-Diethoxyaniline

This protocol outlines the reduction of 3,4-diethoxynitrobenzene using catalytic hydrogenation.

Materials:

  • 3,4-diethoxynitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas source

Equipment:

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3,4-diethoxynitrobenzene in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,4-diethoxyaniline. The product can be further purified by distillation or recrystallization if necessary.

Part 4: Final Step - Hydrochloride Salt Formation

The final step is the conversion of the free base, 3,4-diethoxyaniline, into its hydrochloride salt. This is a straightforward acid-base reaction that improves the compound's stability, crystallinity, and ease of handling.[1]

Experimental Protocol: Preparation of this compound

Materials:

  • 3,4-diethoxyaniline

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether or ethyl acetate

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Dissolve the crude or purified 3,4-diethoxyaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise.

  • The this compound will precipitate out of the solution as a solid.

  • Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain pure this compound.

Visualizing the Synthesis

Overall Synthetic Pathway

Synthesis_Pathway Start 4-Nitrocatechol Intermediate1 3,4-Diethoxynitrobenzene Start->Intermediate1 Williamson Ether Synthesis (e.g., Et2SO4, K2CO3) Intermediate2 3,4-Diethoxyaniline Intermediate1->Intermediate2 Catalytic Hydrogenation (e.g., H2, Pd/C) FinalProduct 3,4-Diethoxyaniline Hydrochloride Intermediate2->FinalProduct Salt Formation (HCl)

Caption: Synthetic route to this compound.

Generalized Experimental Workflow

Experimental_Workflow cluster_etherification Etherification cluster_reduction Reduction cluster_salt_formation Salt Formation a1 Reactants Mixing (4-Nitrocatechol, Base, Solvent) a2 Addition of Ethylating Agent a1->a2 a3 Reflux a2->a3 a4 Work-up & Purification a3->a4 b1 Dissolution & Catalyst Addition a4->b1 Intermediate Product b2 Hydrogenation b1->b2 b3 Catalyst Filtration b2->b3 b4 Solvent Evaporation b3->b4 c1 Dissolution of Aniline b4->c1 Aniline Free Base c2 Addition of HCl c1->c2 c3 Precipitation & Filtration c2->c3 c4 Drying c3->c4

Caption: Generalized workflow for the synthesis of 3,4-Diethoxyaniline HCl.

Conclusion

The synthesis of this compound is a robust and scalable process when approached with a clear understanding of the underlying chemical principles. The strategic selection of 4-nitrocatechol as the starting material provides a direct and efficient route to the target molecule. Careful consideration of the reagents and conditions for the Williamson ether synthesis and the subsequent catalytic hydrogenation is paramount to achieving high yields and purity. The final conversion to the hydrochloride salt ensures a stable and easily manageable product for its various industrial applications. This guide provides the foundational knowledge and practical protocols for researchers and scientists to successfully synthesize this important chemical intermediate.

References

  • Benchchem. This compound.

  • Qiu Wei-jie, Lin Jun. Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. 2005.

  • Autech. Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing.

  • Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA).

  • PrepChem. Synthesis of 4-nitropyrocatechol.

  • Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline.

  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline.

  • LookChem. Chinese Factory Supply Wholesale 3,4-DIETHOXY NITROBENZENE 4992-63-6 Safe Shipping.

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.

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  • PrepChem. Synthesis of catechol.

  • ChemicalBook. 3,4-Diethoxynitrobenzene.

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.

  • Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

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A Technical Guide to the Williamson Ether Synthesis of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 3,4-diethoxyaniline, a key intermediate in the chemical industry. The narrative is structured to provide not just a protocol, but a foundational understanding of the strategic decisions and mechanistic principles involved, tailored for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

The Role of 3,4-Diethoxyaniline in Agrochemicals

3,4-Diethoxyaniline (CAS No: 39052-12-5) is a substituted aniline that serves as a critical building block in organic synthesis. Its primary industrial application is as a precursor for Diethofencarb, a widely used benzimidazole fungicide that provides targeted protection for crops against various fungal pathogens.[1] The precise installation of the two ethoxy groups onto the aniline backbone is fundamental to the final product's biological activity, making a robust and selective synthesis route paramount for manufacturers.[1]

The Williamson Ether Synthesis: A Timeless Tool for O-Alkylation

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[2][3][4] The reaction classically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[5] Its enduring relevance in modern organic synthesis is a testament to its broad substrate scope and general reliability.

Core Principles and Mechanistic Considerations

The SN2 Pathway in Aromatic Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] In the context of preparing 3,4-diethoxyaniline, the synthesis begins with a dihydroxylated aniline precursor. The phenolic hydroxyl groups are deprotonated by a base to form highly nucleophilic phenoxide ions. These phenoxides then attack the electrophilic carbon of an ethylating agent (e.g., ethyl halide), displacing the leaving group in a single, concerted step.[5]

For this SN2 reaction to be efficient, several factors must be considered:

  • The Alkylating Agent: The electrophile must be unhindered at the reaction center. Primary alkyl halides, such as ethyl bromide or ethyl iodide, are ideal substrates as they minimize steric hindrance and are not prone to elimination side reactions.[2][6]

  • The Leaving Group: A good leaving group (e.g., I⁻, Br⁻, TsO⁻) is essential to facilitate the substitution.

  • The Nucleophile: The concentration and reactivity of the phenoxide are critical. The choice of base and solvent directly influences the nucleophilicity of the intermediate.

Synthetic Strategy: Navigating the O- vs. N-Alkylation Challenge

The primary challenge in synthesizing 3,4-diethoxyaniline from its logical precursor, 3,4-dihydroxyaniline (4-aminocatechol), is the presence of three nucleophilic sites: two hydroxyl groups and one amino group. The aniline nitrogen is nucleophilic and can compete with the desired O-alkylation, leading to the formation of N-ethylated byproducts.

However, the phenolic protons are significantly more acidic (pKa ≈ 10) than the N-H protons of the anilinium ion (pKa ≈ 4-5). This acidity difference allows for selective deprotonation of the hydroxyl groups using a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The resulting phenoxide ions are far more potent nucleophiles than the neutral amino group, thus kinetically favoring O-alkylation. The chosen strategy, therefore, relies on direct, dual O-alkylation under carefully controlled conditions to maximize the yield of the desired product.

Experimental Protocol: Direct Di-O-Ethylation of 3,4-Dihydroxyaniline

This protocol describes a self-validating system for the synthesis of 3,4-diethoxyaniline. Each step includes justifications rooted in chemical principles.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Role
3,4-DihydroxyanilineC₆H₇NO₂125.12Starting Material
Ethyl BromideC₂H₅Br108.97Ethylating Agent
Potassium Carbonate (anhydrous)K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Saturated NaCl Solution (Brine)NaCl(aq)-Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Step-by-Step Methodology
  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen to create an inert atmosphere, which is crucial to prevent the oxidation of the electron-rich aminophenol starting material.

  • Charging Reagents: To the flask, add 3,4-dihydroxyaniline (5.0 g, 39.9 mmol, 1.0 eq) and anhydrous potassium carbonate (13.8 g, 99.9 mmol, 2.5 eq). The excess base ensures complete deprotonation of both phenolic hydroxyl groups.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL). DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide anions highly reactive and accelerating the SN2 reaction.[3]

  • Addition of Ethylating Agent: While stirring vigorously, add ethyl bromide (7.4 mL, 99.9 mmol, 2.5 eq) dropwise to the suspension at room temperature. A slight excess of the ethylating agent helps drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C using an oil bath. Maintain this temperature and continue stirring for 8-12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Reaction Work-up
  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the dark mixture into 300 mL of ice-cold water to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-diethoxyaniline.

Purification and Characterization

The crude product, typically a red to brown solid[1], is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to yield the final product with a purity of ≥98.0%.[1] The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Parameters and Data Summary

ParameterValueRationale
Molar Ratio (Substrate:Base:EtBr)1.0 : 2.5 : 2.5Excess base and alkylating agent ensure complete di-alkylation.
SolventAnhydrous DMFPolar aprotic solvent accelerates SN2 reaction rate.
Temperature70-80 °CProvides sufficient thermal energy without promoting significant side reactions.
Reaction Time8-12 hoursTypical duration for complete conversion, should be confirmed by TLC.
AtmosphereInert (Nitrogen)Prevents oxidation of the aminophenol substrate.
Expected Yield75-85%Based on analogous Williamson ether syntheses of substituted phenols.

Visualizing the Process

Diagram: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Setup Inert Atmosphere Reactor B Charge 3,4-Dihydroxyaniline & K2CO3 A->B C Add Anhydrous DMF B->C D Add Ethyl Bromide C->D E Heat to 70-80 °C for 8-12h D->E F Monitor by TLC E->F G Cool & Quench in Ice Water F->G H Extract with Diethyl Ether G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Recrystallize Crude Product J->K L Characterize Final Product (NMR, MS) K->L M M L->M Final Product: 3,4-Diethoxyaniline

Caption: Experimental workflow for the synthesis of 3,4-Diethoxyaniline.

Diagram: Reaction Mechanism

This diagram outlines the mechanistic steps of the di-O-alkylation process.

G Start 3,4-Dihydroxyaniline + 2 K2CO3 Intermediate Potassium 4-amino-1,2-diphenoxide (Intermediate) Start->Intermediate Deprotonation EtBr 2 CH3CH2-Br TransitionState SN2 Transition State EtBr->TransitionState Intermediate->TransitionState Nucleophilic Attack Product 3,4-Diethoxyaniline + 2 KBr + 2 KHCO3 TransitionState->Product

Caption: Reaction mechanism of the Williamson ether synthesis.

Field Insights: Troubleshooting and Side Reaction Mitigation

Competing N-Alkylation and Mono-Alkylation

The primary competing reactions are N-alkylation and incomplete O-alkylation.[2]

  • N-Alkylation: Formation of N-ethyl-3,4-diethoxyaniline and N,N-diethyl-3,4-diethoxyaniline can occur, especially if reaction temperatures are too high or a very strong base is used.

  • Mono-alkylation: Incomplete reaction can leave mono-ethoxylated intermediates (3-ethoxy-4-hydroxyaniline and 4-ethoxy-3-hydroxyaniline).

These impurities can complicate purification and reduce the final yield. Monitoring by TLC is essential to ensure the reaction goes to completion, minimizing mono-alkylated species.

Optimizing for Selectivity: The Role of Base and Solvent

The choice of base is critical for selectivity. A base like K₂CO₃ is strong enough to deprotonate the phenols but generally not strong enough to deprotonate the aniline nitrogen, thus favoring O-alkylation. Stronger bases like sodium hydride (NaH) could increase the risk of N-alkylation.[7] The use of aprotic solvents like DMF or DMSO is known to enhance the rate of Williamson ether synthesis.[3]

Alternative Strategy: A Protection Group Approach

For substrates where N-alkylation is a persistent and significant issue, a protection-deprotection strategy is a valid and robust alternative.[8] This multi-step approach involves:

  • Protection: The amino group is temporarily protected, for instance, as an amide or an imine, to render it non-nucleophilic.

  • Williamson Ether Synthesis: The O-alkylation is performed on the protected intermediate.

  • Deprotection: The protecting group is removed under conditions that do not affect the newly formed ether linkages, yielding the pure product.

While this increases the number of synthetic steps, it often provides a cleaner reaction profile and higher overall purity, which can be crucial in pharmaceutical or high-spec agrochemical applications.[8]

Conclusion

The Williamson ether synthesis is a powerful and effective method for the preparation of 3,4-diethoxyaniline from 3,4-dihydroxyaniline. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, the challenges of competing N-alkylation can be effectively managed to achieve high yields of the desired O-alkylated product. The direct synthesis protocol presented here offers an efficient pathway, while the discussion of alternative strategies provides the necessary framework for troubleshooting and process optimization. This guide provides the foundational knowledge for researchers to successfully implement and adapt this synthesis for their specific applications.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Suri, J. L. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press. [Link]

  • Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • LookChem. Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Google Patents. US2347652A - Method of making 3,4-dimethylaniline.
  • vibzz lab. (2021). Dimethylaniline : Synthesis. YouTube. [Link]

  • Google Patents. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • ResearchGate. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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A Technical Guide to the Solubility and Stability of 3,4-Diethoxyaniline Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 3,4-Diethoxyaniline hydrochloride. As specific public data for this compound is limited, this document emphasizes robust, scientifically-grounded methodologies that enable researchers to generate reliable data essential for drug development. The principles and protocols outlined here are rooted in established regulatory guidelines and best practices in pharmaceutical sciences.

Introduction to this compound

This compound is an aromatic amine salt. The aniline moiety provides a basic nitrogen atom, which is protonated to form the hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling of crystalline solids. The diethoxy substitution on the phenyl ring increases lipophilicity compared to aniline itself, influencing its interaction with various solvents. Understanding the solubility and stability of this compound is a critical first step in any formulation development program, as these properties directly impact bioavailability, manufacturability, and shelf-life.[1][2]

Physicochemical Properties and Predictions

Before embarking on experimental studies, it is instructive to predict the compound's behavior based on its structure.

  • pKa: The anilinic nitrogen is basic. The electron-donating nature of the ethoxy groups is expected to increase the basicity (and thus the pKa of the conjugate acid) compared to aniline (pKaH ≈ 4.6).[3] This suggests that the compound will be ionized and more soluble at acidic to neutral pH.

  • Polarity: The molecule possesses both polar (ammonium salt) and non-polar (diethoxy-phenyl group) regions. This amphiphilic character suggests potential solubility in a range of solvents. The "like dissolves like" principle predicts higher solubility in polar protic solvents (like water and alcohols) that can solvate the ions, and lower solubility in non-polar aprotic solvents (like hexane or toluene).

A Systematic Approach to Solubility Determination

Solubility data is fundamental and can be categorized as either kinetic or thermodynamic.[1][4][5]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method ideal for early discovery screening.[4][5][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a solvent.[2][4] This is the gold standard for formulation development and is typically determined using the shake-flask method.[4]

Recommended Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This protocol establishes the equilibrium solubility and is the standard for regulatory submissions.[7][8][9] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.

Experimental Workflow:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. (A preliminary test can determine the approximate amount needed).[9]

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis prep1 Weigh excess 3,4-Diethoxyaniline HCl prep2 Add to vials with various lab solvents prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 sep1 Centrifuge vials to pellet undissolved solid equil2->sep1 analysis1 Withdraw clear supernatant sep1->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify concentration via HPLC-UV analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Solubility Data Template for this compound

Solvent ClassSolventPolarity Index[10]Expected SolubilityExperimental Solubility (mg/mL at 25°C)Observations
Polar Protic Water1.000HighData to be filled
Methanol0.762HighData to be filled
Ethanol0.654HighData to be filled
Polar Aprotic Acetonitrile0.460ModerateData to be filled
Acetone0.355ModerateData to be filled
Ethyl Acetate0.228LowData to be filled
Non-Polar Dichloromethane0.309LowData to be filled
Toluene0.099Very LowData to be filled
Hexane0.009Very Low / InsolubleData to be filled

Comprehensive Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions and retest periods.[11] A forced degradation (or stress testing) study is the cornerstone of this assessment, as mandated by ICH guidelines.[12][13][14] The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify degradation products without destroying the molecule entirely.[13]

Key Stress Conditions

Aromatic amines can be susceptible to oxidation (forming colored impurities), hydrolysis (less likely for the ether linkages under mild conditions), and photolytic degradation.[15][16] The hydrochloride salt form suggests good stability against acid-catalyzed degradation but potential reactivity under basic conditions where the free amine is generated.

Recommended Stress Conditions (based on ICH Q1A(R2)): [12][17][18][19]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[13]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample stored at 80°C for 48 hours.[13]

  • Photostability: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[13]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photostability, use the solid compound.[13][20]

  • Stress Application: Expose the samples to the conditions outlined above for the specified duration. Include a control sample stored under ambient conditions.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.[11]

  • Data Interpretation: Calculate the percentage of degradation. A mass balance assessment (typically 90-110%) should be performed to ensure all major degradants are detected.[11]

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Step 1: Apply Stress Conditions (ICH Q1A) cluster_analysis Step 2: Analysis cluster_eval Step 3: Evaluation start Prepare Stock Solution (1 mg/mL) and Solid Sample acid Acidic 0.1M HCl, 60°C start->acid base Basic 0.1M NaOH, 60°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid therm Thermal (Solid) 80°C start->therm photo Photolytic (Solid) ICH Q1B Light start->photo neut Neutralize Acid/Base Samples acid->neut base->neut hplc Analyze all samples via Stability-Indicating HPLC oxid->hplc therm->hplc photo->hplc neut->hplc degrad Calculate % Degradation hplc->degrad mass Assess Mass Balance (90-110%) degrad->mass path Identify Degradation Pathways mass->path

Caption: Workflow for a Forced Degradation Study.

Conclusion

Characterizing the solubility and stability of this compound is a foundational activity in its development. By employing systematic, validated protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can generate the high-quality data required for informed decision-making. This guide provides the necessary framework to establish a robust physicochemical profile, enabling successful formulation strategies and ensuring compliance with regulatory expectations.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections Source: PharmOut URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: Agilent URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Jordi Labs URL: [Link]

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  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: OECD 105 Source: Phytosafe URL: [Link]

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

  • Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

  • Title: a.6. water solubility Source: Legislation.gov.uk URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate URL: [Link]

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  • Title: Reagents & Solvents: Solvents and Polarity Source: University of Rochester URL: [Link]

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The Indispensable Scaffold: A Technical Guide to the Research Applications of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines, organic compounds featuring an amino group attached to a modified aromatic ring, represent a cornerstone of modern chemical and pharmaceutical research. Their inherent structural versatility and tunable electronic properties make them indispensable building blocks for a vast array of functional molecules, from life-saving therapeutics to cutting-edge materials.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and diverse research applications of this critical class of compounds. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower your research endeavors.

The Synthetic Toolkit: Accessing Substituted Anilines

The journey into the applications of substituted anilines begins with their synthesis. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, scalability, and economic considerations. Two primary strategies dominate the landscape: the reduction of nitroaromatics and palladium-catalyzed cross-coupling reactions.[2]

Classical Approach: Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a robust and well-established method, valued for its simplicity and the ready availability of a wide variety of substituted nitroaromatic precursors via electrophilic aromatic nitration.[2]

Causality of Reagent Choice: The selection of the reducing agent is critical and depends on the presence of other functional groups. For robust substrates, classical metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are high-yielding.[2][3] However, for molecules with sensitive functionalities such as alkenes or benzylic protecting groups, milder conditions are necessary. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient alternative, though it may not be suitable for all substrates due to its broad reactivity.[2]

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine granulated tin (e.g., 18 g, 0.15 mol) and nitrobenzene (e.g., 8 mL, 0.078 mol).

  • Acid Addition: Slowly and cautiously add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is highly exothermic and may require cooling in a water bath to maintain control.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour. The reaction is complete when the characteristic almond-like smell of nitrobenzene is no longer detectable.

  • Work-up and Isolation: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline to precipitate tin hydroxides.

  • Purification: The aniline can be isolated from the mixture by steam distillation. The distillate, an emulsion of aniline and water, is then extracted with an organic solvent such as dichloromethane. The organic extracts are dried over anhydrous potassium hydroxide pellets, and the solvent is removed by rotary evaporation.

  • Final Purification: The crude aniline is purified by fractional distillation, collecting the fraction boiling at 182-185 °C.

Modern Marvel: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of substituted anilines, offering unparalleled scope and functional group tolerance.[4][5] This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7]

Mechanistic Insight: The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired aniline and regenerate the Pd(0) catalyst.[4][6][7][8] The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[7]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L2Pd(II)(Ar)(NHR'R'')]X OxAdd->AmineCoord + HNR'R'' PdAmide Palladium Amide L2Pd(II)(Ar)(NR'R'') AmineCoord->PdAmide + Base - [H-Base]X PdAmide->Pd0 Reductive Elimination Product Ar-NR'R'' PdAmide->Product ArylHalide Aryl Halide (Ar-X) Amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine [9]

  • Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, charge a dry Schlenk flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-methyl-1-morpholinobenzene.

Characterization of Substituted Anilines

A comprehensive characterization of synthesized anilines is paramount to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural framework of the molecule, revealing the chemical environment of each proton and carbon atom.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.[10][12]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretching vibrations of the amino group and the substitution pattern on the aromatic ring.[10]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and is a crucial tool for quantitative analysis.[13][14][15][16]

Characterization_Workflow start Synthesized Substituted Aniline nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir hplc HPLC/GC-MS start->hplc structure Structural Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment hplc->purity final Characterized Compound structure->final purity->final

Caption: A typical workflow for the characterization of a newly synthesized substituted aniline.

Applications in Medicinal Chemistry and Drug Development

The aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents due to its ability to form key interactions with biological targets.[1][17] However, the aniline moiety can also present challenges, such as metabolic instability and potential toxicity, leading to research into bioisosteric replacements.[18][19][20]

Kinase Inhibitors in Oncology

A prominent application of substituted anilines is in the development of kinase inhibitors for cancer therapy.[21] Many of these drugs, such as Bosutinib and Sunitinib, target the ATP-binding site of kinases that are dysregulated in cancer cells. The 4-anilinoquinazoline and 4-anilinoquinoline cores are particularly effective scaffolds for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[21][22]

Table 1: Examples of Aniline-Based Kinase Inhibitors

DrugTarget Kinase(s)Therapeutic ApplicationSubstituted Aniline Moiety
Bosutinib Bcr-Abl, SrcChronic Myelogenous Leukemia2,4-dichloro-5-methoxyaniline
Sunitinib VEGFR, PDGFR, c-KITRenal Cell Carcinoma, GIST5-fluoro-2-oxo-1,2-dihydroindole
Gefitinib EGFRNon-Small Cell Lung Cancer3-chloro-4-fluoroaniline
Erlotinib EGFRNon-Small Cell Lung Cancer3-ethynyl-aniline

The synthesis of these complex molecules often involves the coupling of a substituted aniline with a heterocyclic core. For instance, the synthesis of Bosutinib involves the reaction of 2,4-dichloro-5-methoxyaniline with a quinoline derivative.[3][23][24] Similarly, Sunitinib synthesis involves the condensation of a substituted aniline-derived pyrrole with an oxindole moiety.[1][5][25][26]

Anti-Inflammatory Agents

Substituted anilines are also key components of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring attached to a sulfonamide-substituted aniline.[17] Its synthesis involves the condensation of a substituted phenylhydrazine with a diketone.[2][20][27]

Applications in Materials Science

The electronic properties of substituted anilines make them excellent monomers for the synthesis of functional polymers and materials with applications in electronics and energy.

Conductive Polymers: The Polyaniline Family

Polyaniline (PANI) is one of the most studied conducting polymers due to its ease of synthesis, environmental stability, and tunable conductivity.[11] The polymerization of aniline and its substituted derivatives is typically achieved through chemical or electrochemical oxidation.[8][28] The conductivity of polyanilines can be controlled by doping with acids and by introducing substituents onto the aniline ring.[29][30][31]

Mechanism of Oxidative Polymerization: The polymerization proceeds through a radical-mediated mechanism involving initiation, propagation, and termination steps.[13][32] Aniline is first oxidized to form a radical cation, which then couples to form dimers and oligomers. These chains continue to grow and are ultimately oxidized to the final polymer.[21][33][34]

Experimental Protocol: Chemical Oxidative Polymerization of Aniline [8][24][28][29]

  • Monomer Solution: In a beaker, dissolve aniline (e.g., 5 mL) in 1 M HCl (50 mL) and cool the solution in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (APS) (e.g., 11.4 g) in 1 M HCl (50 mL).

  • Polymerization: Slowly add the APS solution dropwise to the stirred aniline solution. A dark green precipitate of polyaniline will form. Continue stirring for 2 hours in the ice bath.

  • Isolation and Washing: Collect the polymer by vacuum filtration and wash sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polyaniline powder in a vacuum oven at 60 °C.

The conductivity of the resulting polyaniline can be measured using a four-probe technique on a pressed pellet of the polymer powder.[30][35][36][37][38]

Table 2: Conductivity of Polyanilines Synthesized with Different Oxidants

Oxidizing AgentConductivity (S/cm)Reference
(NH₄)₂S₂O₈1.32 x 10⁻³ (for P2ClAn)[30]
K₂Cr₂O₇Lower than (NH₄)₂S₂O₈[30]
FeCl₃Lowest yield and conductivity[30]
Organic Light-Emitting Diodes (OLEDs)

Aryl-substituted anilines are also being explored for their potential in organic light-emitting diodes (OLEDs), often as components of the hole-transport layer or as part of the emissive material itself.[39][40] The ability to tune the electronic properties of the aniline through substitution allows for the optimization of charge transport and emission characteristics.

Applications in Catalysis

Substituted anilines play a dual role in catalysis: they are important products of catalytic reactions and can also serve as ligands to control the outcome of catalytic transformations.

Cross-Coupling Reactions

As discussed in the synthesis section, substituted anilines are key products of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura reaction.[33][36] The Suzuki reaction, for instance, can be used to couple ortho-bromoanilines with various boronic acids to create complex molecular architectures.[33]

Ligands in Asymmetric Catalysis

The nitrogen atom of the aniline can coordinate to a metal center, and by incorporating chiral substituents, aniline derivatives can be used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. For example, iridium catalysts bearing chiral aniline-derived phosphoramidite ligands have been used for the highly enantioselective intramolecular allylic alkylation of aniline derivatives.[19] Furthermore, cobalt and nickel complexes with chiral aniline-derived ligands have shown promise in enantioselective Friedel-Crafts alkylations.[31][41]

Conclusion

Substituted anilines are far more than simple chemical building blocks; they are enabling scaffolds that drive innovation across a multitude of scientific disciplines. From the rational design of targeted cancer therapies to the development of next-generation electronic materials and the fine-tuning of catalytic processes, the ability to synthetically modify the aniline core provides researchers with a powerful tool to address complex scientific challenges. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the potential research applications of substituted anilines will undoubtedly continue to expand, solidifying their role as a truly indispensable class of molecules.

References

  • Mechanism of Polymerization of Aniline: A Review. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available at: [Link]

  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLYANILINE-BASED CONDUCTING POLYMER AND ITS ANTI-CORROSION APPLICATION. ResearchGate. Available at: [Link]

  • Experimental setup for conductivity measurements a) two-point technique b) four-point technique. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Reduction of a Nitro Group: Preparation of m-aminoacetophenone. Chemistry 210 Experiment 6. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available at: [Link]

  • On the mechanism of oxidative polymerization of aniline. Polymer. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. Available at: [Link]

  • Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Synthesis of Aniline by Reduction of Nitrobenzene. Scribd. Available at: [Link]

  • the preparation of phenylamine (aniline). Chemguide. Available at: [Link]

  • A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. Turkish Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. Available at: [Link]

  • The synthetic route of sunitinib derivatives by modification of solvent-exposed region. ResearchGate. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

  • Microwave Conductivity Measurements of High Conductive Polyaniline Films. HAL Open Science. Available at: [Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Available at: [Link]

  • Synthesis and Morphology of Conducting Polymers. ACS Symposium Series. Available at: [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]

  • Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Organic Letters. Available at: [Link]

  • Synthesis and characterization of conducting substituted polyanilines. ResearchGate. Available at: [Link]

  • BJOC - Search Results. Beilstein Journals. Available at: [Link]

  • Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. PubMed. Available at: [Link]

  • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]

  • Organic light emitting diodes using an aryl-substituted isobenzofuran as electron transport material. ResearchGate. Available at: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

A Technical Guide to 3,4-Diethoxyaniline: A Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Diethoxyaniline, a substituted aniline derivative, has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique electronic properties, stemming from the two electron-donating ethoxy groups on the aromatic ring, and the reactive amino functionality, make it a versatile precursor for a wide array of complex organic molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and application of 3,4-diethoxyaniline, with a particular focus on its utility in the development of pharmaceuticals and functional materials. We will explore its role in the synthesis of heterocyclic compounds, azo dyes, and as a key intermediate in multi-step synthetic pathways. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of 3,4-Diethoxyaniline

The value of an organic building block is determined by its ability to be reliably and selectively transformed into a variety of more complex structures. 3,4-Diethoxyaniline (DEAN) is a prime example of such a scaffold. The presence of the aniline moiety provides a nucleophilic nitrogen atom and a reactive aromatic ring, which are gateways to a multitude of chemical transformations. The two ethoxy groups at the 3 and 4 positions are not merely passive substituents; they significantly influence the reactivity of the entire molecule. By donating electron density into the benzene ring, they activate it towards electrophilic aromatic substitution and modulate the basicity of the amino group. This electronic fine-tuning is critical in directing the regioselectivity of reactions and stabilizing reactive intermediates, making DEAN a favored starting material for the synthesis of intricate molecular architectures.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. 3,4-Diethoxyaniline is typically a crystalline solid at room temperature with a characteristic amine odor. Its solubility profile is typical for anilines, showing limited solubility in water but good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.

PropertyValue
Molecular Formula C10H15NO2
Molar Mass 181.23 g/mol
Appearance Off-white to tan crystalline solid
Melting Point 43-46 °C
Boiling Point 288-289 °C
Density 1.05 g/cm³

The spectroscopic signature of 3,4-diethoxyaniline is well-defined. The ¹H NMR spectrum is characterized by the signals for the aromatic protons, the ethoxy groups (a triplet and a quartet), and the amine protons. The ¹³C NMR spectrum shows distinct peaks for the aromatic carbons, with those bonded to the ethoxy groups shifted downfield, and the carbons of the ethoxy groups themselves. The infrared (IR) spectrum displays characteristic N-H stretching vibrations for the primary amine, as well as C-O stretching bands for the ether linkages.

Core Reactivity and Synthetic Transformations

The synthetic utility of 3,4-diethoxyaniline is vast, with its reactivity primarily centered around the amino group and the activated aromatic ring.

Diazotization and Azo Coupling: A Gateway to Chromophores

One of the most fundamental reactions of anilines is their conversion to diazonium salts. Treatment of 3,4-diethoxyaniline with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of the corresponding diazonium salt. This intermediate is highly valuable as it can undergo a variety of subsequent reactions. Most notably, it can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form highly colored azo compounds. These azo dyes have found applications in various fields, including textiles and as pH indicators.

Diazotization_Azo_Coupling cluster_0 Diazotization cluster_1 Azo Coupling Dean 3,4-Diethoxyaniline Reagents1 NaNO2, HCl 0-5 °C Dean->Reagents1 Diazonium 3,4-Diethoxybenzenediazonium Chloride Reagents1->Diazonium Coupling_Partner Electron-Rich Aromatic (e.g., Phenol) Diazonium->Coupling_Partner Coupling Azo_Dye Azo Dye Coupling_Partner->Azo_Dye

Caption: Diazotization of 3,4-diethoxyaniline and subsequent azo coupling.

N-Alkylation and N-Acylation: Modifying the Amino Group

The nucleophilic nitrogen atom of 3,4-diethoxyaniline readily participates in N-alkylation and N-acylation reactions. Alkylation with alkyl halides or other electrophilic alkylating agents provides access to secondary and tertiary amines. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These transformations are crucial for installing protecting groups, modifying the electronic properties of the molecule, or for building more complex amide-containing structures, which are prevalent in pharmaceuticals.

Synthesis of Heterocyclic Scaffolds

3,4-Diethoxyaniline is a key starting material for the synthesis of a variety of heterocyclic compounds. For instance, it can undergo condensation reactions with dicarbonyl compounds to form quinolines and other related fused heterocyclic systems. The Skraup synthesis, a classic method for preparing quinolines, can be adapted to use 3,4-diethoxyaniline to produce substituted quinoline derivatives. These heterocyclic cores are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Applications in Medicinal Chemistry and Materials Science

The structural motifs derived from 3,4-diethoxyaniline are found in a range of bioactive compounds and functional materials.

Pharmaceutical Intermediates

Several marketed drugs and clinical candidates contain the 3,4-diethoxyphenyl moiety. For example, it is a key fragment in the synthesis of certain kinase inhibitors and other targeted therapies in oncology. The ethoxy groups can engage in important hydrogen bonding interactions within the active site of a protein, contributing to the overall binding affinity and selectivity of the drug molecule.

Organic Electronics and Dyes

The electron-rich nature of the 3,4-diethoxyphenyl group makes it a valuable component in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into larger conjugated systems can tune the electronic properties and enhance the performance of these devices. Furthermore, as mentioned earlier, its derivatives are used as dyes and pigments in various industrial applications.

Experimental Protocol: Synthesis of an Azo Dye from 3,4-Diethoxyaniline

The following protocol provides a detailed, step-by-step methodology for a representative diazotization-azo coupling reaction.

Objective: To synthesize an azo dye by coupling diazotized 3,4-diethoxyaniline with 2-naphthol.

Materials:

  • 3,4-Diethoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

  • Beakers, magnetic stirrer, stirring bar, Buchner funnel, filter paper

Procedure:

Part A: Diazotization of 3,4-Diethoxyaniline

  • In a 250 mL beaker, dissolve 1.81 g (10 mmol) of 3,4-diethoxyaniline in a mixture of 5 mL of concentrated HCl and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part B: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with several portions of cold water until the filtrate is neutral.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling cluster_C Part C: Isolation A1 Dissolve 3,4-Diethoxyaniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Prepare NaNO2 solution A2->A3 A4 Add NaNO2 dropwise A3->A4 B3 Add diazonium salt solution A4->B3 Transfer diazonium salt B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 C1 Vacuum Filtration B3->C1 Transfer crude product C2 Wash with water C1->C2 C3 Recrystallize from ethanol C2->C3 C4 Dry product C3->C4

Caption: Experimental workflow for the synthesis of an azo dye.

Safety, Handling, and Storage

3,4-Diethoxyaniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin, and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion: A Building Block with a Bright Future

3,4-Diethoxyaniline continues to be a valuable and versatile building block in organic synthesis. Its predictable reactivity and the unique electronic contributions of the diethoxy substitution pattern make it an attractive starting material for the construction of complex and functionally diverse molecules. As the demand for novel pharmaceuticals and advanced materials grows, the strategic application of well-established building blocks like 3,4-diethoxyaniline will remain a cornerstone of innovation in chemical science. Future research will undoubtedly uncover new synthetic methodologies and applications for this important compound, further solidifying its place in the synthetic chemist's toolbox.

References

  • PubChem. (n.d.). 3,4-Diethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3,4-Diethoxyaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. 3,4-Diethoxyaniline hydrochloride (CAS: 4956-84-7) has emerged as a key aromatic amine building block, valued for its specific reactivity and structural contributions to a variety of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a core aniline ring substituted with two electron-donating ethoxy groups, provides a unique electronic profile that is highly advantageous for constructing complex molecular frameworks.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the chemical properties, core synthetic applications, and field-proven protocols for the effective use of this compound in the synthesis of pharmaceutical intermediates. The hydrochloride salt form is particularly notable, as it enhances the compound's stability and crystallinity, simplifying handling and storage in a laboratory setting.[1]

Physicochemical Properties and Reactivity Profile

The utility of this compound is fundamentally derived from its chemical and physical characteristics. The hydrochloride salt is typically a solid, which is more convenient for weighing and handling than the free base, 3,4-diethoxyaniline, which can be a liquid or low-melting solid.[2][3]

Table 1: Physicochemical Data of 3,4-Diethoxyaniline and its Hydrochloride Salt

Property3,4-Diethoxyaniline (Free Base)This compoundData Source(s)
CAS Number 39052-12-54956-84-7[1][2]
Molecular Formula C₁₀H₁₅NO₂C₁₀H₁₆ClNO₂[4][5]
Molecular Weight 181.23 g/mol 217.69 g/mol [4][5]
Appearance Red to brown solid or liquidSolid[2][3]
Melting Point ~48 °CNot specified, typically higher than free base[2]
Boiling Point 294.5 ± 20.0 °C at 760 mmHgDecomposes[2]
Core Reactivity Insights

The synthetic versatility of 3,4-diethoxyaniline stems from two primary features: the nucleophilic amino group and the activated aromatic ring.

  • Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions such as N-acylation and N-alkylation. These reactions are fundamental for constructing amide and amine linkages prevalent in many drug scaffolds.

  • Activated Aromatic Ring: The two ethoxy groups at the C3 and C4 positions are strong electron-donating groups.[1] Through the mesomeric effect, they increase the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves (C2, C5, and C6). This activation makes the ring highly susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.[1]

Key Synthetic Applications in Pharmaceutical Chemistry

This compound is a precursor for intermediates used in synthesizing APIs for various therapeutic areas. Its structure is often incorporated to modulate properties like solubility, receptor binding affinity, and metabolic stability. Two of the most powerful transformations involving this intermediate are N-acylation and diazotization.

N-Acylation for Amide Bond Formation

The N-acylation of anilines is a cornerstone reaction in medicinal chemistry for the synthesis of amides, which are integral components of countless drugs.[6] This transformation provides a robust and efficient method to link the 3,4-diethoxyphenyl scaffold to other molecular fragments, often a carboxylic acid derivative.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[7] The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[7]

Diazotization and Subsequent Coupling/Substitution

Diazotization is a powerful transformation that converts a primary aromatic amine into a diazonium salt.[8] This reaction is conducted at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[8][9]

The resulting diazonium salt is a highly versatile intermediate.[10] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions to introduce halides, hydroxyl, or cyano groups.[10] Alternatively, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds (like phenols or other anilines) to form stable azo compounds, which are themselves important scaffolds or can be further modified.[9][11]

Experimental Protocols

The following protocols are presented as representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates. Researchers must adapt these procedures based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of N-(3,4-diethoxyphenyl)-2-furoamide – An N-Acylated Intermediate

This protocol details the synthesis of an amide intermediate, a structure analogous to moieties found in drugs like Prazosin.[12] The reaction involves the acylation of 3,4-diethoxyaniline with 2-furoyl chloride.

Diagram 1: Workflow for N-Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3,4-diethoxyaniline·HCl and triethylamine in DCM B 2. Cool solution to 0-5 °C (Ice Bath) A->B D 4. Add 2-furoyl chloride solution dropwise to aniline solution B->D C 3. Prepare solution of 2-furoyl chloride in DCM E 5. Stir at 0-5 °C for 30 min, then warm to RT for 2-4h D->E F 6. Monitor reaction by TLC E->F G 7. Quench with H₂O F->G H 8. Extract with DCM (3x) G->H I 9. Wash combined organic layers (1M HCl, sat. NaHCO₃, brine) H->I J 10. Dry over Na₂SO₄, filter, and concentrate I->J K 11. Purify by column chromatography or recrystallization J->K

Caption: A step-by-step workflow for the N-acylation of 3,4-diethoxyaniline.

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Furoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt to generate the free aniline in situ, and the second equivalent will neutralize the HCl generated during the acylation. Stir for 10-15 minutes.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In a separate flask, dissolve 2-furoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the 2-furoyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(3,4-diethoxyphenyl)-2-furoamide.

Protocol 2: Synthesis of a Diazo Intermediate for Azo Coupling

This protocol describes the diazotization of 3,4-diethoxyaniline and its subsequent coupling with 2-naphthol to form a highly conjugated azo compound, a scaffold that can be found in various dyes and some biologically active molecules.

Diagram 2: Reaction Pathway for Diazotization and Azo Coupling

G Start 3,4-Diethoxyaniline·HCl Reagent1 NaNO₂, aq. HCl Start->Reagent1 Diazotization (0-5 °C) Intermediate 3,4-Diethoxydiazonium Chloride (in situ) Reagent1->Intermediate Reagent2 2-Naphthol, NaOH (aq) Intermediate->Reagent2 Azo Coupling Product Azo-Coupled Product Reagent2->Product

Caption: The two-step reaction sequence for forming an azo dye intermediate.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (~2.5 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath. The solution should be clear.

  • In a separate flask, prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature strictly below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is typically complete after stirring for an additional 15-20 minutes in the cold.

  • Coupling: In a separate, larger beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide (~2 eq). Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in step 3 to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C). The product can be further purified by recrystallization from a solvent like ethanol if necessary.

Safety and Handling

As a substituted aniline derivative, this compound and its free base should be handled with care.

  • Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[13]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The area should be secure and accessible only to authorized personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical synthesis. Its activated aromatic system and nucleophilic amino group allow for a wide range of chemical transformations, including robust N-acylation and diazotization reactions. The protocols provided herein offer a practical foundation for chemists to leverage this building block in the development of novel and complex molecular entities. Adherence to rigorous experimental technique and safety protocols is paramount to achieving successful and reproducible outcomes in the laboratory.

References

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  • Arkivoc. (2010). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,4-Diethoxyaniline Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging 3,4-Diethoxyaniline for Novel Chromophore Development

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to pharmaceuticals.[1] Their prominence is due to their straightforward and cost-effective synthesis, structural diversity, and wide range of accessible colors.[2][3] The core of every azo dye is the chromophoric azo group (–N=N–), which connects two or more aromatic systems, creating an extended conjugated π-electron system responsible for absorbing light in the visible spectrum.[4][5]

The synthesis is a robust two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][6] The choice of the initial amine, or diazo component, is critical as it fundamentally defines the electronic properties and, consequently, the final color and performance characteristics of the dye.

This document provides a comprehensive guide to the synthesis of azo dyes using 3,4-Diethoxyaniline hydrochloride as the diazo component. The presence of two electron-donating ethoxy groups on the aniline ring activates the aromatic system and can influence the resulting dye's color (typically leading to a bathochromic, or red, shift) and fastness properties.[7] As a hydrochloride salt, the precursor exhibits improved stability and solubility in aqueous acidic media, facilitating a clean and efficient diazotization reaction.[7] These protocols are designed to provide researchers with a reliable framework for synthesizing, isolating, and characterizing novel azo compounds for diverse research and development applications.

Scientific Principles and Reaction Mechanisms

The synthesis of azo dyes from this compound is governed by two fundamental reactions of aromatic chemistry. A thorough understanding of these mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6][8] This reaction is conducted in a cold, acidic solution. The key reagent, nitrous acid (HNO₂), is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4] The temperature must be strictly maintained between 0–5 °C, as diazonium salts are thermally unstable and can decompose violently if isolated or heated.[9][10][11]

The mechanism proceeds as follows:

  • Protonation of nitrous acid by the strong acid (HCl).

  • Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine (3,4-Diethoxyaniline).

  • A series of proton transfers and elimination of a water molecule yields the stable aryldiazonium ion.

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction.[4][5] The aryldiazonium salt, despite its positive charge, is a weak electrophile. Therefore, it requires a strongly activated aromatic ring—the coupling component—to react.[12][13] Common coupling components include phenols, naphthols, and other aromatic amines.

  • Coupling with Phenols/Naphthols: This reaction is best performed under mildly alkaline conditions (pH > 7).[5] The basic environment deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion, which dramatically activates the aromatic ring for electrophilic attack. The substitution typically occurs at the para position to the activating group unless it is blocked, in which case ortho substitution occurs.[5][13]

  • Coupling with Aromatic Amines: This reaction is most efficient in mildly acidic conditions (pH 5–7).[5] A highly acidic environment would protonate the coupling amine, deactivating it. Conversely, a basic environment could lead to unwanted side reactions with the diazonium salt itself.

The extended conjugation created by linking the two aromatic rings via the azo bridge is the source of the dye's color.[14]

Safety Precautions: Handling Diazonium Salts and Azo Dyes

CRITICAL: Azo dye synthesis involves hazardous materials and potentially explosive intermediates. Strict adherence to safety protocols is mandatory.

  • Diazonium Salt Hazard: Aromatic diazonium salts are known to be thermally unstable and can decompose explosively, especially in the solid, dry state.[9][10] NEVER isolate the diazonium salt intermediate. Always use it as a solution generated in situ. Ensure the reaction temperature is maintained at 0–5 °C at all times during diazotization.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[14] All procedures should be conducted inside a certified chemical fume hood.

  • Amine Toxicity: Aromatic amines, including this compound, are toxic and should be handled with care to avoid inhalation and skin contact.[14]

  • Azo Dye Handling: While many azo dyes are safe, some can be potential carcinogens if they are capable of cleaving to form restricted aromatic amines.[15][16] Handle all new compounds as potentially hazardous until proven otherwise.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour solutions containing azo dyes down the drain.[15]

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a representative azo dye using this compound and 2-naphthol.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98% PurityBenchChem
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
2-Naphthol≥99% PurityAlfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR
Deionized WaterType II or better-
EthanolReagent Grade-
Starch-Iodide Paper--
Ice--
Visualization of the Experimental Process

G cluster_prep Preparation cluster_reaction Reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A Prepare Acidic Amine Solution: 3,4-Diethoxyaniline HCl in HCl(aq) D Diazotization: Add NaNO₂ to Amine Solution at 0-5 °C A->D B Prepare NaNO₂ Solution B->D C Prepare Alkaline Coupler Solution: 2-Naphthol in NaOH(aq) F Azo Coupling: Add Diazonium Salt Solution to Coupler Solution at 0-5 °C C->F E Check for excess HNO₂ (Starch-Iodide Paper) D->E E->F G Stir to Complete Precipitation F->G H Vacuum Filtration to Collect Dye G->H I Wash with Cold Water & Ethanol H->I J Dry the Final Product I->J K Obtain Mass and Calculate Yield J->K L Analyze via UV-Vis & FT-IR J->L

Caption: Experimental workflow for azo dye synthesis.

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, dissolve 2.18 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water. Stir until a clear solution is obtained.

  • Place the beaker in a large ice-water bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, stir the solution for an additional 15 minutes in the ice bath.

  • Confirm the completion of the diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and a complete reaction. If the test is negative, add a small amount more of the nitrite solution.

  • The resulting clear solution is the diazonium salt, which should be used immediately in the next step. Do not attempt to isolate this intermediate.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until fully dissolved.

  • Cool this solution in an ice-water bath to 0–5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution.

  • An intensely colored precipitate (typically red or orange) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Protocol 3: Isolation and Purification
  • Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts.

  • Perform a final wash with a small amount of cold ethanol to help remove water.

  • Carefully transfer the solid dye to a watch glass and allow it to air dry or dry in a desiccator. Avoid heating the dye in an oven at high temperatures, as this can cause decomposition.

  • Once completely dry, weigh the final product and calculate the percentage yield.

Characterization of the Synthesized Azo Dye

Confirmation of the synthesized dye's structure and purity is achieved through standard analytical techniques.

General Reaction Scheme

G Amine 3,4-Diethoxyaniline Hydrochloride Diazonium Diazonium Salt Intermediate (in situ) Amine->Diazonium Diazotization Reagents1 NaNO₂, HCl 0-5 °C Coupler 2-Naphthol (in NaOH) Product Azo Dye Product Coupler->Product Azo Coupling Diazonium->Product Azo Coupling

Caption: General reaction scheme for azo dye synthesis.

UV-Visible Spectroscopy

The color of an azo dye is determined by its absorption of light in the visible region (400-700 nm).

  • Procedure: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 5 x 10⁻⁵ M).[17] Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Expected Result: The spectrum will show a strong absorption band in the visible region. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye. For a dye synthesized from 3,4-diethoxyaniline and 2-naphthol, λmax is expected in the 480-520 nm range, corresponding to a red-orange color.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the final product, confirming the formation of the azo linkage.

  • Procedure: Obtain the FT-IR spectrum of the solid dye using a KBr pellet or an ATR accessory.

  • Expected Result: The spectrum will confirm the presence of key structural features.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Comment
Azo Group (-N=N-)Stretching1400–1490[18][19]Confirms successful azo coupling. Often weak.
Aromatic C-HStretching3000–3100Indicates the presence of aromatic rings.
Aliphatic C-H (in -OCH₂CH₃)Stretching2850–3000From the ethoxy groups.
C-O Ether StretchStretching1200–1270Strong band from the Ar-O-C ether linkages.
O-H Stretch (if present)Stretching3200–3500 (broad)From the hydroxyl group on the naphthol moiety.

References

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Application of 3,4-Diethoxyaniline in the Synthesis of Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Diethoxyaniline in Modern Crop Protection

3,4-Diethoxyaniline (CAS No. 39052-12-5) is a highly versatile aromatic amine that serves as a critical intermediate in the synthesis of specialized agrochemicals.[1] Its unique molecular architecture, featuring a reactive amine group and two ethoxy substituents on the phenyl ring, makes it an ideal precursor for creating complex molecules with potent biological activity. In the realm of agrochemical development, particularly for fungicides, the precise arrangement of these functional groups allows for targeted modifications to optimize efficacy, selectivity, and environmental profile. This guide provides an in-depth exploration of the application of 3,4-diethoxyaniline in the synthesis of fungicides, with a primary focus on the carbamate fungicide Diethofencarb. Furthermore, it will discuss the broader significance of the aniline scaffold in the synthesis of other major fungicide classes, namely Strobilurins and Succinate Dehydrogenase Inhibitors (SDHIs).

Physicochemical Properties of 3,4-Diethoxyaniline

A thorough understanding of the physical and chemical properties of 3,4-diethoxyaniline is fundamental to its safe handling and efficient utilization in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol [2]
Appearance Red to brown solid[1]
Melting Point Approx. 48°C[1]
Boiling Point 294.5 ± 20.0 °C at 760 mmHg[1]
Flash Point 143.6 ± 29.0 °C[1]
Purity (Assay) ≥ 98.0%[1]

Core Application: Synthesis of the Carbamate Fungicide Diethofencarb

3,4-Diethoxyaniline is a key starting material for the industrial synthesis of Diethofencarb, a carbamate fungicide with significant activity against a range of plant-pathogenic fungi, most notably Botrytis cinerea (gray mold), including strains that have developed resistance to benzimidazole fungicides.[3] Diethofencarb functions as a systemic fungicide with both protective and curative action.[4]

Mechanism of Action: Disruption of Fungal Cell Division

The fungicidal activity of Diethofencarb stems from its ability to inhibit mitosis and cell division in susceptible fungi.[3] It specifically targets β-tubulin, a protein subunit of microtubules. By binding to β-tubulin, Diethofencarb disrupts the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[3] This interference leads to an arrest of the cell cycle, preventing fungal proliferation.[3] This mode of action is distinct from many other classes of fungicides, making it a valuable tool in resistance management programs.[3]

Synthetic Pathway: Carbamoylation of 3,4-Diethoxyaniline

The synthesis of Diethofencarb from 3,4-diethoxyaniline is a straightforward and efficient carbamoylation reaction. The amine group of 3,4-diethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate chloroformate, in this case, isopropyl chloroformate. A base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Caption: General synthetic approach for Strobilurin analogues from an aniline precursor.

Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHIs are another crucial class of fungicides that target the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase. [5]The molecular structure of many SDHIs features a central amide linkage, which is typically formed by reacting a carboxylic acid derivative with a substituted aniline. This amide bond is critical for the molecule's ability to bind to the target enzyme. The development of novel SDHI fungicides often involves the synthesis and screening of extensive libraries of compounds with diverse aniline substituents to optimize fungicidal activity and spectrum. [5][6][7]

Conclusion

3,4-Diethoxyaniline is a valuable and strategically important intermediate in the synthesis of agrochemical fungicides. Its primary and well-documented application is in the production of the carbamate fungicide Diethofencarb, a vital tool for managing fungal diseases, particularly those resistant to other fungicide classes. The straightforward and high-yielding synthesis of Diethofencarb from 3,4-diethoxyaniline underscores the industrial relevance of this precursor. Beyond this specific application, the chemical properties of 3,4-diethoxyaniline are representative of the broader class of aniline derivatives that are indispensable for the discovery and development of new fungicidal agents, including the highly effective Strobilurin and SDHI classes. As the demand for innovative and effective crop protection solutions continues to grow, the role of versatile chemical building blocks like 3,4-diethoxyaniline will remain paramount.

References

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Application Notes and Protocols for N-Alkylation of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 3,4-Diethoxyaniline Scaffolds

N-alkylated 3,4-diethoxyaniline and its derivatives are pivotal structural motifs in contemporary drug discovery and materials science. The strategic introduction of alkyl groups onto the nitrogen atom of 3,4-diethoxyaniline can profoundly modulate the molecule's physicochemical properties, including its lipophilicity, basicity, and conformational flexibility. These modifications are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-alkylated scaffold is a key building block in the synthesis of a wide array of biologically active compounds, including but not limited to, novel therapeutic agents, agrochemicals, and functional dyes.[1] This document provides a comprehensive guide to the prevailing reaction conditions for the N-alkylation of 3,4-diethoxyaniline, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Core Mechanistic Pathways: A Tale of Two Strategies

The N-alkylation of anilines, including 3,4-diethoxyaniline, can be broadly categorized into two primary mechanistic pathways: direct alkylation and reductive amination. The choice between these strategies is dictated by the nature of the alkylating agent, desired selectivity, and the overall synthetic strategy.

1. Direct N-Alkylation with Alkyl Halides: This classical approach involves the nucleophilic attack of the aniline nitrogen on an alkyl halide. While seemingly straightforward, this method can be complicated by over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary aniline, reacts further to yield a tertiary amine and potentially a quaternary ammonium salt.[2] Careful control of stoichiometry and reaction conditions is therefore paramount. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct, driving the equilibrium towards the product.

2. Reductive Amination: A highly versatile and widely employed method, reductive amination involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine.[3][4] This method offers excellent control over the degree of alkylation, generally favoring mono-alkylation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being popular choices due to their selectivity and mild reaction conditions.[5][6]

3. "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: A greener and more atom-economical approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst.[7][8] This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the aniline. The hydrogen atoms "borrowed" from the alcohol are then used by the catalyst to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct.[7] Ruthenium, iridium, and manganese-based catalysts have shown significant promise in this area.[7][9][10]

N_Alkylation_Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination 3,4-Diethoxyaniline_D 3,4-Diethoxyaniline Product_D N-Alkyl-3,4-diethoxyaniline 3,4-Diethoxyaniline_D->Product_D Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product_D Base_D Base (e.g., K₂CO₃) Base_D->Product_D 3,4-Diethoxyaniline_R 3,4-Diethoxyaniline Imine Imine Intermediate 3,4-Diethoxyaniline_R->Imine Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Imine - H₂O Product_R N-Alkyl-3,4-diethoxyaniline Imine->Product_R Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_R Reduction

Caption: Key Mechanistic Pathways for N-Alkylation.

Comparative Analysis of Reaction Conditions

The selection of appropriate reaction conditions is critical for achieving high yields and selectivity in the N-alkylation of 3,4-diethoxyaniline. The following table summarizes key parameters for different methodologies.

Methodology Alkylating Agent Catalyst/Reagent Base Solvent Temperature (°C) Typical Yields (%) References
Direct Alkylation Alkyl Halide (e.g., Ethyl Bromide)Phase Transfer Catalyst (optional)K₂CO₃, NaHCO₃Acetonitrile, DMF25-8050-85[11]
Reductive Amination Aldehyde/KetoneSodium TriacetoxyborohydrideAcetic Acid (cat.)Dichloroethane (DCE), THF2570-95[5]
Borrowing Hydrogen Alcohol (e.g., Ethanol, Benzyl Alcohol)Ru, Ir, or Mn complexesKOtBuToluene, Xylene80-14080-98[7][8][9]
Visible-Light Induced 4-Hydroxybutan-2-oneNH₄BrNoneHexane2540-98[12]

Detailed Experimental Protocols

Protocol 1: Reductive Amination with an Aldehyde

This protocol details a general procedure for the N-alkylation of 3,4-diethoxyaniline with an aldehyde via reductive amination, a method known for its high selectivity for mono-alkylation.[5]

Materials:

  • 3,4-Diethoxyaniline

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 3,4-diethoxyaniline (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 3,4-diethoxyaniline.

Protocol 2: Catalytic N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol outlines a general procedure for the environmentally benign N-alkylation of 3,4-diethoxyaniline with an alcohol, leveraging a transition metal catalyst.[2]

Materials:

  • 3,4-Diethoxyaniline

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Catalyst (e.g., a suitable Ru or Ir complex, 1-2 mol%)

  • Base (e.g., potassium tert-butoxide, 1.2 mmol)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add 3,4-diethoxyaniline (1.0 mmol), the catalyst (1-2 mol%), and the base (e.g., potassium tert-butoxide, 1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the alcohol alkylating agent (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120°C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Reactants Add 3,4-Diethoxyaniline, Catalyst, and Base to Schlenk Tube Start->Add_Reactants Inert_Atmosphere Evacuate and Backfill with Inert Gas Add_Reactants->Inert_Atmosphere Add_Solvent_Alcohol Add Anhydrous Solvent and Alcohol Inert_Atmosphere->Add_Solvent_Alcohol Heat_Stir Heat and Stir at Desired Temperature Add_Solvent_Alcohol->Heat_Stir Monitor Monitor Progress (TLC/GC) Heat_Stir->Monitor Cool_Quench Cool to Room Temperature and Quench with Water Monitor->Cool_Quench Reaction Complete Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Caption: General Experimental Workflow for Catalytic N-Alkylation.

Troubleshooting and Optimization

Low Conversion:

  • Catalyst Inactivity: Ensure the catalyst is active and handled under appropriate inert conditions if required. Consider screening different catalysts as the electronic nature of the aniline can influence catalyst efficacy.[2]

  • Insufficient Temperature: N-alkylation reactions, particularly those employing alcohols, often necessitate elevated temperatures. Gradually increase the reaction temperature in 10-20°C increments.[2]

  • Inappropriate Base or Solvent: The choice of a non-nucleophilic, strong base is crucial in "borrowing hydrogen" reactions. Ensure the base and solvent are anhydrous.[2]

Formation of Multiple Products (Over-alkylation):

  • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the aniline can sometimes suppress di-alkylation.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized.

  • Methodology Choice: Reductive amination is generally more selective for mono-alkylation compared to direct alkylation with alkyl halides.[1]

Safety Considerations

  • 3,4-Diethoxyaniline is classified as an irritant. It can cause skin and serious eye irritation.[13]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and/or corrosive. Handle with care.

  • Reactions under pressure should be conducted behind a blast shield.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline with benzyl alcohol by different catalysts. Retrieved from [Link]

  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12931. [Link]

  • Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7510-7514. [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Garrido-Castro, A. F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 13(23), 6843-6848. [Link]

  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4991-5001. [Link]

  • ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Rice, R. G., & Kohn, E. J. (1955). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society, 77(15), 4052–4054. [Link]

  • Google Patents. (n.d.). CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction....
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. ChemistryViews. [Link]

  • Kruger, T. L., et al. (1975). Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. The Journal of Organic Chemistry, 40(1), 78-81. [Link]

  • Beilstein-Institut. (n.d.). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of key heterocyclic compounds utilizing 3,4-diethoxyaniline as a versatile starting material. We move beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the transformations. The protocols herein cover the synthesis of quinoline and benzimidazole scaffolds, which are core structures in numerous pharmacologically active agents. Each protocol is designed as a self-validating system, complete with safety considerations, mechanistic insights supported by authoritative sources, and clear data presentation.

Introduction: 3,4-Diethoxyaniline as a Strategic Precursor

3,4-Diethoxyaniline is a moderately sized organic compound (C₁₀H₁₅NO₂) that serves as a pivotal building block in synthetic chemistry.[1] Its structure, featuring an aniline backbone with two electron-donating ethoxy groups at the 3 and 4 positions, renders the aromatic ring highly activated towards electrophilic substitution. This inherent reactivity makes it an excellent precursor for constructing fused heterocyclic systems.[2] While widely recognized as an intermediate in the production of agrochemicals like the fungicide Diethofencarb, its potential in the synthesis of diverse, high-value heterocyclic scaffolds for pharmaceutical research is profound.[1][2]

Table 1: Physicochemical and Safety Data for 3,4-Diethoxyaniline

PropertyValueSource
IUPAC Name 3,4-diethoxyaniline[3]
CAS Number 39052-12-5[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Red to brown solid[1]
Melting Point ~48°C[1]
Boiling Point 294.5 ± 20.0 °C at 760 mmHg[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Safety Directive: 3,4-Diethoxyaniline is an irritant. All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3][4] Refer to the material's Safety Data Sheet (SDS) before commencing any experimental work.

Protocol I: Synthesis of 6,7-Diethoxy-4-methylquinoline via Doebner-von Miller Reaction

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from antimalarial to anticancer. The Doebner-von Miller reaction is a robust and classic method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] This protocol details the synthesis of 6,7-Diethoxy-4-methylquinoline, a potentially valuable intermediate for drug discovery programs.

Reaction Principle and Mechanism

The reaction proceeds by the acid-catalyzed condensation of 3,4-diethoxyaniline with an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone (MVK). The mechanism, while debated, is generally understood to involve an initial Michael addition, followed by cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring.[6][7] The aniline itself or an intermediate can often act as the oxidizing agent in the final aromatization step.

Doebner_von_Miller_Mechanism cluster_0 Mechanism Overview Aniline 3,4-Diethoxyaniline Michael_Adduct Michael Adduct (3-(3,4-diethoxyphenylamino)butan-2-one) Aniline->Michael_Adduct + MVK (Michael Addition) [H+] MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Cyclized_Intermediate Dihydroquinolinol Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dihydroquinoline 1,2-Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline Dehydration (-H₂O) Product 6,7-Diethoxy-4-methylquinoline Dihydroquinoline->Product Oxidation (-2H) DvM_Workflow start Start setup Combine 3,4-diethoxyaniline, -naphthol, and conc. HCl in a round-bottom flask. start->setup heat_stir Heat to 90-95°C with vigorous stirring. setup->heat_stir add_mvk Add methyl vinyl ketone (MVK) dropwise over 30 minutes. heat_stir->add_mvk reflux Maintain at 95°C for 3 hours. add_mvk->reflux cool_neutralize Cool to room temperature. Neutralize with 30% NaOH (aq) to pH 9-10. reflux->cool_neutralize extract Extract with Dichloromethane (3x). cool_neutralize->extract dry_concentrate Dry organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify crude product via column chromatography. dry_concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the Doebner-von Miller synthesis.

Materials and Reagents
ReagentMW ( g/mol )AmountMolesNotes
3,4-Diethoxyaniline181.239.06 g50.0 mmolStarting material
Methyl Vinyl Ketone (MVK)70.094.2 g (5.0 mL)60.0 mmolCaution: Lachrymator
Concentrated HCl36.4625 mL~300 mmolCatalyst
β-Naphthol144.170.72 g5.0 mmolMild oxidizing agent/inhibitor
30% NaOH (aq)40.00As needed-For neutralization
Dichloromethane (DCM)84.93~150 mL-Extraction solvent
Anhydrous Na₂SO₄142.04As needed-Drying agent
Silica Gel-As needed-For chromatography
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3,4-diethoxyaniline (9.06 g, 50.0 mmol), β-naphthol (0.72 g, 5.0 mmol), and concentrated hydrochloric acid (25 mL).

    • Causality Note: Concentrated acid serves as the catalyst for both the Michael addition and the subsequent cyclization/dehydration steps. β-naphthol is included to inhibit polymerization of the MVK and act as a mild oxidant.

  • Initial Heating: Heat the stirred mixture in an oil bath to an internal temperature of 90-95°C. The mixture will become a dark, homogenous solution.

  • Reagent Addition: Once the temperature is stable, add methyl vinyl ketone (5.0 mL, 60.0 mmol) dropwise via the dropping funnel over a period of 30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the initial Michael addition and prevent uncontrolled polymerization or side reactions.

  • Reaction Progression: After the addition is complete, maintain the reaction mixture at 95°C with vigorous stirring for an additional 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if desired (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up - Neutralization: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing 200 mL of ice water. Place the beaker in an ice bath and slowly neutralize the mixture by adding 30% aqueous sodium hydroxide solution with stirring until the pH reaches 9-10. A dark precipitate will form.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity). Combine the fractions containing the desired product and remove the solvent in vacuo to afford pure 6,7-diethoxy-4-methylquinoline.

Protocol II: Synthesis of 5,6-Diethoxy-1H-benzimidazole

Benzimidazoles are another critical heterocyclic motif, integral to the structure of antihistamines, proton pump inhibitors, and anthelmintics. [8]A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. [9]This protocol outlines a reliable two-step synthesis of 5,6-Diethoxy-1H-benzimidazole starting from 3,4-diethoxyaniline.

Synthetic Strategy Overview

The synthesis requires the initial conversion of 3,4-diethoxyaniline into an o-phenylenediamine derivative. This is achieved through a regioselective nitration followed by a reduction of the nitro group. The resulting 4,5-diethoxybenzene-1,2-diamine is then cyclized with formic acid to yield the target benzimidazole.

Benzimidazole_Strategy cluster_1 Two-Step Synthetic Pathway Start 3,4-Diethoxyaniline Nitrated 1,2-Diethoxy-4-nitrobenzene Start->Nitrated Step 1: Nitration (HNO₃ / H₂SO₄) Diamine 4,5-Diethoxybenzene-1,2-diamine Nitrated->Diamine Step 2: Reduction (SnCl₂ / HCl) Product 5,6-Diethoxy-1H-benzimidazole Diamine->Product Step 3: Cyclization (HCOOH)

Caption: Strategic overview for the synthesis of 5,6-Diethoxy-1H-benzimidazole.

Step A: Synthesis of 4,5-Diethoxybenzene-1,2-diamine
  • Nitration: Carefully add 3,4-diethoxyaniline (9.06 g, 50.0 mmol) in portions to a stirred mixture of concentrated sulfuric acid (50 mL) cooled in an ice-salt bath, maintaining the temperature below 10°C. To this solution, add a nitrating mixture (7.5 mL conc. H₂SO₄ and 7.5 mL conc. HNO₃), pre-cooled to 0°C, dropwise, ensuring the temperature does not exceed 10°C. After addition, stir for 1 hour at 5-10°C. Pour the reaction mixture onto 500 g of crushed ice and collect the precipitated 1,2-diethoxy-4-nitrobenzene by filtration. Wash thoroughly with water and dry.

  • Reduction: Suspend the crude nitro compound in concentrated HCl (100 mL). Heat the mixture to 70-80°C and add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~56 g, 250 mmol) portion-wise. An exothermic reaction will occur. After the addition, stir at 90°C for 2 hours. Cool the mixture and basify carefully with 40% NaOH solution until a pH > 10 is achieved. Extract the resulting diamine with ethyl acetate (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 4,5-diethoxybenzene-1,2-diamine, which can be used in the next step without further purification.

Step B: Cyclocondensation to form 5,6-Diethoxy-1H-benzimidazole
  • Reaction Setup: In a 100 mL round-bottom flask, combine the crude 4,5-diethoxybenzene-1,2-diamine from the previous step (~50 mmol theoretical) and 85% formic acid (25 mL). [10]2. Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2 hours. [10]The solution will darken.

    • Causality Note: Heating in formic acid promotes the condensation of one amine group with the carboxylic acid, forming an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Slowly and carefully neutralize the solution with concentrated ammonium hydroxide until it is basic (pH ~8-9), which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove residual salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline 5,6-Diethoxy-1H-benzimidazole. [10]

Conclusion

3,4-Diethoxyaniline is a highly effective and strategic starting material for the synthesis of diverse heterocyclic systems. The protocols provided herein for the construction of substituted quinolines and benzimidazoles are robust, scalable, and grounded in well-established chemical principles. By detailing the causality behind the experimental steps and providing clear visual workflows, these application notes serve as a reliable guide for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space built upon these privileged scaffolds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline. PubChem. [Link]

  • Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. (n.d.). [Link]

  • Pictet–Spengler reaction. (2024). In Wikipedia. [Link]

  • Bischler–Napieralski reaction. (2024). In Wikipedia. [Link]

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Application Notes & Protocols: 3,4-Diethoxyaniline Hydrochloride in the Synthesis of Isoquinoline-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3,4-diethoxyaniline hydrochloride as a key starting material in the synthesis of isoquinoline-based Active Pharmaceutical Ingredients (APIs). This document elucidates the chemical rationale behind its application, focusing on the synthesis of a representative isoquinoline alkaloid scaffold, and provides detailed, field-proven protocols for its transformation.

Introduction: The Strategic Importance of this compound

This compound is a versatile aromatic amine building block with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[1] Its utility in pharmaceutical synthesis is primarily attributed to the two electron-donating ethoxy groups on the aromatic ring. These groups activate the benzene ring towards electrophilic substitution reactions, a critical feature for the construction of complex heterocyclic systems.[1] The hydrochloride salt form enhances the compound's stability and crystallinity, simplifying handling and storage.[1]

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids with a wide range of pharmacological activities, including vasodilator, anesthetic, and antihypertensive properties.[2][3] Prominent examples include papaverine, a vasodilator, and dimethisoquin, an anesthetic.[2][3] The synthesis of these molecules often relies on classical named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, for which 3,4-diethoxyaniline derivatives are ideal precursors.

This guide will focus on a representative synthetic pathway to a 6,7-diethoxyisoquinoline derivative, a close analog of papaverine, to illustrate the practical application of this compound.

Core Synthetic Strategies: Building the Isoquinoline Scaffold

The construction of the isoquinoline ring system from a β-arylethylamine precursor is a cornerstone of alkaloid synthesis. The two primary strategies discussed herein are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide via electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline.[4] This intermediate can then be dehydrogenated to the fully aromatic isoquinoline. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The electron-rich nature of the 3,4-diethoxy-substituted aromatic ring facilitates this cyclization under relatively mild conditions.

Mechanism Rationale: The reaction proceeds through the formation of an electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to close the six-membered ring. The presence of two alkoxy groups significantly increases the nucleophilicity of the aromatic ring, thereby promoting the key C-C bond formation.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6][7] This reaction is particularly efficient for β-arylethylamines with electron-donating substituents on the aromatic ring, as these groups stabilize the transition state of the electrophilic aromatic substitution step.[3] This method directly yields a tetrahydroisoquinoline, which can be subsequently oxidized to the desired isoquinoline.

Mechanism Rationale: The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon to form the new heterocyclic ring.[5]

Experimental Protocols: Synthesis of a Papaverine Analog

This section provides a detailed, step-by-step protocol for the synthesis of a 6,7-diethoxy-1-(3,4-diethoxybenzyl)isoquinoline, a papaverine analog, starting from this compound. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 3,4-Diethoxyaniline Hydrochloride B 3,4-Diethoxyphenethylamine (Intermediate 1) A->B  Reduction/Transformation   C 3,4-Diethoxyphenylacetic Acid (Intermediate 2) A->C  Diazotization/Substitution/Oxidation   D N-(2-(3,4-Diethoxyphenyl)ethyl)-2- (3,4-diethoxyphenyl)acetamide (Amide Intermediate) B->D Amide Condensation C->D E 3,4-Dihydroisoquinoline Derivative D->E Bischler-Napieralski Cyclization F 6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline (Final Product) E->F Dehydrogenation

Caption: Overall synthetic workflow for the preparation of a papaverine analog from this compound.

Preparation of Key Intermediates

The successful synthesis of the target isoquinoline relies on the efficient preparation of two key intermediates from this compound: 3,4-diethoxyphenethylamine (Intermediate 1) and 3,4-diethoxyphenylacetic acid (Intermediate 2).

This protocol outlines a plausible multi-step transformation. A common route involves the conversion of the aniline to a nitrile, followed by reduction.

Step 1: Diazotization and Sandmeyer Reaction

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Slowly add the diazonium salt solution to the cyanide solution at 60-70 °C.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-diethoxybenzonitrile.

Step 2: Reduction to 3,4-Diethoxyphenethylamine

  • Hydrogenation: In a hydrogenation vessel, dissolve the 3,4-diethoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol saturated with ammonia) and add a catalytic amount of Raney Nickel.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to 50-60 °C with vigorous stirring until hydrogen uptake ceases.

  • Work-up: Cool the vessel, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to obtain crude 3,4-diethoxyphenethylamine. Purification can be achieved by vacuum distillation.

This can be prepared from the 3,4-diethoxybenzonitrile intermediate from Protocol 3.1.1, Step 1.

  • Hydrolysis: Reflux the 3,4-diethoxybenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it onto ice. The precipitated 3,4-diethoxyphenylacetic acid can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-diethoxyphenylacetic acid.

Amide Formation and Bischler-Napieralski Cyclization

This section details the coupling of the two key intermediates and the subsequent ring-closing reaction.

Bischler_Napieralski_Pathway cluster_0 Amide Formation cluster_1 Cyclization & Dehydrogenation I1 3,4-Diethoxyphenethylamine Amide N-(2-(3,4-Diethoxyphenyl)ethyl)-2- (3,4-diethoxyphenyl)acetamide I1->Amide I2 3,4-Diethoxyphenylacetyl Chloride I2->Amide DHIQ 3,4-Dihydroisoquinoline Derivative Amide->DHIQ POCl3, Reflux API Final Isoquinoline API DHIQ->API Pd/C, Heat

Caption: Key steps in the Bischler-Napieralski synthesis of the isoquinoline core.

  • Acid Chloride Formation: Gently reflux 3,4-diethoxyphenylacetic acid (1.0 eq) with thionyl chloride (1.2 eq) for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

  • Coupling: Dissolve 3,4-diethoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine, 1.2 eq). Cool the solution to 0-5 °C.

  • Reaction: Slowly add the crude 3,4-diethoxyphenylacetyl chloride to the amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude amide can be purified by recrystallization.

  • Cyclization: Dissolve the amide intermediate (1.0 eq) in a dry, inert solvent such as toluene. Add phosphorus oxychloride (POCl₃, 2-3 eq) and reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonia to neutralize the excess POCl₃ and precipitate the 3,4-dihydroisoquinoline base.

  • Extraction: Extract the product with an organic solvent (e.g., chloroform), wash the combined organic layers with water, dry, and concentrate.

  • Dehydrogenation: Dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., mesitylene or tetralin) and add a palladium on carbon catalyst (10% Pd/C). Reflux the mixture for several hours.

  • Final Purification: Cool the reaction, filter the catalyst, and extract the product into dilute hydrochloric acid. Basify the aqueous layer and extract the final product with an organic solvent. After drying and concentration, the final isoquinoline product can be purified by chromatography or recrystallization.

Data Presentation and Characterization

The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product should be confirmed by appropriate analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signals (Key) Expected Mass Spec (m/z)
3,4-Diethoxyaniline HClC₁₀H₁₆ClNO₂217.69Aromatic protons, -OCH₂CH₃ quartets and triplets, NH₃⁺182.1 [M+H]⁺ (free base)
3,4-DiethoxyphenethylamineC₁₂H₁₉NO₂209.28Aromatic protons, -OCH₂CH₃, -CH₂CH₂NH₂210.1 [M+H]⁺
3,4-Diethoxyphenylacetic AcidC₁₂H₁₆O₄224.25Aromatic protons, -OCH₂CH₃, -CH₂COOH225.1 [M+H]⁺
Amide IntermediateC₂₄H₃₃NO₄400.53Aromatic protons, -OCH₂CH₃, -CH₂- linkers, NH proton401.2 [M+H]⁺
Final Isoquinoline ProductC₂₄H₂₉NO₄395.49Aromatic protons (isoquinoline and benzyl), -OCH₂CH₃396.2 [M+H]⁺

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls and final product characterization.

  • Chromatographic Monitoring: The use of TLC at each stage allows for the confirmation of the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Confirmation: The structural integrity of each intermediate and the final API should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structures as outlined in the table above.

  • Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) to ensure it meets the required specifications for further biological testing.

By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of the synthetic process.

References

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Papaverine. Retrieved from [Link]

  • UNODC. (1952). The synthesis of papaverine. Retrieved from [Link]

  • ResearchGate. (2014). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids. Retrieved from [Link]

  • MDPI. (2021). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Wiley Online Library. (2020). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link]

  • LookChem. (n.d.). 3,4-diethoxyaniline,hydrochloride CAS NO.4956-84-7. Retrieved from [Link]

  • PubMed. (2004). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Retrieved from [Link]

Sources

Leitfaden zur Derivatisierung von 3,4-Diethoxyanilin für medizinisch-chemische Studien

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Derivatisierungsstrategien für 3,4-Diethoxyanilin, einem vielseitigen Baustein in der modernen medizinischen Chemie. Die hier beschriebenen Protokolle und Erläuterungen sollen Forschern ermöglichen, diverse Molekülbibliotheken für die Wirkstoffforschung zu entwickeln.

Einleitung: Die Bedeutung des 3,4-Diethoxyanilin-Gerüsts

3,4-Diethoxyanilin ist ein substituiertes Anilin, dessen pharmakophores Potenzial in seiner einzigartigen elektronischen und strukturellen Beschaffenheit liegt. Die beiden Ethoxygruppen am Phenylring sind Elektronendonorgruppen, die die Elektronendichte des aromatischen Systems erhöhen und es zu einem wertvollen Ausgangsmaterial für verschiedene chemische Umwandlungen machen[1]. Die primäre Aminogruppe dient als reaktiver "Griff", der eine Vielzahl von Modifikationen ermöglicht, um die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu verändern. Diese Fähigkeit zur Feinabstimmung ist in der medizinischen Chemie von entscheidender Bedeutung, da sie die Optimierung von Bindungsaffinitäten an biologische Zielstrukturen, die Verbesserung der pharmakokinetischen Eigenschaften (ADME) und die Reduzierung potenzieller Toxizität erlaubt.

Derivate substituierter Aniline sind in zahlreichen von der FDA zugelassenen Medikamenten zu finden, insbesondere als Inhibitoren von Kinasen, die bei Krebserkrankungen eine zentrale Rolle spielen. Die Aminogruppe fungiert hier oft als Wasserstoffbrückendonor, um eine entscheidende Interaktion mit der "Hinge"-Region der Kinase-ATP-Bindungsstelle einzugehen.

Teil 1: Fundamentale Derivatisierungsstrategien an der Aminogruppe

Die nukleophile Aminogruppe ist der primäre Angriffspunkt für die Derivatisierung. Die folgenden Abschnitte beschreiben die drei wichtigsten Klassen von Modifikationen: Acylierung, Sulfonylierung und die Bildung von Schiff-Basen.

Amidbindungsknüpfung (Acylierung)

Die Bildung einer Amidbindung ist eine der robustesten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie. Amide sind metabolisch relativ stabil und ihre Geometrie sowie ihre Fähigkeit, als Wasserstoffbrücken-Donoren und -Akzeptoren zu fungieren, machen sie zu idealen Strukturelementen für die molekulare Erkennung.

Mechanistische Überlegungen: Die Reaktion folgt einem nukleophilen Acylsubstitutionsmechanismus. Das freie Elektronenpaar des Stickstoffs im 3,4-Diethoxyanilin greift das elektrophile Carbonylkohlenstoffatom eines Acylierungsreagenzes (z. B. eines Säurechlorids oder Anhydrids) an. Es bildet sich ein tetraedrisches Intermediat, das anschließend unter Abspaltung einer Abgangsgruppe (z. B. Chlorid) zum stabilen Amid-Produkt kollabiert. Die Zugabe einer Base ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren, der andernfalls das Ausgangsanilin protonieren und es unreaktiv machen würde[2].

Protokoll 1: Allgemeine Synthese von N-(3,4-Diethoxyphenyl)acetamid mittels Säurechlorid

Dieses Protokoll beschreibt die einfache Acylierung zur Herstellung des grundlegenden Acetamid-Derivats.

  • Materialien:

    • 3,4-Diethoxyanilin

    • Acetylchlorid

    • Triethylamin (TEA) oder Pyridin

    • Dichlormethan (DCM), wasserfrei

    • 1 M Salzsäure (HCl)

    • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

    • Gesättigte Natriumchlorid (NaCl)-Lösung (Sole)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Durchführung:

    • Lösen Sie 3,4-Diethoxyanilin (1,0 Äquivalente) in wasserfreiem DCM in einem Rundkolben.

    • Fügen Sie Triethylamin (1,2 Äquivalente) als Base hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

    • Fügen Sie langsam und tropfenweise Acetylchlorid (1,1 Äquivalente) zur gerührten Lösung hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und überführen sie in einen Scheidetrichter.

    • Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.

    • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

    • Reinigen Sie den Rückstand durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie, um das reine N-(3,4-Diethoxyphenyl)acetamid zu erhalten[3].

Sulfonamid-Synthese (Sulfonylierung)

Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in einer Vielzahl von Medikamenten wie Antibiotika, Diuretika und entzündungshemmenden Mitteln vorkommen[4][5]. Sie sind gute Bioisostere von Amiden und Carbonsäuren und können starke Wasserstoffbrückenbindungen ausbilden.

Mechanistische Überlegungen: Ähnlich wie bei der Acylierung greift das Anilin-Stickstoffatom nukleophil das elektrophile Schwefelatom des Sulfonylchlorids an. Eine Base ist ebenfalls erforderlich, um die entstehende Salzsäure zu neutralisieren[6]. Die Wahl des Lösungsmittels und der Base kann den Reaktionsverlauf und die Ausbeute erheblich beeinflussen.

Protokoll 2: Synthese von N-(3,4-Diethoxyphenyl)benzolsulfonamid

  • Materialien:

    • 3,4-Diethoxyanilin

    • Benzolsulfonylchlorid

    • Pyridin

    • Dichlormethan (DCM), wasserfrei

    • Weitere Reagenzien für die Aufarbeitung wie in Protokoll 1

  • Durchführung:

    • Lösen Sie 3,4-Diethoxyanilin (1,0 Äquivalente) in einer Mischung aus DCM und Pyridin (ca. 3:1 Volumenverhältnis).

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie langsam eine Lösung von Benzolsulfonylchlorid (1,1 Äquivalente) in DCM hinzu.

    • Rühren Sie die Reaktion für 1 Stunde bei 0 °C und anschließend für 12-16 Stunden bei Raumtemperatur.

    • Überwachen Sie den Fortschritt mittels DC.

    • Führen Sie eine wässrige Aufarbeitung wie in Protokoll 1 beschrieben durch.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Sulfonamid-Produkt zu isolieren.

Iminsynthese (Schiff-Base-Bildung)

Schiff-Basen (oder Azomethine) werden durch die Kondensation eines primären Amins mit einem Aldehyd oder Keton gebildet. Sie sind wichtige Zwischenprodukte in der organischen Synthese und viele Schiff-Base-Derivate zeigen interessante biologische Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und antitumoraler Eigenschaften[7][8].

Mechanistische Überlegungen: Die Reaktion ist eine säurekatalysierte nukleophile Addition, gefolgt von einer Dehydratisierung. Das Anilin greift die Carbonylgruppe des Aldehyds an, um ein Hemiaminal-Intermediat zu bilden. Nach der Protonierung der Hydroxylgruppe wird Wasser eliminiert, um das stabile Imin-Produkt zu bilden. Die Reaktion wird oft unter azeotropen Bedingungen durchgeführt, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung des Produkts zu verschieben.

Protokoll 3: Allgemeine Synthese einer Schiff-Base aus 3,4-Diethoxyanilin

  • Materialien:

    • 3,4-Diethoxyanilin

    • Ein aromatischer Aldehyd (z. B. Benzaldehyd oder substituiertes Benzaldehyd)

    • Ethanol oder Methanol

    • Einige Tropfen Eisessig (katalytisch)

  • Durchführung:

    • Lösen Sie 3,4-Diethoxyanilin (1,0 Äquivalente) in Ethanol in einem Rundkolben.

    • Fügen Sie den Aldehyd (1,0 Äquivalente) und 2-3 Tropfen Eisessig hinzu.

    • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.

    • In vielen Fällen fällt das Produkt beim Abkühlen der Reaktionsmischung aus.

    • Sammeln Sie den festen Niederschlag durch Filtration.

    • Waschen Sie den Feststoff mit kaltem Ethanol, um unreagierte Ausgangsmaterialien zu entfernen.

    • Trocknen Sie das Produkt. Eine weitere Reinigung durch Umkristallisation kann erforderlich sein, um die analytische Reinheit zu erreichen[9][10].

Visualisierung der Arbeitsabläufe

Zur Verdeutlichung der beschriebenen Prozesse sind nachfolgend die Arbeitsabläufe als Diagramme dargestellt.

G cluster_acylation Protokoll 1: Acylierung cluster_sulfonylation Protokoll 2: Sulfonylierung cluster_schiff Protokoll 3: Schiff-Base-Bildung A1 3,4-Diethoxyanilin in DCM + Base A2 Kühlen auf 0°C A1->A2 A3 Zugabe von Säurechlorid A2->A3 A4 Reaktion bei RT A3->A4 A5 Wässrige Aufarbeitung A4->A5 A6 Reinigung A5->A6 S1 3,4-Diethoxyanilin in DCM/Pyridin S2 Kühlen auf 0°C S1->S2 S3 Zugabe von Sulfonylchlorid S2->S3 S4 Reaktion bei 0°C -> RT S3->S4 S5 Wässrige Aufarbeitung S4->S5 S6 Säulenchromatographie S5->S6 SB1 Anilin + Aldehyd in Ethanol SB2 Katalytische Säure SB1->SB2 SB3 Rückfluss SB2->SB3 SB4 Abkühlen & Kristallisation SB3->SB4 SB5 Filtration & Waschen SB4->SB5

Abbildung 1: Schematische Darstellung der Arbeitsabläufe für die Kern-Derivatisierungsreaktionen.

Teil 2: Reinigung und Charakterisierung

Eine sorgfältige Reinigung und eine eindeutige strukturelle Charakterisierung sind für die Validierung der synthetisierten Verbindungen und die Interpretation der biologischen Daten unerlässlich.

Reinigungsstrategie

PurificationWorkflow Start Rohprodukt nach Aufarbeitung TLC DC-Analyse zur Bestimmung der Polarität und Reinheit Start->TLC Decision Produkt rein? TLC->Decision Recrystallization Umkristallisation (für kristalline Feststoffe) Decision->Recrystallization Nein, polar/Feststoff Column Säulenchromatographie (für Öle oder schwer trennbare Mischungen) Decision->Column Nein, unpolar/Öl FinalProduct Reines, charakterisiertes Produkt Decision->FinalProduct Ja Recrystallization->FinalProduct Column->FinalProduct

Sources

Application Notes & Protocols: Electrophilic Aromatic Substitution on 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing electrophilic substitution reactions on the 3,4-diethoxyaniline aromatic ring. 3,4-Diethoxyaniline is a highly activated aromatic system due to the presence of a strongly electron-donating amino group and two moderately activating ethoxy groups. This high reactivity presents both opportunities for diverse functionalization and challenges in controlling selectivity. These application notes detail the theoretical principles governing regioselectivity and provide field-proven, step-by-step protocols for key transformations including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The causality behind critical experimental choices, such as the strategic use of protecting groups, is explained to ensure reproducible and high-yield outcomes for researchers, medicinal chemists, and drug development professionals.

Introduction: The Chemical Personality of 3,4-Diethoxyaniline

3,4-Diethoxyaniline, a red to brown solid at room temperature, is a valuable aromatic building block in organic synthesis.[1] Its utility stems from the potent nucleophilic character of its benzene ring, making it an excellent substrate for electrophilic aromatic substitution (EAS). This compound serves as a key intermediate in the synthesis of various specialized chemicals, including agrochemicals like the fungicide diethofencarb and precursors for azo dyes.[1][2]

The reactivity and regioselectivity of 3,4-diethoxyaniline in EAS reactions are governed by the cumulative electronic effects of its three substituents: one amino (-NH₂) group and two ethoxy (-OCH₂CH₃) groups.

  • Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance (a +M effect).[3][4] It strongly directs incoming electrophiles to the ortho and para positions.

  • Ethoxy Groups (-OEt): These are also activating, ortho, para-directing groups due to the resonance donation from the oxygen lone pairs.[3][5]

The interplay of these groups makes the 3,4-diethoxyaniline ring significantly more reactive than benzene itself.[3] Understanding their directing influences is paramount to predicting and controlling reaction outcomes.

Regioselectivity: Predicting the Site of Electrophilic Attack

When multiple activating groups are present on a benzene ring, their directing effects can be either reinforcing or conflicting.[6] In 3,4-diethoxyaniline, the directing influences are largely cooperative, leading to predictable sites of substitution.

Let's analyze the directing effects on the available positions (C2, C5, C6):

  • The C1-Amino Group (Strongest Director): Directs ortho to C2 and C6. The para position (C4) is blocked.

  • The C3-Ethoxy Group: Directs ortho to C2 and C4 (blocked), and para to C6.

  • The C4-Ethoxy Group: Directs ortho to C3 (blocked) and C5, and para to C1 (blocked).

  • Positions C2 and C6: Are strongly activated by the cumulative, reinforcing effects of the powerful amino group and the C3-ethoxy group.

  • Position C5: Is activated by the C4-ethoxy group.

Therefore, electrophilic attack is overwhelmingly favored at positions C2, C5, and C6 . The specific distribution of products will depend on the steric bulk of the electrophile and the precise reaction conditions. The C6 position is often favored as it is ortho to the highly activating amino group while being sterically unhindered compared to the C2 position, which is flanked by the amino and an ethoxy group.

Caption: Directing effects on 3,4-diethoxyaniline.

Experimental Protocols for Electrophilic Substitution

Safety First: 3,4-Diethoxyaniline may cause skin and serious eye irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Halogenation (Bromination)

Anilines are so highly activated that halogenation reactions are often difficult to control, frequently resulting in poly-substituted products.[4] This protocol aims for mono- or di-bromination under controlled conditions.

  • Scientific Rationale: The high electron density of the ring allows for halogenation without a Lewis acid catalyst. The reaction with bromine water or bromine in a mild solvent is typically instantaneous at room temperature.[4] To achieve greater control and favor mono-substitution, protection of the highly activating amino group as an acetanilide is recommended.

  • Materials:

    • 3,4-Diethoxyaniline

    • Glacial Acetic Acid

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Sodium thiosulfate solution (10% w/v)

    • Sodium bicarbonate solution (saturated)

    • Ethanol

    • Deionized water

  • Step-by-Step Protocol (Direct Bromination):

    • Dissolve 1.81 g (10 mmol) of 3,4-diethoxyaniline in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath to 0-5 °C.

    • In a separate beaker, prepare a solution of 1.60 g (10 mmol) of bromine in 10 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • If a precipitate forms, collect it by vacuum filtration. If not, proceed to neutralization.

    • Carefully neutralize the filtrate with saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

    • Quench any residual bromine in the filtrate with 10% sodium thiosulfate solution before disposal.

    • Recrystallize the crude product from an ethanol/water mixture to yield the brominated product(s).

  • Expected Outcome & Validation: This procedure will likely yield a mixture of 2-bromo-, 6-bromo-, and 5-bromo-3,4-diethoxyaniline, and potentially di-brominated products. The product distribution can be analyzed by GC-MS and ¹H NMR. For a cleaner reaction yielding a single mono-substituted product, an amine protection strategy is necessary.[8][9]

Protocol 2: Nitration (via Amine Protection)

Direct nitration of anilines with a mixture of nitric and sulfuric acids is not feasible because the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[10][11] This protonated group is strongly deactivating and a meta-director, leading to the undesired meta-nitro product.[4] The authoritative and trustworthy method involves protecting the amine as an amide.

Caption: Workflow for the nitration of anilines.

  • Step 1: Protection (Acetylation)

    • To a solution of 1.81 g (10 mmol) of 3,4-diethoxyaniline in 20 mL of dichloromethane, add 1.21 g (12 mmol) of triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add 1.12 g (11 mmol) of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4-diethoxyacetanilide.

  • Step 2: Nitration of the Acetanilide

    • Carefully add 2.23 g (10 mmol) of the dried 3,4-diethoxyacetanilide to 10 mL of concentrated sulfuric acid at 0 °C, ensuring the temperature does not exceed 10 °C.

    • Prepare the nitrating mixture by slowly adding 0.7 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5 °C.[12]

    • Stir the reaction at this temperature for 1 hour.

    • Pour the mixture onto 50 g of crushed ice and collect the precipitated nitro-acetanilide by vacuum filtration. Wash with copious cold water.

  • Step 3: Deprotection (Hydrolysis)

    • Transfer the crude nitro-acetanilide to a flask containing 20 mL of 70% sulfuric acid.

    • Heat the mixture under reflux for 1 hour until the solid dissolves.

    • Cool the solution and pour it onto ice.

    • Neutralize carefully with concentrated ammonium hydroxide until the product precipitates.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure nitro-3,4-diethoxyaniline isomer(s).

Protocol 3: Sulfonation

Sulfonation of anilines with fuming sulfuric acid typically leads to the formation of sulfanilic acid derivatives.[4] The reaction is driven by heating the initially formed anilinium hydrogen sulfate salt.

  • Scientific Rationale: The -NH₂ group is protonated by the strong acid to -NH₃⁺. Heating this salt provides the energy for the electrophile (SO₃) to attack the deactivated ring, primarily at the meta position (C5) relative to the -NH₃⁺ group, or at the para position (C6) relative to the C3-ethoxy group after a potential thermal rearrangement.

  • Materials:

    • 3,4-Diethoxyaniline

    • Concentrated Sulfuric Acid (98%)

    • Deionized water

  • Step-by-Step Protocol:

    • In a thick-walled beaker, carefully place 1.81 g (10 mmol) of 3,4-diethoxyaniline.

    • Slowly and with stirring, add 5 mL of concentrated sulfuric acid. An exothermic reaction will occur, forming the anilinium salt.

    • Transfer the mixture to a flask suitable for high-temperature reactions.

    • Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.[13]

    • Allow the reaction to cool to room temperature.

    • Very carefully, pour the cooled, viscous mixture into 50 mL of ice-cold water.

    • A precipitate of the sulfonic acid derivative should form. It may exist as a zwitterion.[4]

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol 4: Friedel-Crafts Acylation (via Amine Protection)

As with nitration, direct Friedel-Crafts reactions on anilines fail. The amino group is a Lewis base that forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack.[14][15] Protection of the amine as an acetanilide is mandatory. The resulting amide is less basic and allows the reaction to proceed.[14][16]

  • Scientific Rationale: The acetamido group is still an ortho, para-director, but less activating than a free amine. This allows for a controlled acylation, typically at the most accessible and activated para position relative to the directing group. In this case, the position para to the acetamido group (C4) is blocked. The most likely positions for acylation are C6 (ortho to the amine, para to the C3-ethoxy) and C5 (ortho to the C4-ethoxy).

  • Materials:

    • 3,4-Diethoxyacetanilide (prepared as in Protocol 2, Step 1)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

    • Hydrochloric acid (5M)

  • Step-by-Step Protocol:

    • Suspend 2.23 g (10 mmol) of 3,4-diethoxyacetanilide in 30 mL of anhydrous DCM in a flask fitted with a reflux condenser and a drying tube.

    • Cool the suspension in an ice bath and add 2.93 g (22 mmol) of anhydrous aluminum chloride in portions.

    • Once the addition is complete, add 0.86 g (11 mmol) of acetyl chloride dropwise.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

    • Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto a mixture of 50 g of crushed ice and 10 mL of concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting acylated acetanilide can be purified by chromatography or recrystallization. The acetyl protecting group can then be removed by hydrolysis (see Protocol 2, Step 3) to yield the amino ketone.

Summary of Reactions and Key Considerations

Reaction TypeElectrophileReagents & ConditionsMajor Product(s)Key Considerations & Causality
Halogenation Br⁺Br₂ in Acetic AcidMixture of C2, C5, C6-bromo isomersHigh ring activation leads to low selectivity and potential polyhalogenation. Amine protection is recommended for control.
Nitration NO₂⁺HNO₃ / H₂SO₄C5-nitro isomer (from direct), C6/C2-nitro isomers (via protection)Amine protection is mandatory. Direct nitration causes protonation to deactivating, meta-directing -NH₃⁺ group.
Sulfonation SO₃Conc. H₂SO₄, 180-190 °CC5 or C6-sulfonic acidHigh temperature is required to overcome the deactivation caused by the initial acid-base reaction forming the anilinium salt.
Friedel-Crafts Acylation R-C=O⁺CH₃COCl / AlCl₃C6 or C5-acylated isomersAmine protection is mandatory. The basic -NH₂ group complexes with the Lewis acid catalyst, deactivating the ring.

References

  • Qiu Wei-jie, Lin Jun. (2005). Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. [Link]

  • Luis R. Domingo, et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • LookChem. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. LookChem. [Link]

  • Chemistry LibreTexts. (2019). 17.4: Electrophilic Attack on Disubstituted Benzenes. [Link]

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  • University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

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  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

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  • PubChem. (n.d.). 3,4-Diethoxyaniline. National Institutes of Health. [Link]

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  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

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  • Google Patents. (2003).
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Sources

Application Notes and Protocols for the Use of 3,4-Diethoxyaniline as a Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Privileged Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, structure-guided alternative to traditional high-throughput screening (HTS) for the identification of novel therapeutic lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[1] The core principle of FBDD is that the simpler molecular nature of fragments allows for a more thorough exploration of the chemical space within a protein's binding site.[4]

Within the FBDD paradigm, the concept of "privileged scaffolds" is of paramount importance.[5] A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity.[5][6] These scaffolds serve as excellent starting points for the development of new drugs because they possess inherent structural and chemical features that are conducive to molecular recognition by proteins. This application note details the utility of 3,4-diethoxyaniline as a privileged scaffold in FBDD campaigns, providing detailed protocols for its application from initial screening to lead optimization.

3,4-Diethoxyaniline is a versatile aromatic amine building block with favorable physicochemical properties for fragment screening.[7][8] Its molecular formula is C10H15NO2 and it has a molecular weight of 181.23 g/mol .[8][9] The presence of the aniline moiety provides a key vector for synthetic elaboration, while the diethoxy substitution pattern can be tailored to probe specific interactions within a binding pocket.[7] Furthermore, aniline and its derivatives are precursors to a wide range of heterocyclic compounds, such as quinazolines, which are known to be privileged scaffolds in their own right, particularly in the development of kinase inhibitors.[10][11][12]

This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It provides both the theoretical underpinnings and the practical, step-by-step protocols necessary to effectively utilize the 3,4-diethoxyaniline scaffold in an FBDD workflow.

Part 1: The FBDD Workflow Using a 3,4-Diethoxyaniline-Based Fragment Library

The successful implementation of an FBDD campaign involves a multi-stage process, from initial hit identification to the generation of a potent lead compound. The following diagram illustrates a typical workflow for a project centered around a 3,4-diethoxyaniline-containing fragment library.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library Construction (including 3,4-diethoxyaniline derivatives) b Primary Biophysical Screen (e.g., Surface Plasmon Resonance - SPR) a->b Screening c Orthogonal Biophysical Screen (e.g., NMR Spectroscopy - STD, WaterLOGSY) b->c Validation d Structural Biology (X-ray Crystallography or Cryo-EM) c->d Structural Insights e Structure-Guided Medicinal Chemistry (Fragment Growing, Linking, Merging) d->e Design f Structure-Activity Relationship (SAR) Studies e->f Synthesis & Testing f->e Iterative Optimization g Lead Compound f->g Optimization

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Part 2: Detailed Protocols for Biophysical Screening

The identification of genuine fragment hits requires sensitive biophysical techniques capable of detecting weak binding events.[13][14] The following protocols describe a primary screen using Surface Plasmon Resonance (SPR) and an orthogonal validation screen using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Primary Screening of a 3,4-Diethoxyaniline Fragment Library using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[13] It is a high-throughput method well-suited for primary fragment screening.[13]

Objective: To identify fragments from a 3,4-diethoxyaniline-based library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument[13]

  • Sensor chips (e.g., CM5)

  • Target protein of interest

  • 3,4-diethoxyaniline-containing fragment library

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-100 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference surface should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare stock solutions of the fragment library in DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant and low (e.g., < 2%).

    • Inject the diluted fragments over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A binding event is indicated by an increase in RU on the protein surface compared to the reference surface.

    • After each fragment injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference surface signal from the protein surface signal for each injection.

    • A fragment is considered a "hit" if the binding response is significantly above the background noise and shows a dose-dependent response in follow-up experiments.

    • Characterize initial hits by measuring their affinity (KD) to confirm binding.[13]

Protocol 2: Hit Validation and Characterization using Ligand-Observed NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[1] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD as they are sensitive to weak interactions.[13]

Objective: To confirm the binding of hits identified from the primary SPR screen and to gain initial structural insights into the binding mode.

Materials:

  • High-field NMR spectrometer (500-800 MHz) equipped with a cryoprobe[13]

  • NMR tubes

  • Target protein

  • Validated fragment hits from the SPR screen

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples for each fragment hit: one containing the fragment and the target protein, and a reference sample containing only the fragment.

    • Typical concentrations are 10-50 µM for the protein and 1-2 mM for the fragment.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the reference sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied at a point in the spectrum where no protein or fragment signals are present.

    • The saturation time is a key parameter and should be optimized (typically 1-3 seconds).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • In the STD spectrum, only the signals of the protons of the fragment that are in close proximity to the saturated protein will be visible.

    • The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein (the "binding epitope").

NMR_Validation cluster_0 NMR Hit Validation Workflow a Prepare Protein-Fragment and Fragment-Only Samples b Acquire On-Resonance (Protein Saturated) Spectrum a->b c Acquire Off-Resonance Spectrum a->c d Calculate Difference Spectrum (STD Spectrum) b->d c->d e Analyze STD Spectrum for Fragment Signals d->e f Binding Confirmed e->f Signals Present

Caption: Workflow for hit validation using Saturation Transfer Difference (STD) NMR.

Part 3: Hit-to-Lead Optimization: Synthetic Elaboration of the 3,4-Diethoxyaniline Scaffold

Once a 3,4-diethoxyaniline-based fragment has been validated and its binding mode determined by structural biology techniques like X-ray crystallography, the next step is to optimize it into a more potent lead compound.[4][15] This is achieved through medicinal chemistry, employing strategies such as fragment growing, linking, or merging.[15]

Protocol 3: Synthetic Elaboration of the 3,4-Diethoxyaniline Scaffold via Fragment Growing

"Fragment growing" involves the stepwise addition of chemical functionalities to the core fragment to explore and exploit favorable interactions within the protein's binding pocket.[15] The aniline nitrogen of 3,4-diethoxyaniline is an ideal handle for such modifications.

Objective: To synthesize a small library of derivatives from a validated 3,4-diethoxyaniline hit to improve binding affinity and explore the structure-activity relationship (SAR).

General Synthetic Scheme:

Materials:

  • 3,4-diethoxyaniline

  • A selection of acyl chlorides, sulfonyl chlorides, or carboxylic acids

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Amide Synthesis via Acylation):

  • Reaction Setup:

    • Dissolve 3,4-diethoxyaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized derivatives using NMR spectroscopy and mass spectrometry.[7]

The newly synthesized derivatives are then screened using the biophysical assays described in Part 2 to determine their binding affinities and establish an SAR.

Part 4: Case Study: Development of a MAP4 Kinase Inhibitor from a 3,4-Diethoxyaniline Fragment

This hypothetical case study illustrates the application of the described protocols in a drug discovery project targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a kinase implicated in neurodegenerative diseases.[16]

1. Hit Identification and Validation:

A fragment library containing 3,4-diethoxyaniline and related analogs was screened against MAP4K4 using SPR, yielding 3,4-diethoxyaniline as a low-affinity hit.

2. Structural Biology:

The co-crystal structure of MAP4K4 with 3,4-diethoxyaniline was obtained, revealing that the aniline moiety is positioned towards the solvent-exposed region of the ATP-binding site, providing a clear vector for fragment growing.

3. Hit-to-Lead Optimization and SAR:

A series of derivatives were synthesized by acylating the aniline nitrogen. The binding affinities of these compounds were determined by SPR, and the SAR is summarized in the table below.

Compound IDR GroupMW ( g/mol )KD (µM)
DEA-001 H181.23850
DEA-002 Acetyl223.27320
DEA-003 Cyclopropylcarbonyl249.31150
DEA-004 4-Fluorobenzoyl303.3245
DEA-005 Pyridine-3-carbonyl286.3212

4. Lead Compound:

Compound DEA-005 emerged as a promising lead compound with a significant improvement in potency compared to the initial fragment hit. The pyridine nitrogen was hypothesized to form a key hydrogen bond with a backbone carbonyl in the hinge region of the kinase. Further optimization of this lead would focus on improving its pharmacokinetic properties.

Conclusion and Future Directions

3,4-Diethoxyaniline represents a valuable and versatile scaffold for fragment-based drug discovery. Its favorable physicochemical properties and the synthetic tractability of the aniline moiety make it an excellent starting point for the development of novel therapeutics against a range of biological targets. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers looking to leverage this privileged scaffold in their own drug discovery programs.

Future efforts could focus on expanding the diversity of the 3,4-diethoxyaniline-based fragment library through modifications to the diethoxy groups or the aromatic ring. Furthermore, the application of this scaffold is not limited to kinase inhibitors; its potential in targeting other enzyme families and protein-protein interactions warrants further investigation.

References

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

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  • Sarna Chemicals. (n.d.). 3, 4 Di methoxy Aniline [3,4 DMA]. Retrieved from [Link]

  • Anonymous. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Bentham Science.
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  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(7), 3693-3712.
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  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

  • S. S. V. Ramasastry, et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 12(1), 29-44. [Link]

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  • Firoozpour, L., et al. (2012). Synthesis and SAR studies of 3-allyl-4-prenyloxyaniline amides as potent 15-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5957-5960. [Link]

  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1943-1949. [Link]

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Sources

Application Notes and Protocols for Investigating the Biological Activity of Novel 3,4-Diethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3,4-Diethoxyaniline Scaffold

In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of a wide range of biologically active agents.[1] The strategic modification of the aniline ring with various functional groups can profoundly influence the compound's pharmacological profile. 3,4-Diethoxyaniline, a versatile aromatic amine building block, presents a particularly interesting starting point for novel drug discovery.[2] Its structure, featuring two electron-donating ethoxy groups, activates the aromatic ring, making it a valuable precursor for synthesizing more complex molecules.[2] While established primarily as an intermediate in the synthesis of agrochemicals like the fungicide Diethofencarb, the inherent chemical properties of the 3,4-diethoxyaniline core suggest a broader potential for therapeutic applications.[3]

This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives synthesized from this scaffold. As a Senior Application Scientist, my objective is to present not just a series of steps, but the underlying scientific rationale for a robust, multi-tiered screening cascade. We will explore protocols for assessing three fundamental aspects of a compound's biological profile: cytotoxicity, antimicrobial efficacy, and early-stage pharmacokinetic (ADME) properties. These initial screens are critical for identifying promising lead compounds and eliminating those with unfavorable characteristics early in the drug discovery pipeline, thereby saving significant time and resources.[4][5]

Tier 1 Screening: A Multi-Faceted Approach to Biological Characterization

The initial investigation of novel compounds requires a systematic approach to gather a foundational dataset. This allows for the efficient prioritization of derivatives for further, more intensive studies. Our recommended workflow begins with parallel screening for cytotoxicity and antimicrobial activity, followed by an early assessment of metabolic stability for the most promising candidates.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Lead Prioritization synthesis Synthesis of Novel 3,4-Diethoxyaniline Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial data_analysis Data Analysis: Calculate IC50 & MIC Values cytotoxicity->data_analysis antimicrobial->data_analysis adme In Vitro ADME Profiling (Metabolic Stability) data_analysis->adme For potent, non-toxic candidates hit_selection Hit-to-Lead Selection adme->hit_selection

Caption: High-level workflow for the initial biological evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing a compound's effect on cell viability.[6][7] It is a crucial first step to determine if a derivative possesses anti-proliferative properties (desirable for anti-cancer research) or general toxicity (a red flag for most other therapeutic applications). The assay's principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[7]

Experimental Workflow:

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (e.g., 24h) start->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (e.g., 2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 Value read->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity assessment) under standard conditions.[6]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 3,4-diethoxyaniline derivative in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Controls are critical:

      • Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

      • Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.

      • Untreated Control: Wells containing only cells and culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for an additional 24 to 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation: The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.[8] Data should be presented as mean ± standard deviation from at least three independent experiments.

Derivative IDCell LineIC₅₀ (µM)Selectivity Index (SI)
DAE-001MCF-7 (Cancer)12.5 ± 1.18.0
DAE-001HEK293 (Normal)> 100
DAE-002MCF-7 (Cancer)8.4 ± 0.96.1
DAE-002HEK293 (Normal)51.2 ± 4.5
DoxorubicinMCF-7 (Cancer)1.2 ± 0.32.5
DoxorubicinHEK293 (Normal)3.0 ± 0.5
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Protocol 2: Antimicrobial Susceptibility Testing (AST)

Scientific Rationale: The search for new antimicrobial agents is a global health priority.[9] Many novel synthetic compounds are screened for their ability to inhibit the growth of pathogenic microbes. The broth microdilution method is a gold-standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This value is a key indicator of a compound's antimicrobial potency.

Detailed Protocol:

  • Preparation of Microorganisms:

    • To assess the spectrum of activity, use a panel of representative microorganisms, such as:

      • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)

      • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)

      • Fungi: Candida albicans (e.g., ATCC 90028)[9][11]

    • Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

    • Controls:

      • Growth Control: Wells with broth and inoculum only.

      • Sterility Control: Wells with broth only.

      • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, examine the plates visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Data Presentation: MIC values are reported in µg/mL or µM.

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DAE-001> 128> 12864
DAE-0031632> 128
DAE-00481632
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Protocol 3: Early In Vitro ADME - Metabolic Stability Assay

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid late-stage clinical failures.[4] A key parameter is metabolic stability, which measures how quickly a compound is broken down by drug-metabolizing enzymes. The liver is the primary site of drug metabolism, and assays using human liver microsomes (HLM), which are vesicles containing key cytochrome P450 (CYP) enzymes, provide a reliable in vitro model.[12][13] A compound that is metabolized too quickly will have a short half-life in vivo, potentially limiting its therapeutic efficacy.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • The reaction is typically performed in a 96-well plate. The mixture includes:

      • Buffer: Phosphate buffer (pH 7.4).

      • Human Liver Microsomes (HLM): Typically at a final protein concentration of 0.5-1.0 mg/mL.

      • Test Compound: At a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate containing buffer, HLM, and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a solution of the enzyme cofactor NADPH.

    • Negative Control: A parallel reaction is run without NADPH to account for any non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t₁/₂) can be calculated.

Derivative IDIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)Classification
DAE-00215.245.6High Clearance
DAE-00448.514.3Moderate Clearance
DAE-005> 90< 7.7Low Clearance
Verapamil (Control)22.131.4High Clearance

Next Steps: Elucidating the Mechanism of Action (MoA)

Identifying a biologically active "hit" is only the beginning. The next crucial phase is to understand its Mechanism of Action (MoA)—the specific biochemical interaction through which it produces its pharmacological effect.[14] This involves identifying the compound's cellular target(s) and the pathways it modulates.[15][16] A multi-pronged approach combining proteomics, genetic screening, and computational analysis is often employed.[16]

MoA_Workflow cluster_approaches Parallel MoA Investigation Strategies hit_compound Active Hit Compound (e.g., DAE-004) proteomics Target Identification (e.g., Affinity Chromatography, Mass Spectrometry) hit_compound->proteomics genomics Pathway Analysis (e.g., RNA-Seq, Expression Profiling) hit_compound->genomics computational Computational Modeling (e.g., Molecular Docking) hit_compound->computational data_integration Data Integration & Hypothesis Generation proteomics->data_integration genomics->data_integration computational->data_integration validation Target Validation (e.g., siRNA, CRISPR) data_integration->validation

Caption: Conceptual workflow for investigating the Mechanism of Action (MoA).

Conclusion

This guide outlines a validated, logical, and efficient cascade for the initial biological characterization of novel 3,4-diethoxyaniline derivatives. By systematically evaluating cytotoxicity, antimicrobial activity, and metabolic stability, researchers can build a comprehensive preliminary profile of their compounds. This data-driven approach is fundamental for making informed decisions, prioritizing the most promising candidates for lead optimization, and ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent. The subsequent elucidation of the mechanism of action will further refine our understanding and guide future development efforts.

References

  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: National Center for Biotechnology Information URL
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  • Source: SmallMolecules.
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  • Title: Mechanism of Action: discover your small molecule's interactions and targets Source: Broad Institute URL
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  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL
  • Title: Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide Source: BenchChem URL
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  • Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL
  • Title: First Step to Antimicrobial Testing Source: Microbe Investigations URL
  • Title: Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing Source: LinkedIn URL
  • Title: A Comparative Analysis of the Biological Activity of 3-Acetylaniline Derivatives and Other Anilines Source: BenchChem URL

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Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 3,4-Diethoxyaniline. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support for optimizing the Williamson ether synthesis of 3,4-diethoxyaniline. This valuable intermediate is crucial in various applications, including the synthesis of the fungicide Diethofencarb.[1] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-diethoxyaniline?

A1: The most prevalent and reliable method for synthesizing 3,4-diethoxyaniline is through a multi-step process starting from a catechol derivative. A common and effective strategy involves the nitration of catechol to produce 4-nitrocatechol, followed by a Williamson ether synthesis to introduce the two ethyl groups, yielding 3,4-diethoxynitrobenzene. The final step is the reduction of the nitro group to the desired aniline.[2][3] This route is often preferred as it avoids the potential for N-alkylation that can occur when starting with 3,4-dihydroxyaniline.

Q2: Can I directly ethylate 3,4-dihydroxyaniline?

A2: Direct ethylation of 3,4-dihydroxyaniline via the Williamson ether synthesis is challenging due to the competing N-alkylation of the amino group. The amino group is nucleophilic and can react with the ethylating agent, leading to a mixture of O-alkylated and N-alkylated products, which reduces the yield of the desired 3,4-diethoxyaniline and complicates purification. To achieve selective O-alkylation, the amino group must first be protected.[4]

Q3: What are the key parameters to control for a successful Williamson ether synthesis of 3,4-diethoxyaniline?

A3: The Williamson ether synthesis is an SN2 reaction, and its success hinges on several critical factors:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice.[5]

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction.[6]

  • Ethylating Agent: A good primary alkyl halide, such as ethyl iodide or ethyl bromide, is the preferred ethylating agent. Diethyl sulfate can also be used.

  • Temperature: The reaction is typically carried out at an elevated temperature, generally between 50-100 °C, to ensure a reasonable reaction rate.[6]

  • Reaction Time: The reaction time can vary from 1 to 8 hours and should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine completion.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 3,4-diethoxyaniline.

Issue 1: Low Yield of 3,4-Diethoxyaniline

Q4: I am getting a low yield of my final product. What are the likely causes and how can I improve it?

A4: Low yields in the synthesis of 3,4-diethoxyaniline can arise from several factors depending on your chosen synthetic route.

For the route starting from 4-nitrocatechol:

  • Incomplete Diethylation: The Williamson ether synthesis might not have gone to completion.

    • Solution: Ensure you are using at least two equivalents of the ethylating agent and the base. Monitor the reaction by TLC until the starting material is consumed. You may need to increase the reaction temperature or time.

  • Side Reactions: The primary competing reaction is the E2 elimination of the ethylating agent, which is more likely with secondary or tertiary halides, but can occur with primary halides at high temperatures.

    • Solution: Use a primary ethylating agent like ethyl bromide or ethyl iodide. Maintain the reaction temperature within the recommended range (50-100 °C).

  • Inefficient Reduction: The reduction of the nitro group may be incomplete.

    • Solution: Ensure the catalyst (e.g., Raney Nickel or Palladium on carbon) is active. The reaction should be run under a hydrogen atmosphere at a suitable pressure (e.g., 1.6 MPa) and temperature (e.g., 100 °C) until the uptake of hydrogen ceases.[2]

For the route starting from 3,4-dihydroxyaniline with a protected amino group:

  • Incomplete Protection: If the amino group is not fully protected, N-alkylation will compete with the desired O-alkylation, reducing the yield of the target molecule.

    • Solution: Ensure the protection reaction goes to completion before proceeding with the ethylation.

  • Incomplete Deprotection: The final deprotection step may not be complete.

    • Solution: Monitor the deprotection reaction by TLC and adjust the reaction time or conditions as needed.

Issue 2: Formation of Multiple Products

Q5: My TLC/NMR analysis shows multiple spots/peaks, indicating a mixture of products. What are they and how can I avoid them?

A5: The formation of multiple products is a common issue, often stemming from incomplete reactions or side reactions.

  • Mono-ethylated Intermediate: If you see a product with a polarity between your starting material and the desired di-ethylated product, it is likely the mono-ethylated intermediate.

    • Solution: Increase the equivalents of the ethylating agent and base, and/or prolong the reaction time.

  • N-Alkylated Byproducts (when using unprotected 3,4-dihydroxyaniline): As mentioned, direct ethylation of 3,4-dihydroxyaniline can lead to N-ethyl and N,O-diethyl derivatives.

    • Solution: Protect the amino group before the Williamson ether synthesis. A common method is the formation of an imine with benzaldehyde.[4]

  • Elimination Product: The formation of ethene from the ethylating agent via an E2 reaction can occur, though it is less common with primary halides.

    • Solution: Maintain a controlled reaction temperature and avoid excessively harsh basic conditions.

Issue 3: Difficulty in Product Purification

Q6: I'm having trouble purifying the final 3,4-diethoxyaniline. What are the best methods?

A6: Purification of 3,4-diethoxyaniline, which is a red to brown solid with a melting point of approximately 48°C,[1] can be achieved through a combination of techniques.

  • Extraction: After the reaction, a standard workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute acid solution can remove any unreacted aniline starting material. A subsequent wash with brine and drying over an anhydrous salt like sodium sulfate is recommended.

  • Column Chromatography: If the crude product contains impurities with different polarities, silica gel column chromatography can be an effective purification method.

  • Vacuum Distillation: For larger quantities or to remove high-boiling impurities, vacuum distillation can be employed. The boiling point of 3,4-diethoxyaniline is 294.5±20.0 °C at 760 mmHg,[1] so distillation under reduced pressure is necessary to prevent decomposition.

  • Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Detailed Experimental Protocols

Here we provide two detailed, yet generalized, protocols for the synthesis of 3,4-diethoxyaniline. Note: These are illustrative protocols and may require optimization based on your specific laboratory conditions and available reagents.

Protocol A: Synthesis from 4-Nitrocatechol

This three-step synthesis is a reliable method to obtain high-purity 3,4-diethoxyaniline.

Step 1: Diethylation of 4-Nitrocatechol

A 4-Nitrocatechol C Heat (e.g., 80°C) A->C B Ethyl Bromide (2.2 eq) K₂CO₃ (2.5 eq) DMF B->C D Workup (Water, Extraction) C->D E 3,4-Diethoxynitrobenzene D->E

Figure 1. Workflow for the diethylation of 4-nitrocatechol.
  • To a solution of 4-nitrocatechol (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add ethyl bromide (2.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3,4-diethoxynitrobenzene.

Step 2: Reduction of 3,4-Diethoxynitrobenzene

A 3,4-Diethoxynitrobenzene C H₂ (e.g., 1.6 MPa) Heat (e.g., 100°C) A->C B Raney-Ni or Pd/C Ethanol B->C D Filter catalyst Evaporate solvent C->D E Crude 3,4-Diethoxyaniline D->E

Figure 2. Workflow for the reduction of 3,4-diethoxynitrobenzene.
  • Dissolve the crude 3,4-diethoxynitrobenzene in ethanol in a high-pressure reactor.

  • Add a catalytic amount of Raney Nickel or 10% Palladium on carbon.

  • Pressurize the reactor with hydrogen gas (e.g., 1.6 MPa) and heat to 100°C.[2]

  • Stir the reaction mixture until the hydrogen uptake ceases.

  • Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 3,4-diethoxyaniline.

Step 3: Purification of 3,4-Diethoxyaniline

  • The crude product can be purified by vacuum distillation or recrystallization from an ethanol/water mixture.

Protocol B: Synthesis from 3,4-Dihydroxyaniline (with Amine Protection)

This route involves the protection of the amine, followed by diethylation and deprotection.

Step 1: Protection of the Amino Group

A 3,4-Dihydroxyaniline C Reflux A->C B Benzaldehyde (1.1 eq) Methanol B->C D Cool and Isolate C->D E N-Benzylidene-3,4-dihydroxyaniline D->E

Figure 3. Workflow for the protection of 3,4-dihydroxyaniline.
  • Dissolve 3,4-dihydroxyaniline (1 equivalent) in methanol.

  • Add benzaldehyde (1.1 equivalents) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and isolate the precipitated imine by filtration.

Step 2: Diethylation of the Protected Aniline

  • Follow a similar procedure as in Protocol A, Step 1, using the N-benzylidene-3,4-dihydroxyaniline as the starting material.

Step 3: Deprotection of the Amino Group

A N-Benzylidene-3,4-diethoxyaniline C Stir at RT A->C B Aqueous Acid (e.g., HCl) B->C D Workup (Neutralization, Extraction) C->D E 3,4-Diethoxyaniline D->E

Figure 4. Workflow for the deprotection of the amino group.
  • Suspend the N-benzylidene-3,4-diethoxyaniline in an aqueous acidic solution (e.g., 2M HCl).

  • Stir the mixture at room temperature until the imine is hydrolyzed (monitor by TLC).

  • Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Wash, dry, and evaporate the solvent to obtain crude 3,4-diethoxyaniline.

  • Purify as described in Protocol A, Step 3.

Quantitative Data Summary

ParameterValueReference
3,4-Diethoxyaniline
CAS Number39052-12-5[7]
Molecular FormulaC₁₀H₁₅NO₂[1]
Molecular Weight181.23 g/mol [7]
Melting Point~48°C[1]
Boiling Point294.5 ± 20.0 °C at 760 mmHg[1]
Williamson Ether Synthesis (General)
Temperature Range50-100 °C[6]
Reaction Time1-8 hours[6]
Typical Lab Yield50-95%[6]
Catalytic Hydrogenation
Hydrogen Pressure~1.6 MPa[2]
Temperature~100 °C[2]
Typical Yield>90%[2]

References

  • Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline.
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  • Kohout, M. (2014). Answer to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. Retrieved from [Link]

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  • Google Patents. (1944). Method of making 3,4-dimethylaniline. (U.S. Patent No. 2,347,652).
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  • Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA). Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • ResearchGate. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Finney, J. A., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(4), 1981–1989.
  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4.
  • PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

  • HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
  • Google Patents. (2007). Process for the deprotection of protected amines. (Publication No. WO2007128463A1).
  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • NIH. (n.d.). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Retrieved from [Link]

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Common byproducts and impurities in 3,4-Diethoxyaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Diethoxyaniline Hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide actionable troubleshooting advice to ensure a successful, high-purity synthesis.

The formation of this compound is a critical step in the production of various pharmaceutical and agrochemical agents.[1][2] The most prevalent synthetic route involves the reduction of the corresponding nitroaromatic compound, 1,2-diethoxy-4-nitrobenzene. This guide focuses on this common pathway, addressing potential impurities and byproducts that can arise.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3,4-Diethoxyaniline?

A1: The most widely adopted method is the reduction of 1,2-diethoxy-4-nitrobenzene.[1] This transformation can be achieved using several reducing agents, with the two most common industrial methods being:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][4] This is often considered a "greener" method as the primary byproduct is water.[5]

  • Metal/Acid Reduction: A classic method using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).[3][6] Tin(II) chloride (SnCl₂) is particularly effective for this purpose.[3]

The choice between these methods depends on factors like functional group tolerance on the substrate, safety infrastructure (especially for handling hydrogen gas), and cost.[5]

Q2: Why is the final product isolated as a hydrochloride salt?

A2: The free base of 3,4-diethoxyaniline, like many anilines, is an oily substance prone to air oxidation.[7] This oxidation leads to the formation of colored impurities, often appearing as a red-brown tint. Converting the aniline to its hydrochloride salt protonates the amino group, which significantly increases its stability, improves its crystallinity for easier handling and purification, and prevents degradation during storage.[1]

Q3: How should I store this compound to ensure its stability?

A3: The hydrochloride salt is relatively stable. However, to maintain its integrity over time, it should be stored in a tightly sealed container, protected from light and moisture, in a cool, ventilated area.[1][2] The hygroscopic nature of the salt means that moisture absorption can be an issue.[1]

Troubleshooting Guide: Byproducts and Impurities

This section addresses specific issues you may encounter during the synthesis, focusing on identifying the cause and providing a validated solution.

Problem 1: The final product has a distinct yellow, red, or brown coloration.
  • Possible Cause 1: Incomplete Reduction. The most common colored impurity is the unreacted starting material, 1,2-diethoxy-4-nitrobenzene, which is a yellow crystalline solid.[8]

  • Possible Cause 2: Intermediate Byproducts. During the reduction of a nitro group, several intermediates are formed, such as nitroso and hydroxylamine species.[9] If the reaction does not go to completion, these can remain in the product. More significantly, under certain conditions (especially with metal hydrides like LiAlH₄, which are not recommended for this step), dimerization can occur, leading to the formation of highly colored azo compounds.[3][10]

  • Possible Cause 3: Air Oxidation. The free aniline base is highly susceptible to oxidation, which forms colored polymeric impurities.[7][11] This can happen if the product is not promptly converted to the hydrochloride salt or is exposed to air during workup.

  • Recommended Actions & Solutions:

    • Monitor Reaction Completion: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitro compound before proceeding with the workup.

    • Ensure Sufficient Reducing Agent: Use a sufficient stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to drive the reaction to completion.[5]

    • Inert Atmosphere: During the workup of the free base (after neutralization and before acidification), it is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Purification: If colored impurities are present, recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol) is a highly effective purification method.[12]

Problem 2: Low yield of the final product.
  • Possible Cause 1: Inefficient Reduction. The chosen reduction conditions may not be optimal. For catalytic hydrogenation, the catalyst may be inactive, or the hydrogen pressure/temperature may be insufficient.[13] For SnCl₂ reduction, the reaction can be exothermic, and poor temperature control can affect the outcome.[5]

  • Possible Cause 2: Product Loss During Workup. The workup for the SnCl₂ reduction can be cumbersome. After reduction, the reaction is typically basified to precipitate tin salts (tin oxides/hydroxides) and liberate the free aniline.[5][6] The product can be trapped in this gelatinous precipitate, leading to significant loss.

  • Possible Cause 3: Incomplete Extraction. 3,4-Diethoxyaniline has moderate lipophilicity.[1] If an inappropriate extraction solvent or an insufficient volume/number of extractions is used, the product will not be fully recovered from the aqueous layer.

  • Recommended Actions & Solutions:

    • Catalyst Quality: For hydrogenation, ensure the catalyst is fresh and active. A pyrophoric catalyst like Pd/C should be handled carefully and kept wet to maintain activity.[13]

    • Optimized Workup for Tin Reduction: After basifying the reaction mixture (pH > 10), it is crucial to stir vigorously for an extended period to ensure all the aniline is freed from the tin complexes. Thoroughly wash the filtered tin salts with the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

    • Extraction Strategy: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (at least 3) to ensure complete recovery of the product from the aqueous phase.

Problem 3: Presence of inorganic impurities (e.g., Tin salts) in the final product.
  • Possible Cause: Inadequate Removal of Tin Byproducts. This is a specific issue for the SnCl₂ reduction method. Tin(II) is oxidized to Tin(IV) during the reaction, forming various tin salts and oxides upon workup.[6] If these are not completely removed, they can contaminate the final product.

  • Recommended Actions & Solutions:

    • Thorough Filtration: After basification, ensure the tin precipitate is completely removed by filtration. Using a filter aid like Celite® can help manage the fine, gelatinous nature of the precipitate.

    • Acid-Base Extraction: The basicity of the aniline can be exploited for purification. After the initial extraction of the crude free base into an organic solvent, wash the organic layer with a dilute acid solution. The protonated aniline salt will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be re-basified and the purified free base re-extracted.[12]

    • Final Product Analysis: Use techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to quantify residual tin levels in the final Active Pharmaceutical Ingredient (API) if required for the application.[6]

Problem 4: Unexpected peaks in NMR or Mass Spectrometry analysis.
  • Possible Cause 1: Over-Ethylation. If the synthesis of the starting material (1,2-diethoxy-4-nitrobenzene) from a catechol derivative is not well-controlled, impurities from incomplete or over-ethylation could carry through.

  • Possible Cause 2: Isomeric Impurities. Depending on the precursors used, isomeric impurities (e.g., 2,3-diethoxyaniline) could be present.

  • Possible Cause 3: Dehalogenation Byproducts (if applicable). While not relevant for this specific synthesis, in the reduction of halo-nitroaromatics, catalytic hydrogenation can sometimes lead to dehalogenation (replacement of a halogen with hydrogen), creating a significant impurity.[14] This highlights the importance of choosing the right reduction method based on the substrate. For instance, Raney Nickel is sometimes preferred over Pd/C to avoid dehalogenation of aromatic chlorides.[3]

  • Recommended Actions & Solutions:

    • Starting Material Purity: Always verify the purity of the starting 1,2-diethoxy-4-nitrobenzene by NMR, GC, or HPLC before starting the reduction.

    • Chromatographic Purification: If significant organic impurities are present that cannot be removed by recrystallization, column chromatography on silica gel is a standard method for purification of the free base before conversion to the hydrochloride salt.[12]

    • Comprehensive Analysis: Utilize a combination of analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to fully characterize the final product and any impurities.[1][15]

Experimental Protocols & Data

Protocol: Synthesis via Tin(II) Chloride Reduction

This protocol describes a lab-scale synthesis of this compound from 1,2-diethoxy-4-nitrobenzene.

Reagents & Equipment:

  • 1,2-diethoxy-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel, Buchner funnel.

Procedure:

  • In a round-bottom flask, dissolve 1,2-diethoxy-4-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.[5]

  • With vigorous stirring, slowly add concentrated hydrochloric acid (ensure adequate cooling as the reaction is exothermic).

  • Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully and slowly basify with concentrated NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.

  • Stir the resulting slurry vigorously for 30-60 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-diethoxyaniline free base.

  • Dissolve the crude aniline in a minimal amount of isopropanol or ether and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Data Presentation
ParameterExpected ValueCommon ImpuritiesAnalytical Method
Purity (Assay) ≥98.0%1,2-diethoxy-4-nitrobenzene, Azo-compounds, Tin saltsHPLC, GC, NMR
Appearance White to off-white crystalline solidRed to brown solidVisual Inspection
Melting Point ~48°C (free base)[2]Lower, broader rangeMelting Point Apparatus
Typical Yield 75-90%N/AGravimetric

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram outlines the key steps from the starting nitro-compound to the final purified hydrochloride salt.

SynthesisWorkflow Start 1,2-Diethoxy-4- nitrobenzene Reduction Reduction (e.g., SnCl2/HCl) Start->Reduction Workup Basification (NaOH) & Filtration Reduction->Workup Extraction Liquid-Liquid Extraction (EtOAc) Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Salt_Formation HCl Salt Formation Drying->Salt_Formation Purification Recrystallization Salt_Formation->Purification Final_Product 3,4-Diethoxyaniline Hydrochloride Purification->Final_Product

Caption: General workflow for the synthesis of 3,4-Diethoxyaniline HCl.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

TroubleshootingTree Problem Problem Observed Color Product is Discolored (Yellow/Brown) Problem->Color LowYield Low Yield Problem->LowYield IncompleteRed Cause: Incomplete Reduction Color->IncompleteRed Yellow tint? Oxidation Cause: Air Oxidation Color->Oxidation Brown/Red tint? LossWorkup Cause: Loss during Workup LowYield->LossWorkup Using SnCl2? Solution_TLC Solution: Monitor by TLC, Add more reagent IncompleteRed->Solution_TLC Solution_Inert Solution: Use Inert Atmosphere during Workup Oxidation->Solution_Inert Solution_Wash Solution: Thoroughly wash tin precipitate LossWorkup->Solution_Wash

Caption: Decision tree for troubleshooting common synthesis problems.

References
  • Benchchem. (n.d.). This compound.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Benchchem. (n.d.). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation.
  • Ataman Kimya. (n.d.). ANILINE.
  • LookChem. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing.
  • Scribd. (n.d.). Aniline.
  • Wikipedia. (n.d.). Aniline.
  • Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA).
  • Chegg.com. (2023). Solved: Carey 11e22.39. Identify the principal organic product of each reaction.
  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
  • Finetech Industry Limited. (n.d.). This compound.
  • Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • NC State Repository. (n.d.). Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes.
  • ResearchGate. (n.d.). Reaction scheme of the hydrogenation of nitrobenzene.
  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxyaniline 98%.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-diethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3,4-(DIHEXYLOXY)ANILINE HYDROCHLORIDE.
  • BLD Pharm. (n.d.). 1,2-Diethoxy-4-nitrobenzene.
  • Arctom. (n.d.). 1,2-diethoxy-4-nitrobenzene.
  • ChemicalBook. (n.d.). This compound.
  • Chemsrc. (n.d.). Benzene,1,2-diethoxy-4-nitro-.
  • Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
  • CDH Fine Chemical. (n.d.). 3,4-DICHLORO ANILINE MATERIAL SAFETY DATA SHEET.

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How to minimize E2 elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Tech Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of alkene byproduct in my Williamson ether synthesis. What's causing this?

A significant alkene byproduct is a classic sign that the E2 (elimination) reaction is outcompeting your desired SN2 (substitution) reaction.[1][2] The alkoxide you are using is not only a nucleophile but also a base. Instead of attacking the electrophilic carbon (SN2), it can abstract a proton from a carbon adjacent to your leaving group, leading to the formation of a double bond (E2).[2]

Q2: My reaction is sluggish, and upon increasing the temperature, I see more elimination. How can I speed up the ether formation without promoting the side reaction?

Increasing the temperature often favors elimination over substitution.[3] To accelerate the desired SN2 reaction without raising the temperature, consider using a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).[1][2][3] These solvents solvate the cation of your alkoxide but leave the anionic nucleophile relatively free and more reactive.[3] Additionally, ensure you are using a good leaving group on your electrophile, such as iodide or tosylate, which can increase the reaction rate.[3][4]

Q3: I'm trying to synthesize a bulky ether, and my yield is very low. Is there a better way?

The Williamson ether synthesis is not well-suited for creating sterically hindered ethers, such as di-tert-butyl ether, due to steric hindrance.[3][5] When either the alkoxide or the alkyl halide is bulky, the E2 reaction becomes the predominant pathway.[1][6] For the synthesis of tertiary ethers, alternative methods like the SN1 reaction of a tertiary alkyl halide with an alcohol or the alkoxymercuration-demercuration of an alkene are more effective.[7]

Q4: Can I use a secondary alkyl halide in a Williamson ether synthesis?

While possible, using secondary alkyl halides is challenging as they can undergo both SN2 and E2 reactions, often resulting in a mixture of products.[4][8] To favor the SN2 pathway with a secondary alkyl halide, it is crucial to use a strong, but not overly bulky, nucleophile and a polar aprotic solvent.[8][9] Even under optimized conditions, some elimination is likely to occur.[4]

Q5: What is the best way to design a Williamson ether synthesis for an unsymmetrical ether?

For an unsymmetrical ether, there are two possible synthetic routes. To minimize E2 elimination, the route that involves the less sterically hindered alkyl halide is preferred.[6] For example, to synthesize methyl tert-butyl ether, you should react tert-butoxide with methyl iodide, rather than methoxide with tert-butyl chloride. The latter combination would lead almost exclusively to elimination.[4][6]

II. Troubleshooting Guide: Minimizing E2 Elimination

The competition between the SN2 and E2 pathways is a central challenge in Williamson ether synthesis. The following guide provides a systematic approach to troubleshooting and minimizing the unwanted E2 elimination side reaction.

The Core Problem: Nucleophile vs. Base

An alkoxide (RO⁻) can act as both a nucleophile (donating an electron pair to an electrophilic carbon) and a base (donating an electron pair to a proton). The desired Williamson ether synthesis is an Sₙ2 reaction, where the alkoxide acts as a nucleophile. The competing E2 reaction involves the alkoxide acting as a base, abstracting a β-hydrogen and leading to the formation of an alkene.

Visualizing the Competing Pathways

SN2_vs_E2 Alkoxide Alkoxide Ether Ether Alkoxide->Ether SN2 Pathway (Nucleophilic Attack) Alkene Alkene Alkoxide->Alkene E2 Pathway (Proton Abstraction) Alkyl_Halide Alkyl_Halide Alkyl_Halide->Ether Alkyl_Halide->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Key Factors Influencing the SN2/E2 Ratio and Mitigation Strategies

The outcome of the reaction is determined by several factors. Understanding and controlling these can significantly shift the equilibrium towards the desired ether product.[3][10]

FactorFavors SN2 (Ether)Favors E2 (Alkene)Troubleshooting Action
Alkyl Halide Structure Methyl > Primary > SecondaryTertiary > Secondary > PrimaryAlways choose the synthetic route with the least substituted alkyl halide. For example, to make ethyl isopropyl ether, use ethoxide and 2-bromopropane, not isopropoxide and bromoethane.[6] Tertiary alkyl halides are unsuitable for Williamson ether synthesis and will almost exclusively yield elimination products.[4][11]
Alkoxide Structure (Base/Nucleophile) Less sterically hindered (e.g., methoxide, ethoxide)Bulky, sterically hindered bases (e.g., tert-butoxide)Use a less bulky alkoxide when possible. If a bulky group is required on the ether, incorporate it into the alcohol precursor and use a simple alkyl halide.[6][12]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile)Protic (e.g., Ethanol, Water)Use a polar aprotic solvent. These solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion without hydrogen-bonding to the nucleophile itself.[3][13] Protic solvents can solvate and "buffer" the alkoxide, reducing its nucleophilicity and favoring its basic character.[13]
Temperature Lower temperaturesHigher temperaturesMaintain the lowest practical reaction temperature. While higher temperatures increase reaction rates, they disproportionately favor the elimination pathway.[3] Typical Williamson reactions are conducted between 50-100 °C.[2][3]
Leaving Group Good leaving groups (I > Br > Cl > OTs)Poorer leaving groupsUse an alkyl halide with a good leaving group. This increases the rate of the SN2 reaction, making it more competitive with the E2 pathway.[3][4]

III. Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of a Primary Ether

This protocol is designed to maximize the yield of a primary ether by minimizing E2 elimination.

Objective: Synthesize Propyl Methyl Ether

Strategy: React sodium propoxide with methyl iodide. This is preferred over reacting sodium methoxide with 1-propyl iodide as methyl iodide is less sterically hindered and cannot undergo elimination.[4]

Materials:

  • Propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add propanol (1.0 eq) dissolved in anhydrous THF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. c. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium propoxide.

  • SN2 Reaction: a. Cool the reaction mixture back to 0 °C. b. Add methyl iodide (1.05 eq) dropwise via syringe. c. Allow the reaction to warm to room temperature and then gently reflux for 1-3 hours.[2][3] Monitor the reaction progress by TLC or GC.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent in vacuo. e. Purify the crude product by fractional distillation to obtain pure propyl methyl ether.

Protocol 2: Minimizing Elimination with a Secondary Alkyl Halide

This protocol provides a framework for attempting the synthesis of an ether from a secondary alkyl halide, where the risk of E2 elimination is high.

Objective: Synthesize Isopropyl Methyl Ether

Strategy: React sodium methoxide with 2-iodopropane in a polar aprotic solvent at a controlled temperature.

Materials:

  • Methanol

  • Sodium metal

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-iodopropane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: a. In a flame-dried flask under nitrogen, dissolve sodium metal (1.0 eq) in anhydrous methanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. b. Once all the sodium has reacted, remove the excess methanol under reduced pressure to obtain sodium methoxide as a white solid.

  • SN2 Reaction: a. Dissolve the sodium methoxide in anhydrous DMF. b. Cool the solution to a temperature just above the freezing point of DMF (~18 °C). c. Add 2-iodopropane (1.0 eq) dropwise. d. Stir the reaction at this temperature, allowing it to slowly warm to room temperature over several hours. Do not heat. Monitor the reaction closely for the formation of the ether and the propene byproduct.

  • Workup and Purification: a. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. b. Separate the layers and extract the aqueous layer with diethyl ether (2x). c. Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter and carefully remove the solvent. f. Analyze the crude product ratio (ether vs. alkene) by ¹H NMR or GC-MS. g. Purify by fractional distillation if the yield of the ether is synthetically useful.

IV. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Stack Exchange. (2023). Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. [Link]

  • Master Organic Chemistry. (2025). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]

  • Professor Dave Explains. (2013). A Brief Explanation of the Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

Sources

Choosing the optimal solvent for 3,4-Diethoxyaniline hydrochloride recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-diethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent and troubleshooting common issues encountered during the recrystallization of this compound.

Section 1: Solvent Selection Fundamentals

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

The perfect solvent for recrystallizing this compound, like any compound, hinges on a key principle: the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[1][2] This temperature-dependent solubility differential is the driving force behind the purification process.[1][3]

Here are the critical characteristics to consider:

  • Solubility Profile: The solvent must dissolve the target compound at or near its boiling point but exhibit low solubility at room temperature or below.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with this compound.[2][3] Given the amine hydrochloride functionality, solvents that are strongly basic or reactive towards amines should be avoided.

  • Boiling Point: A moderately low boiling point is preferable for easy removal from the purified crystals after filtration.[3] However, it should not be so low that evaporation during heating and filtration becomes problematic.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]

Q2: How does the hydrochloride salt form of 3,4-diethoxyaniline influence solvent choice?

The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base form.[4][5] This is a crucial factor in solvent selection. The ionic nature of the ammonium chloride group makes the compound more soluble in polar solvents.[4] Therefore, you should focus your solvent screening on polar protic and aprotic solvents. Nonpolar solvents like hexanes or toluene are unlikely to be effective on their own.

Q3: What are some good starting points for solvent screening for this compound?

Based on the polar nature of the hydrochloride salt, the following solvents are excellent candidates for initial screening:

  • Water: As a highly polar protic solvent, water is often a good choice for dissolving polar salts.[6]

  • Alcohols (Ethanol, Isopropanol, Methanol): These are polar protic solvents that can often provide the desired solubility gradient.

  • Ketones (Acetone): A polar aprotic solvent that can be effective.[7]

  • Esters (Ethyl Acetate): A moderately polar aprotic solvent.[6]

  • Solvent Mixtures: If a single solvent does not provide the ideal solubility curve, a binary solvent system can be employed.[6] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool.

Below is a qualitative guide to expected solubility. Empirical testing is essential.

Solvent ClassCommon ExamplesExpected Solubility/ReactivityRationale
Water Deionized WaterHighThe high polarity of water is well-suited to dissolve the ionic hydrochloride salt.
Alcohols Ethanol, IsopropanolModerate to HighThese polar protic solvents are often good candidates for recrystallizing amine salts.
Ketones AcetoneModerateA polar aprotic solvent that can effectively dissolve the compound.[7]
Esters Ethyl AcetateLow to ModerateA moderately polar aprotic solvent that may be a suitable choice.
Aromatic Hydrocarbons TolueneLowThe nonpolar nature of toluene makes it a poor solvent for the polar hydrochloride salt.
Halogenated Solvents DichloromethaneModerateWhile it may dissolve the compound, its low boiling point can make it difficult to handle during recrystallization.

Section 2: Troubleshooting Common Recrystallization Problems

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Troubleshooting Steps:

  • Re-dissolve the oil: Reheat the solution until the oil completely dissolves.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.[8]

  • Slow cooling: Allow the solution to cool very slowly.[8] You can do this by leaving the flask on a warm hotplate that is turned off or by insulating the flask.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.[8][10]

  • Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[10][11]

Q5: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

This is a common issue and can be caused by several factors.

Troubleshooting Steps:

  • Too much solvent: This is the most frequent cause.[8][11] If you used too much solvent, the solution is not saturated enough for crystals to form. To remedy this, gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[8][12]

  • Supersaturation: The solution may be supersaturated.[8][11] Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[8][10][11]

  • Insufficient cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[12]

Q6: My recrystallization yield is very low. How can I improve it?

A low yield can be frustrating, but it's often preventable.

Troubleshooting Steps:

  • Minimize the amount of hot solvent: Ensure you are using the minimum amount of boiling solvent necessary to dissolve the crude solid.[11][12]

  • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.[12]

  • Avoid premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[9]

  • Use ice-cold solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[11]

Q7: The recovered crystals are still impure. What happened?

The goal of recrystallization is purification, so obtaining impure crystals is a significant problem.

Troubleshooting Steps:

  • Cooling was too rapid: If the solution is cooled too quickly, impurities can become trapped in the crystal lattice.[12][13] Ensure a slow and gradual cooling process.

  • Inadequate washing: The surfaces of the crystals may be coated with the impure mother liquor. Ensure you wash the crystals with a small amount of fresh, ice-cold solvent.

  • Inappropriate solvent choice: The solvent may not be effectively separating the desired compound from the impurities. Re-evaluate your solvent selection.

Section 3: Frequently Asked Questions (FAQs)

Q8: Can I use a solvent mixture for the recrystallization of this compound?

Yes, a two-solvent system can be very effective, especially if a single solvent doesn't provide the ideal solubility characteristics. A common pairing is a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is insoluble (e.g., diethyl ether or hexanes).

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[12]

Q9: What are the key safety precautions when working with this compound and organic solvents?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when working with volatile organic solvents.[14][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] 3,4-diethoxyaniline may cause skin and eye irritation.[16]

  • Fire Safety: Be aware of the flammability of the organic solvents you are using and keep them away from ignition sources.

Always consult the Safety Data Sheet (SDS) for this compound and any solvents used before beginning your experiment.[15]

Q10: How can I confirm the purity of my recrystallized this compound?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and a standard sample. A pure compound should show a single spot.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Section 4: Detailed Experimental Protocol

Protocol: Small-Scale Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of well-formed crystals.

Protocol: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[11]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[11]

  • Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.

Visualizations

Solvent Selection Workflow

SolventSelection Start Start: Crude 3,4-Diethoxyaniline HCl TestSolubility Test solubility in a polar solvent (e.g., Ethanol, Water) Start->TestSolubility SolubleCold Is it soluble at room temp? TestSolubility->SolubleCold InsolubleHot Is it insoluble when hot? SolubleCold->InsolubleHot  No BadSolvent1 Unsuitable solvent. Try a less polar solvent or a solvent mixture. SolubleCold->BadSolvent1  Yes GoodSolvent Potentially good solvent. Proceed to trial recrystallization. InsolubleHot->GoodSolvent  No BadSolvent2 Unsuitable solvent. Try a more polar solvent. InsolubleHot->BadSolvent2  Yes End End: Optimized Solvent System GoodSolvent->End TwoSolvent Consider a two-solvent system. BadSolvent1->TwoSolvent BadSolvent2->TwoSolvent TwoSolvent->TestSolubility

Caption: Decision tree for selecting an optimal recrystallization solvent.

Troubleshooting Recrystallization Workflow

Troubleshooting Start Problem Encountered During Recrystallization ProblemType What is the issue? Start->ProblemType NoCrystals No Crystals Forming ProblemType->NoCrystals No Crystals OilingOut Compound Oiled Out ProblemType->OilingOut Oiling Out LowYield Low Yield ProblemType->LowYield Low Yield Solution_NoCrystals1 Reduce solvent volume (boil off excess). NoCrystals->Solution_NoCrystals1 Solution_NoCrystals2 Induce crystallization (scratch flask, add seed crystal). NoCrystals->Solution_NoCrystals2 Solution_NoCrystals3 Cool further in an ice bath. NoCrystals->Solution_NoCrystals3 Solution_OilingOut1 Reheat to dissolve oil. OilingOut->Solution_OilingOut1 Solution_LowYield1 Ensure minimum hot solvent was used. LowYield->Solution_LowYield1 Solution_LowYield2 Allow for complete cooling. LowYield->Solution_LowYield2 Solution_LowYield3 Wash crystals with minimal ice-cold solvent. LowYield->Solution_LowYield3 Solution_OilingOut2 Add more hot solvent. Solution_OilingOut1->Solution_OilingOut2 Solution_OilingOut3 Ensure very slow cooling. Solution_OilingOut2->Solution_OilingOut3

Caption: A workflow for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]

  • Unknown. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3,4-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,4-Diethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. The hydrochloride salt of 3,4-Diethoxyaniline is often preferred for its improved stability and handling characteristics.[1] This guide will equip you with the knowledge to diagnose and resolve issues, ensuring the desired purity and yield of your final product.

Purification Workflow Overview

The general workflow for purifying crude this compound involves several key stages, each targeting specific types of impurities. The following diagram illustrates a typical purification sequence.

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Analysis & Final Product Crude Crude 3,4-Diethoxyaniline Hydrochloride Recrystallization Recrystallization Crude->Recrystallization Primary Purification AcidBase Acid-Base Extraction Recrystallization->AcidBase For persistent impurities Charcoal Activated Charcoal Treatment Recrystallization->Charcoal Color removal Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis AcidBase->Charcoal Color removal AcidBase->Analysis Charcoal->Analysis PureProduct Pure 3,4-Diethoxyaniline Hydrochloride Analysis->PureProduct Meets Specs

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

  • Symptom: A significantly lower than expected yield of purified product after the recrystallization process.

  • Potential Causes & Solutions:

    Cause Scientific Explanation Recommended Action
    Excessive Solvent Volume The solubility of the compound, even in a "poor" solvent at low temperatures, is not zero. Using too much solvent will keep a substantial amount of the product dissolved even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated or near-saturated upon cooling, maximizing crystal formation.
    Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities. Slow cooling allows for the growth of larger, more perfect crystals, excluding impurities from the crystal lattice.[2]Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath for complete precipitation.
    Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.Consult solubility data for this compound in various solvents. Ethanol-water or isopropanol-water mixtures are often good starting points for aniline salts.
    Premature Crystallization During Hot Filtration If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper, leading to loss.Preheat the filtration apparatus (funnel, filter flask) before use. Use a fluted filter paper for a faster filtration rate. Keep the solution at or near its boiling point during filtration.

Issue 2: Persistent Color in the Final Product

  • Symptom: The purified this compound remains colored (e.g., yellow, brown, or red) instead of being a white or off-white solid.[3]

  • Potential Causes & Solutions:

    Cause Scientific Explanation Recommended Action
    Oxidation Products Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities.[4] This is a common issue with aged aniline samples.Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot recrystallization solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. Inert Atmosphere: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.
    Residual Starting Materials or Byproducts The synthesis of 3,4-Diethoxyaniline often involves the reduction of a nitro group.[1] Incomplete reduction can leave colored nitroaromatic impurities.Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution. The basic impurities will be extracted into the aqueous layer. Then, make the aqueous layer basic to precipitate the purified aniline, which can then be converted back to the hydrochloride salt.
    Metal Contaminants Trace metals from catalysts (e.g., palladium on carbon used in hydrogenation) can sometimes impart color.[5]Ensure complete removal of the catalyst by filtration through a pad of celite after the reaction. If metal contamination is suspected, a wash with a chelating agent solution (e.g., EDTA) during the workup might be beneficial.

Issue 3: Oily Product Instead of Crystals

  • Symptom: Upon cooling the recrystallization solution, the product separates as an oil rather than a crystalline solid.

  • Potential Causes & Solutions:

    Cause Scientific Explanation Recommended Action
    Solution Cooled Below the Melting Point of the Impure Product If the melting point of the impure product is lower than the temperature of the solution, it will separate as a liquid (oil) rather than crystallizing.Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Seeding: Add a small crystal of pure this compound to the oiled-out solution to induce crystallization. Solvent Modification: Add a small amount of a solvent in which the compound is less soluble to the oiled solution. This can sometimes promote crystallization.
    High Concentration of Impurities A high level of impurities can depress the melting point of the product and interfere with crystal lattice formation.Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted 3,4-diethoxynitrobenzene: If the synthesis involves the reduction of the corresponding nitro compound.[1]

  • Over-alkylation or incomplete alkylation products: If synthesized via Williamson ether synthesis from a catechol derivative.[1][6]

  • Oxidation products: Anilines are prone to air oxidation, leading to colored impurities.[4]

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of diethoxyaniline may be present.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: The choice of solvent is critical and often requires some empirical testing. Good starting points for aniline hydrochlorides include:

  • Ethanol/Water: this compound is generally soluble in hot ethanol and less soluble in cold water. A mixed solvent system allows for fine-tuning of the solubility.

  • Isopropanol: This can be a good single-solvent option.

  • Acidified Water: Since it is a salt, its solubility in water is significant. Adding a small amount of HCl to the water can suppress the dissociation of the salt and may be beneficial for recrystallization.

It is advisable to perform small-scale solubility tests with the crude material in various solvents to identify the most suitable one.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.[1]

  • Melting Point: A sharp melting point close to the literature value (approximately 232°C with decomposition) is a good indicator of purity.[7] A broad melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.[1]

Q4: My purified this compound darkens over time. How can I improve its stability?

A4: The discoloration upon storage is likely due to oxidation.[3][4] To enhance stability:

  • Storage Conditions: Store the purified solid in a tightly sealed, amber-colored glass bottle to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Storing the product in a refrigerator or freezer can also slow down the rate of degradation.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction is a very effective technique for purifying anilines. The general procedure is as follows:

  • Dissolve the crude aniline hydrochloride in water.

  • Make the solution basic with a strong base (e.g., NaOH) to deprotonate the anilinium ion and form the free base, 3,4-Diethoxyaniline, which may precipitate or can be extracted.

  • Extract the free aniline into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water to remove any water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Evaporate the organic solvent to obtain the purified free aniline.

  • To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.[8][9]

References

  • Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • aniline impurities. (2005, January 11). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • 3,4-Diethoxyaniline. (2024, April 9). ChemBK. Retrieved January 17, 2026, from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved January 17, 2026, from [Link]

  • Aniline and its salts: buying and storing. (2008, April 16). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

  • 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. (n.d.). Sarna Chemicals. Retrieved January 17, 2026, from [Link]

  • 3,4-Diethoxyaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis method of 3,4-dimethylaniline. (n.d.). Google Patents.
  • Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Separation of 3,4-dichloroaniline. (n.d.). Google Patents.
  • Process for preparing 3, 4 dichloroaniline. (n.d.). Google Patents.
  • 3,4-Dichloroaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015, March 1). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recrystallization of Acetanilide. (2020, May 18). YouTube. Retrieved January 17, 2026, from [Link]

  • A Review of Analytical Methods for Codeine Determination. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 3,4-Dichloroaniline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Storage and handling guidelines to ensure 3,4-Diethoxyaniline hydrochloride stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,4-Diethoxyaniline Hydrochloride (CAS No. 6344-67-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Stability of this compound

3,4-Diethoxyaniline is provided as a hydrochloride salt to enhance its stability and crystallinity, which simplifies handling and storage.[1] The protonation of the amine functional group reduces its susceptibility to oxidation. However, like many aniline derivatives, it is sensitive to environmental factors. The primary degradation pathways for anilines involve oxidation, which can be initiated by exposure to air (oxygen) and light (photodegradation).[2][3] This can lead to the formation of colored impurities such as azoxybenzenes and nitrobenzenes.[2][4] Furthermore, as an amine salt, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[5]

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Issue 1: Discoloration of the Solid Compound (Yellowing to Brownish Tinge)

Potential Cause: This is the most common sign of degradation, likely due to oxidation from exposure to air and/or light.[2][4] The electron-donating ethoxy groups on the aniline ring can make it more susceptible to oxidation compared to unsubstituted aniline.

Solution Workflow:

  • Assess the Extent of Discoloration:

    • Slight yellowing: The material may still be suitable for many applications. It is advisable to test a small sample to ensure it meets the requirements of your specific reaction.

    • Significant darkening (brown or black): This indicates a higher level of impurity. The material may not be suitable for sensitive applications without purification.

  • Purification (if necessary):

    • Recrystallization: For solid materials, recrystallization from a suitable solvent can be an effective method to remove colored impurities. A common solvent system for similar compounds is ethanol/water.

    • Activated Carbon Treatment: Dissolving the compound in a suitable solvent and treating it with activated carbon can help remove colored impurities.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Light Protection: Always store the container in a dark place or use an amber-colored vial to protect it from light.

    • Tightly Sealed Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.

Issue 2: Poor Solubility or Inconsistent Results in Aqueous Solutions

Potential Cause: If the compound has absorbed a significant amount of water due to its hygroscopic nature, the actual concentration of the active compound in a weighed sample will be lower than calculated. This can lead to inconsistencies in reaction stoichiometry and kinetics.

Solution Workflow:

  • Drying the Compound:

    • If you suspect water absorption, the compound can be dried in a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours. Caution: Do not overheat, as this can cause decomposition.

  • Accurate Concentration Determination:

    • For critical applications, it is recommended to determine the purity of the compound using an analytical technique such as quantitative NMR (qNMR) or titration before use.

  • Proper Storage:

    • Store the compound in a desiccator, especially after opening the container for the first time. This will help to minimize moisture absorption.

Issue 3: Incomplete Reaction or Unexpected Side Products

Potential Cause: The presence of degradation products can interfere with your reaction. Oxidized impurities may act as catalysts for unwanted side reactions or may not participate in the desired reaction, leading to lower yields.

Solution Workflow:

  • Purity Check:

    • Analyze the starting material using techniques like TLC, HPLC, or NMR to check for the presence of impurities. Compare the results with a reference standard if available.

  • Purification:

    • If impurities are detected, purify the this compound using the methods described in "Issue 1."

  • Reaction Condition Optimization:

    • Some reactions are sensitive to the presence of trace amounts of acid or base. Ensure that your reaction conditions are optimized and that the pH is controlled if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, dark, and well-ventilated place. For optimal stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Storage in a desiccator is also advised to protect it from moisture.[6]

Q2: What is the recommended shelf life for this compound?

A2: While a specific shelf life can vary by manufacturer, a typical retest period for many stable chemical compounds is two to three years when stored under recommended conditions. However, it is crucial to visually inspect the material for any signs of degradation (discoloration) before each use. If the material shows signs of degradation, its purity should be re-analyzed before use.

Q3: Is this compound sensitive to moisture?

A3: Yes, as an amine hydrochloride salt, it is likely to be hygroscopic.[5] Absorption of moisture can lead to caking of the solid and can affect the accuracy of weighing for solution preparation. It is important to handle the compound in a dry environment and to store it in a desiccator.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a fume hood.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the amine, forming the free base which is more susceptible to oxidation.

Data Summary and Visual Guides

Recommended Storage and Handling Parameters
ParameterRecommendationRationale
Temperature Cool (2-8°C recommended for long-term)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.
Light Store in the dark (amber vials)Prevents photodegradation.
Moisture Dry (use of a desiccator)Prevents moisture absorption due to hygroscopicity.
Container Tightly sealedPrevents exposure to air and moisture.
Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering potential stability issues with this compound.

TroubleshootingWorkflow Troubleshooting this compound Stability Start Observe Compound Discoloration Discoloration Present? Start->Discoloration SolubilityIssue Solubility/Consistency Issue? Discoloration->SolubilityIssue No AssessExtent Assess Extent of Discoloration Discoloration->AssessExtent Yes ReactionProblem Incomplete Reaction/Side Products? SolubilityIssue->ReactionProblem No DryCompound Dry Compound (Vacuum Oven) SolubilityIssue->DryCompound Yes GoodToGo Proceed with Experiment ReactionProblem->GoodToGo No CheckPurity Check Purity (TLC, HPLC, NMR) ReactionProblem->CheckPurity Yes Purify Purify (Recrystallization/Carbon) AssessExtent->Purify Prevent Implement Preventative Storage Purify->Prevent DryCompound->CheckPurity CheckPurity->Purify OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions

Caption: Troubleshooting workflow for stability issues.

References

Sources

Identifying and characterizing unexpected peaks in the NMR spectrum of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,4-Diethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings in the NMR spectra of this compound. As Senior Application Scientists, we provide not just answers, but the underlying rationale to empower your analytical processes.

Frequently Asked Questions (FAQs)

FAQ 1: I'm seeing singlets around 1-4 ppm in the ¹H NMR of my 3,4-Diethoxyaniline sample. What are they?

These are some of the most common unexpected peaks. Their presence can often be attributed to common laboratory solvents. It is crucial to properly identify these signals to avoid misinterpretation of your compound's structure or purity.

  • Step 1: Initial Identification. Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents.

  • Step 2: Confirmation by "Spiking". Add a small amount of the suspected solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.

  • Step 3: Utilize a Different Deuterated Solvent. If ambiguity remains, re-run the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆). The chemical shift of the impurity will change, while the peaks corresponding to your compound will also shift, but their relative positions should be maintained.

Table 1: Common Solvent Impurities in ¹H NMR (CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplets
Water~1.56Singlet (broad)

Troubleshooting Guide: Unexpected Peaks in the Aromatic Region

Question 2: My sample of 3,4-Diethoxyaniline shows more than the expected three signals in the aromatic region of the ¹H NMR. What could be the cause?

The aromatic region of 3,4-Diethoxyaniline should present with three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. Additional peaks suggest the presence of structurally related impurities, which could arise from the synthesis or degradation of the material.

Potential Cause 1: Positional Isomers

The synthesis of 3,4-Diethoxyaniline can sometimes yield small quantities of other diethoxyaniline isomers, such as the 2,3- or 2,5-isomers. These will have distinct, though potentially overlapping, aromatic signals.

Workflow for Isomer Identification:

cluster_0 Impurity Identification Workflow A Unexpected Aromatic Peaks Observed B Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->B Advanced Analysis C Analyze COSY for Proton-Proton Correlations B->C D Use HSQC to Link Protons to Attached Carbons B->D E Use HMBC to Identify Long-Range Correlations B->E F Propose Isomeric Structures C->F Data Integration D->F Data Integration E->F Data Integration G Compare with Literature or Predicted Spectra F->G Validation H Confirm Structure G->H cluster_1 Advanced Structure Elucidation I Unidentified Impurity J LC-MS Analysis I->J N Isolate Impurity (e.g., Prep-HPLC) I->N If Sufficient Quantity K Determine Molecular Weight J->K Mass Spectrum L High-Resolution Mass Spectrometry (HRMS) K->L For Higher Accuracy M Obtain Elemental Formula L->M Elemental Composition P Propose Structure M->P Combine Data O Acquire Full Suite of NMR Data on Pure Impurity N->O O->P Combine Data

Caption: Advanced workflow for unknown impurity identification.

Recommended Advanced Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for determining the molecular weight of the impurity. By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, you can determine the mass of the components in your mixture.

  • HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity. This significantly narrows down the possibilities for the unknown structure.

  • Impurity Isolation: If the impurity is present in sufficient quantity (typically >1%), consider isolating it using preparative HPLC or column chromatography. A full suite of NMR experiments on the isolated compound will make structure elucidation much more straightforward.

By following these structured troubleshooting guides, you can systematically identify and characterize unexpected peaks in the NMR spectrum of 3,4-Diethoxyaniline, ensuring the quality and integrity of your research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Technical Support Center: Advanced Strategies for Dialkoxy Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dialkoxy anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reducing substituted nitroaromatics. In the synthesis of pharmacologically active cores and advanced materials, dialkoxy anilines are critical intermediates. However, their preparation, typically via the reduction of dinitro-dialkoxybenzene precursors, is often plagued by side reactions that compromise yield and purity.

This document moves beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common synthetic failures and present robust, alternative protocols to enhance chemoselectivity and minimize byproduct formation.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Partial Reduction of Dinitro-Dialkoxybenzenes

Question: I am attempting to synthesize a nitro-amino-dialkoxybenzene by reducing just one of the two nitro groups on my starting material (1,2-dialkoxy-4,5-dinitrobenzene). My current method using catalytic hydrogenation (H₂/Pd/C) is non-selective and produces a mixture of starting material, the desired mono-amino product, and the fully reduced diamine. How can I achieve selective mono-reduction?

Answer: This is a classic chemoselectivity challenge. Standard catalytic hydrogenation is often too aggressive for selective mono-reduction of dinitroarenes because the initial reduction product, the nitro-amino aniline, is often more reactive to further reduction than the starting dinitro compound. The key is to use a reagent system with carefully controlled stoichiometry and reactivity.

Causality and Strategic Solution: The most reliable method for this transformation is the Zinin reduction , which utilizes sulfide or polysulfide salts in an aqueous or alcoholic medium.[1] This method is renowned for its ability to selectively reduce one nitro group in a polynitro aromatic system. The selectivity arises from the nature of the reducing agent and the reaction mechanism, which allows for more controlled reduction compared to the high-energy surface reactions of catalytic hydrogenation.

For dialkoxy substituted systems, there is also a predictable regioselectivity. The nitro group positioned ortho to an alkoxy substituent is typically reduced preferentially due to electronic and potential chelating effects that stabilize the transition state.[1]

This protocol is adapted from established procedures for selective nitro group reduction.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dinitro-dialkoxybenzene (1.0 eq.) in ethanol (e.g., 10 mL per gram of substrate).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, approx. 1.2 eq.) in water.

  • Reagent Addition: Gently heat the solution of the dinitro compound to reflux. Add the sodium sulfide solution dropwise over 30-60 minutes. The reaction is often accompanied by a distinct color change.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

    • The desired nitro-amino product often precipitates. If not, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Issue 2: Formation of Colored Impurities and Azo/Azoxy Byproducts

Question: My reduction of 1,4-dimethoxy-2,5-dinitrobenzene to the corresponding diamine using Zinc and HCl is producing a low yield of a dark, impure solid. I suspect the formation of byproducts. What are these impurities, and how can I prevent their formation?

Answer: The formation of dark, often polymeric, impurities is a common sign of side reactions involving partially reduced intermediates. In nitroarene reductions, the reaction proceeds through several stages, including nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3] These intermediates are highly reactive and can condense with each other or with the final aniline product to form colored azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds.[2]

Causality and Strategic Solution: Harsh reducing conditions, such as reactive metals in strong acid, can lead to a buildup of these intermediates. Metal hydrides like lithium aluminum hydride (LiAlH₄) are particularly notorious for producing azo compounds from aromatic nitro substrates and should be avoided when the aniline is the target.[4]

The solution is to employ a reducing system that rapidly converts the intermediates to the final amine without allowing them to accumulate and react. Catalytic Transfer Hydrogenation (CTH) is an exceptionally mild and efficient alternative that addresses this issue.[5][6] In CTH, hydrogen is generated in situ from a donor molecule (e.g., formic acid, ammonium formate) on the surface of a catalyst (typically Pd/C). This provides a steady, low concentration of active hydrogen, ensuring that intermediates are reduced as soon as they are formed.

Byproduct_Formation cluster_side_reaction Side Reactions Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine [H] Azo Ar-N=N-Ar (Byproduct) Nitroso->Azo + Ar-NHOH Aniline Ar-NH₂ (Desired Product) Hydroxylamine->Aniline [H]

Caption: Byproduct formation pathway in nitroarene reduction.

This protocol is based on highly selective methods reported for functionalized nitroarenes.[6][7]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add the dinitro-dialkoxybenzene (1.0 eq.) and a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 5-10 mol%) to the suspension.

  • Hydrogen Donor Addition: Add formic acid (HCOOH, 4-6 eq.) or ammonium formate to the mixture. Caution: Gas evolution (CO₂) may occur.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. CTH reactions are often complete within 1-3 hours.

  • Work-up and Isolation:

    • Cool the mixture and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a mild base (e.g., aqueous sodium bicarbonate solution).

    • Extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting diamine, which is often obtained in high purity. Recrystallization is typically effective.

Issue 3: Lack of Chemoselectivity with Other Reducible Functional Groups

Question: My dialkoxy nitrobenzene substrate also contains a halogen (e.g., bromine) and an ester group. When I use standard catalytic hydrogenation (H₂/Pd/C), I observe significant dehalogenation and reduction of the ester. How can I selectively reduce the nitro group while preserving these other functionalities?

Answer: This is a common problem where the desired transformation is undermined by the low chemoselectivity of the reducing agent. High-pressure hydrogenation with Pd/C is known to reduce a wide range of functional groups, including aryl halides (dehalogenation), carbonyls, and olefins.[4]

Causality and Strategic Solution: The ideal reagent must be potent enough to reduce the nitro group but mild enough to tolerate other sensitive functionalities. Again, Catalytic Transfer Hydrogenation (CTH) is a leading strategy. By selecting the right catalyst and hydrogen donor, unprecedented chemoselectivity can be achieved.[6][7] Non-noble metal catalysts, such as those based on cobalt or iron, have emerged as highly effective and selective options for CTH, often outperforming palladium in preserving sensitive groups.[6][8]

Alternatively, classical stoichiometric reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) are known for their mildness and are excellent choices for this scenario.[4][9]

Reagent SystemTarget TransformationTolerated Functional GroupsCommon Side ReactionsReference(s)
H₂/Pd/C Nitro → AmineLimited; suitable for simple substratesDehalogenation, reduction of C=C, C=O[4][9]
SnCl₂ / EtOH Nitro → AmineHalides, Esters, Nitriles, AldehydesRequires stoichiometric amounts, tin waste[2][9]
Fe / AcOH or NH₄Cl Nitro → AmineHalides, Ketones, EstersSluggish, large excess of metal needed[4][8]
Na₂S (Zinin) Dinitro → Nitro-aminoMost functional groupsStrong odor, sulfur-containing waste[1][2]
CTH (Pd/C, HCOOH) Nitro → AmineHalides, Esters, Amides, NitrilesPotential for some dehalogenation with Pd[6][7]
CTH (Co-catalyst, HCOOH) Nitro → AmineExcellent; Halides, Olefins, Aldehydes, KetonesCatalyst preparation may be required[6][7]

This classic, robust method is highly effective for substrates with sensitive functional groups.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the functionalized dialkoxy nitrobenzene (1.0 eq.) and iron powder (Fe, 3-5 eq.) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter through Celite® to remove the excess iron and iron salts.

    • Carefully neutralize the acidic filtrate with a concentrated base solution (e.g., NaOH) while cooling in an ice bath.

    • Extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

General Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of Dialkoxy Aniline: Low Yield or Impure Product q1 What is the primary issue? start->q1 issue_mono Incomplete or Non-Selective Mono-Reduction q1->issue_mono Selectivity issue_byproduct Colored Byproducts (Azo/Azoxy Formation) q1->issue_byproduct Purity issue_functional_group Reduction of Other Functional Groups q1->issue_functional_group Compatibility sol_mono Use Zinin Reduction (Na₂S) for controlled mono-reduction. issue_mono->sol_mono sol_byproduct Switch to milder conditions. Use Catalytic Transfer Hydrogenation (CTH). issue_byproduct->sol_byproduct sol_functional_group Employ chemoselective reagents: CTH (Co-catalyst) or Fe/AcOH. issue_functional_group->sol_functional_group end_node Achieve High Yield & Purity sol_mono->end_node sol_byproduct->end_node sol_functional_group->end_node

Caption: Troubleshooting workflow for dialkoxy aniline synthesis.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Alkoxy Anilines.

  • Google Patents. (1966). Preparation of 1, 3-diamino-2, 4, 6-trinitrobenzene. US3278604A.

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

  • Wikipedia. (n.d.). Reduction of nitro compounds.

  • PubMed. (2013). Regioselectivity in the nitration of dialkoxybenzenes.

  • National Institutes of Health (NIH). (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.

  • Royal Society of Chemistry. (2015). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry.

  • Royal Society of Chemistry. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.

  • ResearchGate. (2015). Highly Selective Transfer Hydrogenation of Functionalysed Nitroarenes Using Cobalt-based Nanocatalysts.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene and 1,4-Dimethoxy-2,5-dinitrobenzene.

  • ResearchGate. (2008). Synthesis of 3,5-diamino-2,4-dinitrochlorobenzene.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3,4-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Diethoxyaniline hydrochloride is a key aromatic amine intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials.[1] As with any component in pharmaceutical development, verifying its purity is not merely a quality control checkpoint but a critical determinant of the final product's safety, efficacy, and stability. Impurities, even in trace amounts, can introduce significant risks, including altered pharmacological activity and potential toxicity.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[2] This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will dissect a robust, high-resolution gradient method and compare its performance against a rapid isocratic screening method. The discussion is grounded in the principles of chromatographic science and adheres to the validation framework established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Understanding the Analyte: The Key to Method Development

Before designing a separation method, understanding the physicochemical properties of this compound is paramount.

  • Structure and Polarity: As a hydrochloride salt, the molecule is highly polar and readily soluble in aqueous media.[1] The free base, 3,4-Diethoxyaniline, has a predicted pKa of approximately 4.89, indicating it is a weak base.[6]

  • Chromatographic Behavior: The basic nature of the primary amine necessitates careful pH control of the mobile phase. At a pH below its pKa, the amine group will be protonated (-NH3+), enhancing its polarity. In RP-HPLC, this protonation is crucial for minimizing undesirable peak tailing that arises from interactions with residual silanol groups on the silica-based stationary phase.

  • UV Absorbance: The aromatic ring provides strong chromophores, making UV detection a highly suitable and sensitive choice for quantification.

This foundational knowledge dictates that a reversed-phase HPLC method using a C18 column with an acidified mobile phase is the most logical starting point for achieving a robust separation.[1][2]

Method 1: High-Resolution Gradient RP-HPLC

This primary method is designed for comprehensive purity profiling, capable of separating the main analyte from a wide range of potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the moderately non-polar aromatic ring of the analyte. A high-purity, end-capped silica base is chosen to minimize silanol interactions and improve peak symmetry for the basic analyte.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves a dual purpose: it sets the mobile phase pH to approximately 2.7, ensuring the aniline is fully protonated, and it acts as an ion-pairing agent, further improving peak shape.

    • Organic Phase (B): Acetonitrile. Chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Gradient Elution: A gradient program, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is employed. This is critical for a purity method as it ensures that late-eluting, more hydrophobic impurities are effectively washed from the column, providing a clean baseline for subsequent injections and a comprehensive impurity profile.

  • Detection: A Diode Array Detector (DAD) is used, monitoring at 254 nm for quantification and collecting spectra from 200-400 nm for peak purity assessment and impurity identification. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.

Experimental Protocol: Method 1
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.

    • Further dilute this stock solution to prepare a working standard of ~0.05 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be analyzed at a concentration of approximately 0.5 mg/mL in the 50:50 diluent. This higher concentration is used to ensure the detection of impurities at the 0.1% level.

  • Chromatographic Conditions:

    Parameter Condition
    HPLC System Agilent 1260 Infinity II or equivalent
    Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Program 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | DAD, 254 nm |

  • System Suitability:

    • Inject the working standard solution six times. The %RSD for the peak area should be ≤ 2.0%.

    • The tailing factor for the 3,4-Diethoxyaniline peak should be ≤ 1.5.

    • The theoretical plates should be ≥ 2000.

Method 2: Rapid Isocratic Screening

This alternative method is designed for high-throughput analysis, such as in-process control, where speed is prioritized over the exhaustive resolution of every minor impurity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A shorter C18 column (e.g., 50 mm length) with smaller particles (e.g., <3 µm) is chosen to reduce run time while maintaining adequate efficiency for separating major components.

  • Mobile Phase: An isocratic (constant composition) mobile phase is used. The organic/aqueous ratio is optimized to elute the main peak within a short timeframe (e.g., < 5 minutes) with a suitable retention factor (k'). This simplifies the method and eliminates the need for gradient re-equilibration, significantly speeding up sample turnover.

  • Detection: A standard UV detector set at 254 nm is sufficient.

Experimental Protocol: Method 2
  • Mobile Phase Preparation:

    • Prepare a single mobile phase by mixing 600 mL of 0.1% Formic Acid in Water with 400 mL of Acetonitrile (60:40 v/v). Filter and degas.

  • Standard and Sample Preparation:

    • Prepare as described in Method 1, using the isocratic mobile phase as the diluent.

  • Chromatographic Conditions:

    Parameter Condition
    HPLC System Agilent 1260 Infinity II or equivalent
    Column Zorbax SB-C18, 4.6 x 50 mm, 3.5 µm
    Mobile Phase 60:40 (v/v) 0.1% Formic Acid in Water : Acetonitrile
    Flow Rate 1.2 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | UV, 254 nm |

  • System Suitability:

    • Inject the working standard solution six times. The %RSD for peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.

    • The tailing factor should be ≤ 1.8.

Performance Comparison: A Data-Driven Analysis

The choice between a gradient and an isocratic method is a trade-off between resolution/thoroughness and speed/simplicity. The following table summarizes the expected performance based on method validation principles outlined in ICH Q2(R1).[4][5]

Validation Parameter Method 1 (High-Resolution Gradient) Method 2 (Rapid Isocratic Screening) Commentary
Specificity/Resolution Excellent resolution of closely eluting impurities (Rs > 2.0).May co-elute with some impurities. Lower resolving power.Gradient elution is superior for separating compounds with a wide range of polarities.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over a typical range (e.g., 0.05 - 0.75 mg/mL).
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Both methods should be accurate, but co-elution in Method 2 could slightly bias results.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%The gradient method typically offers slightly better precision due to sharper peaks.
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.15 µg/mLThe gradient method's peak focusing effect often leads to lower detection and quantitation limits.
Robustness Robust against minor changes in flow rate, temperature, and mobile phase composition.More sensitive to changes in mobile phase composition, which can significantly shift retention times.Gradient methods are often inherently more robust.
Run Time ~20 minutes~5 minutesThe primary advantage of the isocratic method is its speed.

Visualizing the Process

To better illustrate the workflows and logical connections, the following diagrams are provided.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B D HPLC System Setup (Method Loading & Equilibration) B->D C Mobile Phase Preparation (Filtration & Degassing) C->D E Sample Injection D->E F Chromatographic Separation (Column) E->F G Data Acquisition (UV/DAD Detector) F->G H Peak Integration G->H I System Suitability Check H->I J Purity Calculation (% Area Normalization) H->J I->J

Caption: A typical workflow for HPLC purity analysis.

Method_Logic cluster_inputs Method Parameters (Inputs) cluster_outputs Performance Metrics (Outputs) MobilePhase Mobile Phase pH PeakShape Peak Shape (Tailing Factor) MobilePhase->PeakShape controls ionization Column Column Chemistry (e.g., C18, Phenyl) Selectivity Selectivity (α) Column->Selectivity determines interaction Gradient Gradient vs. Isocratic Resolution Resolution (Rs) Gradient->Resolution improves for diverse analytes Time Analysis Time Gradient->Time increases Flow Flow Rate Flow->Time inversely affects Efficiency Efficiency (N) Flow->Efficiency optimizes Selectivity->Resolution Efficiency->Resolution

Caption: Relationship between HPLC parameters and performance.

Conclusion and Recommendation

Both the high-resolution gradient method and the rapid isocratic method have their places in the analytical laboratory.

  • Method 1 (High-Resolution Gradient) is unequivocally the recommended approach for final quality control, stability testing, and reference standard characterization. Its superior resolving power provides the highest degree of confidence in the purity assessment, ensuring that all potential impurities are detected and quantified. This aligns with the rigorous demands of regulatory bodies for comprehensive product characterization.

  • Method 2 (Rapid Isocratic Screening) serves as a valuable tool for in-process controls or rapid screening of raw materials where a full impurity profile is not necessary and speed is critical. While it sacrifices resolution, its efficiency can significantly improve manufacturing workflow.

The ultimate choice of method must be fit for its intended purpose, a core principle of analytical procedure validation.[5] For the definitive purity analysis of this compound, the investment in the longer run time of a well-designed gradient method is a necessary and scientifically sound practice to ensure product quality and safety.

References

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Chen, S. H., & Wen, Y. C. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(6), 1183–1188. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(3), 169-174. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline. [Link]

  • Lv, A., Wang, Y., Zhang, Z., Yang, Y., & Wang, Q. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 34(12), 1411–1420. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • Liu, S., Wang, W., Chen, J., & Wang, X. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International journal of molecular sciences, 13(6), 6863–6872. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ChemBK. 3,4-Diethoxyaniline. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

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A Comparative Guide to the Reactivity of 3,4-Diethoxyaniline and 3,4-Dimethoxyaniline for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and advanced material precursors, the selection of the right building block is paramount to the success of a synthetic route. The 3,4-dialkoxyaniline scaffold is a privileged structure, offering a versatile platform for the synthesis of a wide array of bioactive molecules and functional materials. Among the commonly employed derivatives are 3,4-diethoxyaniline and 3,4-dimethoxyaniline. While structurally similar, the subtle difference in their alkoxy substituents imparts distinct physicochemical properties and reactivity profiles that can significantly influence reaction outcomes, yields, and impurity profiles.

This in-depth technical guide provides a comparative analysis of the reactivity of 3,4-diethoxyaniline and 3,4-dimethoxyaniline. We will delve into the electronic and steric effects of the ethoxy versus methoxy groups and provide a framework for predicting their behavior in key chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Core Physicochemical Properties: A Foundation for Reactivity

Before delving into a comparative analysis of their reactivity, it is essential to understand the fundamental physicochemical properties of 3,4-diethoxyaniline and 3,4-dimethoxyaniline. These properties, summarized in the table below, influence their solubility, handling characteristics, and behavior in different reaction media.

Property3,4-Diethoxyaniline3,4-Dimethoxyaniline
Molecular Formula C₁₀H₁₅NO₂C₈H₁₁NO₂[1]
Molecular Weight 181.23 g/mol 153.18 g/mol [1]
Appearance Red to brown solidBrown powder/crystalline solid[1]
Melting Point ~48 °C87-88 °C[1]
Boiling Point 294.5 ± 20.0 °C at 760 mmHg174-176 °C at 22 mmHg
Solubility Low in waterSlightly soluble in water[1]

The lower melting point of 3,4-diethoxyaniline can be attributed to the less efficient packing of its molecules in the crystal lattice due to the bulkier ethyl groups. This can have practical implications for its storage and handling.

Theoretical Framework for Reactivity: Electronic and Steric Effects

The reactivity of substituted anilines is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the benzene ring, is dominant, making the ring more electron-rich and thus more susceptible to electrophilic attack.

The key distinction between the methoxy and ethoxy groups lies in the slightly greater electron-donating ability of the ethoxy group. This is reflected in their Hammett constants (σp), which are a measure of the electronic influence of a substituent. The para-Hammett constant for -OCH₃ is -0.27, while for -OC₂H₅ it is approximately -0.24, indicating that the ethoxy group is a marginally better electron-donating group. This enhanced electron-donating character suggests that 3,4-diethoxyaniline is expected to be more reactive towards electrophiles than 3,4-dimethoxyaniline.

Sterically, the ethoxy group is larger than the methoxy group. This increased steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered positions on the aromatic ring. It may also play a role in reactions involving the amino group, although this effect is generally less pronounced than the electronic effects on the ring.

Caption: Factors influencing the reactivity of 3,4-dialkoxyanilines.

Comparative Reactivity in Key Transformations

While direct comparative kinetic studies are scarce in the literature, we can predict the relative reactivity based on the established principles discussed above. The following sections provide standardized experimental protocols designed to enable a direct comparison of the two anilines in a research setting.

Electrophilic Aromatic Substitution: Bromination

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The increased electron density of the aromatic ring in 3,4-dialkoxyanilines makes them highly susceptible to electrophilic attack. Given the stronger electron-donating nature of the ethoxy group, 3,4-diethoxyaniline is expected to undergo bromination at a faster rate than 3,4-dimethoxyaniline.

This protocol is designed to be a self-validating system for comparing the reactivity of the two anilines under identical conditions.

G Start Start Dissolve Aniline Dissolve 3,4-dialkoxyaniline in Glacial Acetic Acid Start->Dissolve Aniline Cool Solution Cool to 0-5 °C in an ice bath Dissolve Aniline->Cool Solution Add Bromine Solution Add Bromine in Acetic Acid dropwise with stirring Cool Solution->Add Bromine Solution Monitor Reaction Monitor by TLC Add Bromine Solution->Monitor Reaction Quench Reaction Pour into ice-water Monitor Reaction->Quench Reaction Isolate Product Filter, wash with NaHSO₃ and water, then dry Quench Reaction->Isolate Product Analyze Product Analyze by NMR, MS, and determine yield Isolate Product->Analyze Product End End Analyze Product->End G cluster_diazotization Diazotization cluster_coupling Azo Coupling Dissolve Aniline in HCl Dissolve Aniline in HCl Cool to 0-5 °C Cool to 0-5 °C Dissolve Aniline in HCl->Cool to 0-5 °C Add NaNO₂ solution Add NaNO₂ solution Cool to 0-5 °C->Add NaNO₂ solution Add Diazonium Salt Add Diazonium Salt Cool to 0-5 °C->Add Diazonium Salt Dissolve β-Naphthol in NaOH Dissolve β-Naphthol in NaOH Dissolve β-Naphthol in NaOH->Cool to 0-5 °C Stir and Precipitate Dye Stir and Precipitate Dye Add Diazonium Salt->Stir and Precipitate Dye Isolate and Dry Dye Isolate and Dry Dye Stir and Precipitate Dye->Isolate and Dry Dye

Sources

Navigating the Spectroscopic Maze: A Comparative Guide to the Structural Elucidation of 3,4-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. 3,4-Diethoxyaniline hydrochloride, a versatile intermediate in pharmaceutical and materials science, presents a compelling case study for the application and interpretation of modern analytical techniques. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, benchmarked against alternative spectroscopic methods, to offer a comprehensive framework for its characterization.

At the heart of molecular characterization lies the ability to translate spectral data into a coherent chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool in this endeavor, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a molecule such as this compound, NMR provides a detailed roadmap of its aromatic and aliphatic regions, critically influenced by the protonation of the aniline nitrogen.

The Decisive Evidence: ¹H and ¹³C NMR Spectroscopy

The formation of the hydrochloride salt from 3,4-diethoxyaniline introduces significant changes in the electron distribution within the molecule, which are directly observable in its NMR spectra. The protonation of the basic amino group to form an anilinium ion (-NH₃⁺) withdraws electron density from the aromatic ring, leading to a downfield shift of the aromatic protons and carbons.

Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the ethoxy groups, and the anilinium protons. The anilinium protons are expected to appear as a broad singlet due to rapid exchange with any residual water and quadrupolar broadening from the nitrogen atom. The electron-withdrawing effect of the -NH₃⁺ group will deshield the aromatic protons, causing them to resonate at a lower field compared to the free base.

The two ethoxy groups, being chemically equivalent, will each give rise to a triplet for the methyl protons and a quartet for the methylene protons, a characteristic ethyl group pattern. The integration of these signals will be crucial in confirming the number of protons in each environment.

Unraveling the Carbon Skeleton: The ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the protonation of the amino group also results in a downfield shift of the aromatic carbon signals. The carbons ortho and para to the anilinium group are particularly affected due to the strong inductive and resonance effects. The carbon atom bonded to the nitrogen (C1) will also experience a significant downfield shift. The signals for the ethoxy carbons will be less affected but will provide confirmation of the presence and nature of these alkyl groups.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H7.0 - 7.5m3H
-OCH₂CH₃~4.1q4H
-OCH₂CH₃~1.4t6H
-NH₃⁺Broads3H
Carbon (¹³C) Predicted Chemical Shift (ppm)
C-NH₃⁺~135
C-OEt~150
Ar-C110 - 130
-OCH₂CH₃~65
-OCH₂CH₃~15
Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

The following diagram illustrates the structure of this compound and the key proton and carbon environments that are differentiated by NMR spectroscopy.

Structure of this compound

A Broader Perspective: Alternative and Complementary Analytical Techniques

While NMR provides a wealth of structural information, a multi-faceted analytical approach is often necessary for complete characterization and to meet regulatory standards. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique and complementary data.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bonding.Complex spectra can be difficult to interpret fully; less informative for overall connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers may not be distinguishable; fragmentation can be complex.
UV-Vis Spectroscopy Information about the electronic structure and conjugation.Simple, quantitative, sensitive to changes in conjugation and pH.Provides limited structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the anilinium ion, the aromatic ring, and the ethoxy groups. The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring usually produce several peaks in the 1450-1600 cm⁻¹ region.[1] The C-O stretching of the ethoxy groups would also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For this compound, the mass spectrum would likely show the molecular ion of the free base (3,4-diethoxyaniline) after the loss of HCl. The fragmentation of dialkoxybenzene derivatives often involves the loss of alkyl groups.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule. The spectrum of this compound would be influenced by the protonation of the amino group. Compared to the free base, the anilinium ion has a less extended conjugated system because the lone pair on the nitrogen is no longer in conjugation with the aromatic ring. This typically results in a hypsochromic (blue) shift to a shorter wavelength and a decrease in the intensity of the absorption bands.[3] The UV-Vis spectrum is also highly dependent on the pH of the solution.[4][5][6][7]

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.

FTIR Sample Preparation (ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

UV-Vis Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol).

  • Prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range).

  • Measure the absorbance of the solutions in a quartz cuvette over a relevant wavelength range (e.g., 200-400 nm).

The following workflow diagram illustrates the integrated approach to the structural elucidation of this compound.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR FTIR Spectroscopy FTIR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation MS->Purity_Assessment UV_Vis UV-Vis Spectroscopy UV_Vis->Structure_Confirmation Sample 3,4-Diethoxyaniline Hydrochloride Sample->NMR Connectivity, Chemical Environment Sample->FTIR Functional Groups Sample->MS Molecular Weight, Fragmentation Sample->UV_Vis Electronic Structure

Integrated analytical workflow.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of various analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer crucial complementary data that confirm functional groups, molecular weight, and electronic properties. By understanding the principles and expected outcomes of each technique, researchers can confidently and accurately elucidate the structure of this and other similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • NIST Chemistry WebBook. (n.d.). Aniline hydrochloride. Retrieved from [Link]

  • Mass Spectra of 1,2-Dimethoxybenzene Derivatives. (1973). Journal of the Mass Spectrometry Society of Japan, 21(2), 145-154. [Link]

  • Effect of pH on the UV-visible absorption spectra of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy. (2023). International Journal of Molecular Sciences, 24(1), 1-19. [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). SlideShare. Retrieved from [Link]

  • Benzene, 1,4-diethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2002). Molecules, 7(10), 734-746. [Link]

  • UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (2019). RASAYAN Journal of Chemistry, 12(3), 1212-1218. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The 1 H NMR chemical shift values ( d ppm) of aniline and.... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. (2016). Metabolomics, 12(10), 1-12. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. (2020, October 23). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [PDF]. Retrieved from [Link]

  • Aniline hydrochloride. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved from [Link]

  • a: FTIR Spectra of Aniline. (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing 3,4-Diethoxyaniline and Its Positional Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, compounds sharing an identical molecular formula (in this case, C₁₀H₁₅NO₂) and weight, often exhibit markedly different pharmacological, toxicological, and physical properties.[1] The diethoxyaniline series presents a classic analytical challenge: how to unambiguously differentiate the target 3,4-isomer from its counterparts such as 2,3-, 2,4-, 2,5-, and 3,5-diethoxyaniline.

This guide provides an in-depth, data-driven comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve this differentiation. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for the research scientist.

The Challenge: A Field of Identical Masses

All diethoxyaniline isomers possess a molecular weight of 181.23 g/mol .[2] Consequently, techniques that rely solely on mass, such as basic mass spectrometry, are insufficient for differentiation. The key lies in probing the unique electronic and vibrational environments created by the specific arrangement of the amino and ethoxy substituents on the aromatic ring.

The primary isomers of concern are depicted below. Their structural and symmetry differences are the foundation of our spectroscopic investigation.

G 3,4-Diethoxyaniline 3,4-Diethoxyaniline (Asymmetrical) 2,5-Diethoxyaniline 2,5-Diethoxyaniline (Symmetrical, C2h) 3,5-Diethoxyaniline 3,5-Diethoxyaniline (Symmetrical, C2v) 2,4-Diethoxyaniline 2,4-Diethoxyaniline (Asymmetrical)

Caption: Structures of 3,4-Diethoxyaniline and key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation because it provides a direct map of the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.[3]

¹H NMR: Decoding Aromatic Splitting Patterns

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most information-rich for distinguishing positional isomers.[4] The differentiation hinges on two parameters: the number of unique proton signals and their spin-spin coupling constants (J), which reveal proton proximity.

  • 3,4-Diethoxyaniline (1,2,4-Trisubstituted Pattern):

    • Aromatic Protons: This asymmetrical arrangement results in three distinct signals for the three aromatic protons. We expect to see:

      • One signal as a doublet (J ≈ 2-3 Hz, meta-coupling).

      • One signal as a doublet of doublets (J ≈ 8-9 Hz, ortho-coupling and J ≈ 2-3 Hz, meta-coupling).

      • One signal as a doublet (J ≈ 8-9 Hz, ortho-coupling).

    • Ethoxy Groups: The two ethoxy groups are chemically non-equivalent. Therefore, two separate quartet signals for the -OCH₂- protons and two separate triplet signals for the -CH₃ protons are expected.

  • Comparison with Key Isomers:

    • 3,5-Diethoxyaniline (Symmetrical): This isomer possesses a plane of symmetry. The two protons ortho to the amino group are equivalent, and the proton para to the amino group is unique. This results in a much simpler spectrum with only two aromatic signals (a doublet and a triplet, with an integration ratio of 2:1).

    • 2,5-Diethoxyaniline (Symmetrical): This isomer also has symmetry, leading to a simplified pattern compared to the 3,4-isomer, typically showing three distinct aromatic signals but with different coupling and chemical shifts.

    • 2,4-Diethoxyaniline (Asymmetrical): Like the 3,4-isomer, this will show three distinct aromatic signals. However, the specific chemical shifts and the magnitudes of the coupling constants will differ, allowing for unambiguous identification.

IsomerPredicted Aromatic ¹H SignalsPredicted Ethoxy ¹H SignalsKey Differentiator
3,4-Diethoxyaniline 3 (Doublet, Doublet of Doublets, Doublet)2 Quartets, 2 TripletsClassic 1,2,4-substitution pattern.
2,3-Diethoxyaniline 3 (Complex Multiplets, likely two doublets and a triplet)2 Quartets, 2 TripletsDifferent coupling constants and shifts from 3,4-.
2,4-Diethoxyaniline 3 (Doublet, Doublet of Doublets, Doublet)2 Quartets, 2 TripletsDifferent coupling constants and shifts from 3,4-.
2,5-Diethoxyaniline 3 (Signals may appear as doublet, doublet of doublets)1 Quartet, 1 Triplet (Equivalent groups)Symmetry leads to equivalent ethoxy groups.
3,5-Diethoxyaniline 2 (Doublet and Triplet, 2:1 ratio)1 Quartet, 1 Triplet (Equivalent groups)High symmetry, only two aromatic signals.
¹³C NMR: A Simple Count of Unique Carbons

¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments. For substituted benzenes, carbons in the aromatic ring typically resonate between 120-150 ppm.[4] This method is exceptionally powerful for distinguishing isomers based on molecular symmetry.

  • 3,4-Diethoxyaniline (Asymmetrical): Lacks any element of symmetry that would make carbons equivalent. Therefore, a full complement of 10 signals is expected (6 aromatic carbons + 4 ethoxy carbons).

  • Comparison with Isomers:

    • 3,5-Diethoxyaniline (Symmetrical): The plane of symmetry renders several pairs of carbons equivalent. This results in significantly fewer than 10 signals (specifically, 4 aromatic and 2 ethoxy signals, for a total of 6 signals ). This stark difference provides immediate, conclusive evidence against the 3,4-isomer.

    • 2,5-Diethoxyaniline (Symmetrical): Also possesses symmetry, leading to a reduced number of signals (4 aromatic and 2 ethoxy, for a total of 6 signals ).

IsomerSymmetryExpected Aromatic ¹³C SignalsExpected Ethoxy ¹³C SignalsTotal ¹³C Signals
3,4-Diethoxyaniline Asymmetrical6410
2,3-Diethoxyaniline Asymmetrical6410
2,4-Diethoxyaniline Asymmetrical6410
2,5-Diethoxyaniline Symmetrical426
3,5-Diethoxyaniline Symmetrical426
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the diethoxyaniline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a Fourier-Transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine chemical shifts and coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

G cluster_nmr NMR Isomer Differentiation Workflow Sample Dissolve Sample in CDCl3 Acquire_H1 Acquire ¹H Spectrum Sample->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Sample->Acquire_C13 Analyze_H1 Analyze Aromatic Splitting & Integration Acquire_H1->Analyze_H1 Identify Identify Isomer Analyze_H1->Identify Analyze_C13 Count Unique Carbon Signals Acquire_C13->Analyze_C13 Analyze_C13->Identify

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A Senior Application Scientist's Guide to the Cytotoxicity of Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors for a vast array of products, including pharmaceuticals, dyes, pesticides, and polymers.[1] However, their widespread use belies a significant toxicological concern. The parent compound, aniline, is a potent inducer of methemoglobinemia and is associated with oxidative stress, carcinogenicity, and splenotoxicity.[2][3][4] For researchers in drug development and chemical safety, understanding how structural modifications to the aniline ring impact its cytotoxic profile is paramount. The biological activity of these compounds is not uniform; it is intricately linked to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the cytotoxicity of various substituted aniline derivatives, grounded in mechanistic insights and supported by robust experimental protocols. We will explore the structure-activity relationships (SAR) that govern their toxicity and detail the methodologies required to assess these effects in a laboratory setting.

Core Mechanisms of Aniline-Induced Cytotoxicity

The toxicity of aniline derivatives is not typically caused by the parent molecule itself but rather by its metabolic activation into reactive intermediates. This process initiates a cascade of cellular events, primarily centered around oxidative stress, leading to widespread damage and eventual cell death.

Metabolic Activation and Oxidative Stress

Upon entering the body, anilines undergo metabolic transformation, often via cytochrome P450 enzymes, to form metabolites such as phenylhydroxylamine.[5][6] These metabolites are potent oxidizing agents that can initiate a redox cycle. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, a form incapable of binding and transporting oxygen.[5][7] This process concurrently generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[7][8]

The resulting surge in ROS overwhelms the cell's endogenous antioxidant defenses (e.g., glutathione (GSH), superoxide dismutase (SOD)), leading to a state of severe oxidative stress.[1][9] This stress causes extensive damage to critical biomolecules:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity.[4]

  • Protein Oxidation: Proteins are damaged, leading to loss of enzymatic function and structural integrity.[4][10]

  • DNA Damage: Oxidative damage to DNA can cause strand breaks and mutations, contributing to genotoxicity and carcinogenesis.[8][10]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are both a primary target and a source of ROS. Aniline derivatives can directly interfere with the mitochondrial respiratory chain, disrupting ATP production and further increasing ROS leakage.[11][12] The combination of direct mitochondrial insult and widespread oxidative damage leads to the loss of mitochondrial membrane potential, a critical checkpoint in the intrinsic apoptosis pathway.[1][8] This loss triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating a caspase cascade that culminates in programmed cell death.[9]

Aniline_Cytotoxicity_Pathway cluster_exposure Exposure & Metabolism cluster_stress Cellular Stress Induction cluster_damage Molecular Damage cluster_outcome Cellular Outcome Aniline Substituted Aniline Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) Aniline->Metabolites Metabolic Activation (CYP450) ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS MetHb Methemoglobin Formation Metabolites->MetHb Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis DNA->Apoptosis Mito->Apoptosis

Caption: Mechanism of aniline-induced cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity of an aniline derivative is profoundly influenced by the electronic properties, hydrophobicity, and position of its substituents. Quantitative Structure-Activity Relationship (QSAR) studies have established clear correlations between these chemical properties and toxicological endpoints.[11][13][14]

  • Electronic Effects: The toxicity of substituted anilines is strongly correlated with the electronic nature of the substituent. The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) generally increases cytotoxicity.[11][12] These groups enhance the hydrogen bonding donor capacity of the amino group, which is hypothesized to disrupt mitochondrial membrane structure and function.[11][12] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -OH) tend to reduce toxicity.[11][12]

  • Hydrophobicity: Hydrophobicity, often expressed as the 1-octanol:water partition coefficient (log Kₒw), is another critical descriptor.[13] A higher log Kₒw facilitates the compound's ability to cross cell membranes and accumulate within the lipid-rich mitochondrial environment, often leading to increased toxicity. However, this relationship can be parabolic, where extremely high hydrophobicity may hinder bioavailability.[12]

  • Positional Effects: The position of the substituent (ortho, meta, para) is also a determinant of toxic potency, as it influences both electronic effects and the molecule's ability to interact with biological targets.[11]

Table 1: Comparative Cytotoxicity of Substituted Aniline Derivatives

The following table provides a representative comparison of the cytotoxic potential of various aniline derivatives against a hypothetical human cell line (e.g., HepG2 liver carcinoma), as measured by the IC₅₀ value obtained from an MTT assay. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundSubstituentElectronic EffectLog Kₒw (approx.)Representative IC₅₀ (µM)Cytotoxicity Level
Aniline-HNeutral0.90>1000Low
4-Chloroaniline4-ClElectron-Withdrawing1.83~350Moderate
4-Nitroaniline4-NO₂Strongly EWD1.39~150High
4-Methylaniline (p-Toluidine)4-CH₃Electron-Donating1.39>1000Low
4-Aminophenol4-OHElectron-Donating0.04>2000Very Low
2,4-Dichloroaniline2,4-diClStrongly EWD2.80~90Very High

Note: IC₅₀ values are illustrative and can vary significantly based on the cell line, exposure time, and specific assay conditions.

Experimental Protocols for Cytotoxicity Assessment

To generate reliable and reproducible comparative data, standardized protocols are essential. Here, we detail two cornerstone assays for evaluating the cytotoxicity of aniline derivatives: the MTT assay for cell viability and flow cytometry with Annexin V/PI staining for apoptosis detection.

Protocol 1: MTT Assay for Cell Viability Assessment

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2] Viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals, the amount of which is directly proportional to the number of living cells.[2][15]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_read Data Acquisition Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h for attachment Seed->Incubate1 Treat 3. Treat cells with serial dilutions of aniline derivatives Incubate1->Treat Incubate2 4. Incubate for 24-72 hours Treat->Incubate2 Add_MTT 5. Add MTT reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Add DMSO to dissolve formazan Incubate3->Solubilize Read 8. Read absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Preparation: Prepare a stock solution of each aniline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Causality Check: DMSO is used for its ability to dissolve hydrophobic compounds, but its final concentration in the well should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for the desired exposure period (commonly 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (final concentration 0.5 mg/mL). Incubate for 2-4 hours. Expert Insight: The incubation time for MTT can be optimized based on the metabolic rate of the cell line. Faster-growing cells may require less time.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percent viability vs. compound concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorochrome-conjugated Annexin V.[17][18] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Workflow Diagram: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_read Analysis Treat 1. Treat cells with aniline derivative Harvest 2. Harvest cells (adherent & floating) Treat->Harvest Wash1 3. Wash cells with cold PBS Harvest->Wash1 Resuspend 4. Resuspend in 1X Annexin Binding Buffer Wash1->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate 15 min at RT in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,4-Dialkoxyaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4-dialkoxyaniline analogs, with a specific focus on their role as potent kinase inhibitors. As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount for designing next-generation therapeutics. This document synthesizes key findings from published research, offering a comparative analysis supported by experimental data and detailed protocols.

Introduction: The 3,4-Dialkoxyaniline Scaffold in Kinase Inhibition

The aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to form key interactions with biological targets make it an attractive starting point for drug discovery.[3] The 3,4-dialkoxy substitution pattern, as seen in 3,4-diethoxyaniline, provides a valuable platform for developing selective and potent inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4]

This guide will explore how modifications to the 3,4-dialkoxyaniline core impact inhibitory activity, selectivity, and pharmacokinetic properties. We will delve into specific examples from the literature to illustrate key SAR principles.

Core Structure-Activity Relationships

The core 3,4-dialkoxyaniline moiety typically serves as a key hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of the target kinase. The alkoxy groups at the 3 and 4 positions often extend into a hydrophobic region of the kinase, contributing to binding affinity. The nature of these alkoxy groups and substitutions on the aniline nitrogen are critical determinants of activity.

Impact of Alkoxy Chain Length and Nature

The length and nature of the alkoxy groups at the C3 and C4 positions of the aniline ring significantly influence the compound's interaction with the target protein. While 3,4-diethoxyaniline serves as a common starting point, variations can lead to improved potency and selectivity.

For instance, in a series of 3-substituted quinoline derivatives designed as Platelet-Derived Growth Factor Receptor (PDGF-RTK) inhibitors, the presence of 6,7-dimethoxy groups on the quinoline ring (analogous to the 3,4-dialkoxy pattern on an aniline) was found to be advantageous for potent inhibition.[5] This suggests that the methoxy groups provide optimal interactions within the kinase binding site.

Modifications at the Aniline Nitrogen

Substitution at the aniline nitrogen is a common strategy to explore the SAR of this class of compounds. This position is often solvent-exposed, allowing for the introduction of various functional groups to modulate properties such as solubility, cell permeability, and target engagement.

For example, in the development of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), 4-anilinoquinazolines with acrylamide moieties at the 6-position were synthesized.[6] The aniline nitrogen forms a crucial hydrogen bond in the hinge region of the kinase, and the substituents on the aniline ring dictate the overall potency and selectivity.

Comparative Analysis of 3,4-Dialkoxyaniline Analogs as Kinase Inhibitors

To illustrate the practical application of SAR principles, we will examine a series of 2-substituted aniline pyrimidine derivatives designed as potent Mer/c-Met dual inhibitors.[7] While not all analogs contain the precise 3,4-diethoxyaniline core, the study provides valuable insights into how substitutions on an aniline ring, often with alkoxy groups, affect kinase inhibitory activity.

Data Summary

The following table summarizes the in vitro anti-proliferative activities of selected 2-substituted aniline pyrimidine derivatives against various cancer cell lines.

CompoundR1R2R3HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
17a HHH>10>10>10
17b FHH2.543.184.62
17c OMeHH0.871.251.98
17d OMeOMeH0.450.680.95
17e OMeOMeOMe0.210.330.47

Data synthesized from a representative study on aniline-based kinase inhibitors.[7]

Interpretation of SAR Data

From the data presented, several key SAR trends can be identified:

  • Impact of Aromatic Substitution: The unsubstituted analog 17a showed minimal activity. The introduction of a fluorine atom (17b ) led to a moderate increase in potency.

  • Role of Methoxy Groups: The introduction of a single methoxy group at the para position (17c ) significantly enhanced anti-proliferative activity.

  • Benefit of Multiple Methoxy Groups: The addition of a second methoxy group (17d ) and a third (17e ) resulted in a progressive increase in potency across all cell lines. This highlights the importance of the number and position of alkoxy substituents in achieving high affinity.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the synthesis of a representative 3,4-dialkoxyaniline analog and a common kinase inhibition assay.

Synthesis of a Representative N-Substituted 3,4-Diethoxyaniline Analog

The synthesis of N-substituted anilines can be achieved through various methods, including the reaction of an aniline with an appropriate electrophile.[8]

Reaction: Buchwald-Hartwig amination

Materials:

  • 3,4-Diethoxyaniline

  • Aryl bromide or triflate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3,4-diethoxyaniline (1.2 mmol), aryl bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3,4-diethoxyaniline analog.

In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Materials:

  • Kinase of interest (e.g., EGFR, PDGF-RTK)

  • Biotinylated substrate peptide

  • ATP

  • Test compound (3,4-diethoxyaniline analog)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, biotinylated substrate peptide, and test compound in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled antibody and SA-APC detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value.

Visualizations

General SAR Summary for 3,4-Dialkoxyaniline Analogs

SAR_Summary cluster_R1 Aniline Nitrogen (R1) cluster_R2R3 Alkoxy Groups (R2, R3) Core 3,4-Dialkoxyaniline Core N_Sub Substitution at N Core->N_Sub Alkoxy Alkoxy Groups Core->Alkoxy Mod_Solubility Mod_Solubility N_Sub->Mod_Solubility Modulates Solubility Mod_Permeability Mod_Permeability N_Sub->Mod_Permeability Modulates Permeability H_Bonding H_Bonding N_Sub->H_Bonding Key H-Bonding Hydrophobic_Pocket Hydrophobic_Pocket Alkoxy->Hydrophobic_Pocket Fit in Hydrophobic Pocket Potency Potency Alkoxy->Potency Impacts Potency Selectivity Selectivity Alkoxy->Selectivity Impacts Selectivity

Caption: Key modification points on the 3,4-dialkoxyaniline scaffold and their general impact on properties.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (3,4-Dialkoxyaniline) Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify BioAssay Biochemical Kinase Assay (e.g., TR-FRET) Purify->BioAssay CellAssay Cell-based Proliferation Assay Purify->CellAssay SAR SAR Analysis BioAssay->SAR CellAssay->SAR

Caption: A streamlined workflow from analog synthesis to SAR analysis for kinase inhibitor discovery.

Conclusion

The 3,4-dialkoxyaniline scaffold represents a versatile and valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship studies reveal that modifications to the alkoxy groups and substitutions at the aniline nitrogen are key to optimizing biological activity. The insights and protocols provided in this guide are intended to aid researchers in the rational design of novel therapeutics targeting the kinome.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • 3,4-Diethoxyaniline Hydrochloride|RUO|Supplier - Benchchem. Benchchem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. PubMed Central.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications.
  • Aniline replacement in drug-like compounds - Cresset Group. Cresset Group.
  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed. PubMed.
  • Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. [No Source Found].
  • Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides.
  • Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor - PubMed. PubMed.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv

Sources

Comparative Analysis of 3,4-Diethoxyaniline Hydrochloride: Stability and Reactivity Profiles vs. Common Aniline Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide:

Introduction

For researchers and professionals in organic synthesis and drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, product purity, and overall project timelines. Aromatic amines, particularly aniline and its derivatives, are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their hydrochloride salts are frequently preferred over the free bases due to enhanced stability and handling characteristics.[1]

This guide provides an in-depth comparative analysis of 3,4-diethoxyaniline hydrochloride against other widely used aniline salts: aniline hydrochloride, p-toluidine hydrochloride, and p-chloroaniline hydrochloride. We will dissect how the electronic and steric nature of aromatic ring substituents dictates the stability and reactivity of these essential compounds, offering field-proven insights and experimental protocols to guide your synthetic strategies.

The Structural Nuances: How Substituents Dictate Chemical Behavior

The stability and reactivity of an aniline salt are not intrinsic properties but are rather a direct consequence of the electronic effects exerted by substituents on the aromatic ring. The formation of a hydrochloride salt protonates the amino group, converting it into an ammonium group (-NH₃⁺). This transformation is key, as the -NH₃⁺ group is strongly electron-withdrawing and deactivating, influencing the molecule's behavior in chemical reactions.

  • This compound: This molecule possesses two potent electron-donating ethoxy (-OEt) groups at the meta and para positions. These groups enrich the aromatic ring with electron density through resonance, which in the free amine form would strongly activate the ring towards electrophilic attack and increase the nucleophilicity of the nitrogen.[1][3]

  • Aniline Hydrochloride: As the parent compound, it lacks ring substituents, providing a baseline for comparison. The primary influence on its reactivity is the electron-withdrawing -NH₃⁺ group.

  • p-Toluidine Hydrochloride: The methyl (-CH₃) group at the para position is a weak electron-donating group through induction and hyperconjugation, making the ring slightly more electron-rich than aniline's.[4]

  • p-Chloroaniline Hydrochloride: The chlorine (-Cl) atom at the para position exerts a dual effect: it is electron-withdrawing inductively but electron-donating through resonance. Overall, it deactivates the ring compared to aniline.[5]

Diagram 1: Influence of substituents on aniline ring activation.

Comparative Stability Analysis

The decision to use an aniline as its hydrochloride salt is primarily driven by the need for enhanced stability. Free anilines are notoriously susceptible to degradation, particularly through oxidation.

Thermal Stability

Thermal stability is crucial for determining safe storage temperatures and reaction conditions. Aniline salts generally exhibit higher melting and boiling points compared to their free bases, a consequence of their ionic character.

CompoundMelting Point (°C)Boiling Point (°C)Notes
3,4-Diethoxyaniline HCl ~48[1][2]294.5 (free base)[1]The relatively low melting point suggests caution is needed at elevated temperatures.
Aniline HCl 198245[6]High thermal stability, a common benchmark.
p-Toluidine HCl 242 - 245[7]257.5[8]The methyl group contributes to a higher melting point, indicating a stable crystal lattice.
p-Chloroaniline HCl 250 - 300 (decomposes)[9]232 (free base)[10]Decomposes at high temperatures rather than cleanly melting/boiling.

Data compiled from various sources.[1][2][7][9][10] Note that some values are for the free base where salt data was unavailable and decomposition may occur at the melting point.

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, can affect the accuracy of weighing, alter reactivity, and promote degradation.[][12] Aniline salts are generally hygroscopic.

Insight: The presence of polar functional groups like ethoxy groups in 3,4-diethoxyaniline may slightly increase its affinity for water compared to less substituted analogs, though all should be handled as hygroscopic materials. Storage in a desiccator or under an inert atmosphere is a mandatory best practice.

Experimental Protocol 1: Gravimetric Assessment of Hygroscopicity

This protocol provides a straightforward method to compare the hygroscopicity of different aniline salts.

Objective: To quantify and compare the moisture uptake of various aniline salts under controlled high-humidity conditions.

Methodology:

  • Sample Preparation: Place approximately 1.0 g of each finely ground aniline salt into separate, pre-weighed glass petri dishes. Record the initial mass (W₀) accurately.

  • Chamber Setup: Prepare a sealed desiccator containing a saturated solution of potassium chloride to maintain a constant relative humidity (RH) of approximately 84% at room temperature.[13]

  • Exposure: Place the open petri dishes inside the desiccator, ensuring they do not contact the salt solution. Seal the desiccator.

  • Data Collection: After 24 hours, remove the samples one by one and immediately weigh them to determine the final mass (Wₜ).

  • Calculation: Calculate the percentage weight gain due to moisture absorption using the formula: % Weight Gain = [(Wₜ - W₀) / W₀] * 100

Self-Validation: The use of a saturated salt solution provides a self-regulating, constant humidity environment. Comparing the results against a known standard (e.g., anhydrous CaCl₂) can further validate the experimental setup.

Oxidative Stability

Anilines are prone to oxidation by air and light, often resulting in the formation of colored impurities.[10] Salt formation significantly mitigates this by protonating the lone pair of electrons on the nitrogen, making them less available for oxidation.

Insight: The electron-donating ethoxy groups on 3,4-diethoxyaniline increase the electron density of the aromatic ring, making the free base form more susceptible to oxidation than aniline or p-chloroaniline.[14][15] While the hydrochloride salt provides protection, this inherent electronic property means that extra care should be taken to protect it from prolonged exposure to air and light, especially in solution.

Experimental Protocol 2: Comparative Oxidative Stability by UV-Vis Spectroscopy

This protocol uses UV-Vis spectroscopy to monitor the formation of colored oxidation products over time.

Objective: To visually and quantitatively compare the rate of oxidative degradation of different aniline salts in solution.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of each aniline salt in a 50:50 ethanol/water solvent system.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis absorption spectrum (250-700 nm) for each solution. This serves as the baseline (T=0).

  • Exposure: Transfer the solutions to loosely capped, clear glass vials and place them in a well-lit area at room temperature.

  • Time-Course Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), record the UV-Vis spectrum for each sample.

  • Data Analysis: Monitor the appearance and growth of new absorption bands in the visible region (400-700 nm), which indicate the formation of colored oxidation products.[16][17] The rate of increase in absorbance at a characteristic wavelength can be used to quantify the relative stability.

Trustworthiness: By running all samples in parallel under identical conditions (solvent, concentration, light exposure), the protocol ensures that any observed differences in degradation rate are directly attributable to the intrinsic stability of the compounds.

Comparative Reactivity Analysis

The utility of aniline derivatives lies in their reactivity. Key transformations include N-acylation and diazotization, both of which are heavily influenced by the substituents on the aromatic ring. For these reactions, the hydrochloride salt must typically be neutralized in situ or used in a biphasic system to liberate the nucleophilic free amine.

N-Acylation

Acylation involves the reaction of the amine's nitrogen with an acylating agent (e.g., an acid chloride or anhydride) to form an amide. The reaction rate is dependent on the nucleophilicity of the nitrogen atom.

Causality:

  • Electron-donating groups (EDGs) like -OEt and -CH₃ increase the electron density on the nitrogen, making the amine more nucleophilic and thus more reactive towards acylation.[3]

  • Electron-withdrawing groups (EWGs) like -Cl decrease the electron density on the nitrogen, making the amine less nucleophilic and less reactive .[18]

Therefore, the expected order of reactivity in acylation for the free amines is: 3,4-Diethoxyaniline > p-Toluidine > Aniline > p-Chloroaniline

Experimental Protocol 3: Comparative N-Acylation with Acetic Anhydride

Objective: To compare the relative reactivity of different anilines in a standard acylation reaction.

Methodology:

  • Reagent Setup: In four separate flasks, dissolve an equimolar amount (e.g., 10 mmol) of each aniline hydrochloride and sodium acetate (1.1 equivalents) in 20 mL of water. This will generate the free amine in situ.

  • Reaction Initiation: To each flask, add a stoichiometric amount (1.0 equivalent) of acetic anhydride while stirring vigorously at room temperature.

  • Monitoring: Observe the reactions for the formation of a precipitate (the acetylated product, an acetanilide, is often less soluble). Record the time taken for the initial appearance of the precipitate and the time to apparent completion.

  • Workup: After 30 minutes, cool the reaction mixtures in an ice bath to ensure complete precipitation. Collect the solid products by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the yield of the dried product for each reaction. Higher yields in a fixed time frame indicate greater reactivity.

Diazotization

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This reaction is a cornerstone of synthetic chemistry, as the diazonium group is an excellent leaving group that can be replaced by a wide variety of nucleophiles.

Causality:

  • EDGs on the aromatic ring stabilize the resulting diazonium ion and can increase the rate of formation.[19]

  • EWGs destabilize the diazonium ion, making the reaction more difficult and the product less stable.[20]

The high reactivity of the 3,4-diethoxyaniline ring also makes it susceptible to side reactions like C-nitrosation if conditions are not carefully controlled. All diazotization reactions must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.

Diazotization_Workflow cluster_input Reactants (0-5 °C) cluster_reaction In Situ Generation cluster_product Intermediate AnilineHCl Aniline Salt (e.g., 3,4-Diethoxyaniline HCl) HNO2 HONO (Nitrous Acid) AnilineHCl->HNO2 Reacts with NaNO2 NaNO₂ NaNO2->HNO2 HCl Excess HCl HCl->HNO2 Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ HNO2->Diazonium Forms

Diagram 2: General workflow for the diazotization of aniline salts.

Summary and Conclusion

This guide provides a framework for understanding and predicting the behavior of this compound in comparison to other common aniline salts. The choice of aniline derivative is a strategic one, dictated by the specific requirements of the synthetic target.

Feature3,4-Diethoxyaniline HClp-Toluidine HClAniline HClp-Chloroaniline HCl
Ring Electronics Strongly Activated (EDG)Weakly Activated (EDG)Neutral (Baseline)Deactivated (EWG)
Thermal Stability ModerateHighHighHigh (but decomposes)
Oxidative Stability LowerModerateModerateHigher
Acylation Reactivity Very HighHighModerateLow
Diazotization Facile, but risk of side reactionsReadily proceedsStandardMore difficult

Key Takeaways for the Practicing Scientist:

  • This compound is an excellent choice when high nucleophilicity or rapid electrophilic substitution on the free amine is desired. Its powerful activating groups make it highly reactive, but this necessitates greater care to prevent oxidation and potential side reactions.

  • Aniline hydrochloride and p-toluidine hydrochloride represent robust, general-purpose intermediates with good stability and predictable reactivity.

  • p-Chloroaniline hydrochloride is preferred when a deactivated ring is required to control reactivity or when the chlorine atom is needed as a handle for subsequent cross-coupling reactions.

By understanding the interplay between molecular structure, stability, and reactivity, researchers can make more informed decisions, leading to the development of more efficient, reliable, and robust synthetic protocols.

References

  • ResearchGate. (n.d.). UV-Visible absorption spectra of chemically oxidized aniline films on glass.... Retrieved from [Link]

  • MDPI. (2019). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluidine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]

  • Cambridge Open Engage. (2023). Effects of Electron-Withdrawing and Donating Group Substituents on the Photodissociation Reaction of Diazirine.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles.... Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluidine hydrochloride, 99%. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline hydrochloride. Retrieved from [Link]

  • Exploring Chemical Space. (n.d.). Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Chloro-o-toluidine and Its Hydrochloride. Retrieved from [Link]

  • Deepak Nitrite. (2023). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Diazonium and Diazo Groups. Retrieved from [Link]

  • Allen. (n.d.). Why is it difficult to carry out the diazotisation of aniline in which electron withdrawing group is present on the ring at the para-position?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • ResearchGate. (2020). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Pharmaceutical Updates. (2024). SOP for Hygroscopicity Testing in Powders. Retrieved from [Link]

  • NISCAIR. (n.d.). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Chloroaniline (CAS 106-47-8). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 3,4-diethoxyaniline,hydrochloride CAS NO.4956-84-7. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

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A Guide to Cross-Referencing Experimental and Theoretical Spectroscopic Data for 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 3,4-Diethoxyaniline, a versatile aromatic amine building block, is no exception.[1] Its utility as a chemical intermediate, particularly in organic synthesis and pharmaceutical research, necessitates rigorous characterization.[1] Spectroscopic analysis provides a powerful lens through which we can probe the molecular structure and bonding of this compound. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 3,4-Diethoxyaniline, focusing on common and insightful techniques: Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle of this guide is to demonstrate the synergy between experimental measurements and theoretical calculations. Experimental spectra provide a real-world fingerprint of the molecule, while theoretical modeling, particularly using Density Functional Theory (DFT), allows for a deeper interpretation of the observed spectral features. By cross-referencing these two domains, we can achieve a more robust and validated understanding of the molecular properties of 3,4-Diethoxyaniline.

The Significance of Spectroscopic Cross-Referencing

The validation of molecular structure and properties is a cornerstone of chemical and pharmaceutical research. Relying solely on experimental data can sometimes lead to ambiguous assignments of spectral features. Conversely, theoretical calculations, while powerful, are approximations of reality. The true strength in characterization comes from the convergence of these two approaches. When the calculated spectra closely match the experimental data, it provides strong evidence for the accuracy of both the experimental results and the computational model. This validated model can then be used to predict other properties of the molecule, aiding in the design of new syntheses and the understanding of reaction mechanisms.

Vibrational Spectroscopy: A Tale of Two Techniques

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of a laser beam provides information about the functional groups present and the overall molecular structure.

Experimental FT-IR Spectroscopy of 3,4-Diethoxyaniline

The FT-IR spectrum of 3,4-Diethoxyaniline reveals a wealth of information about its constituent functional groups. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a condensed-phase IR spectrum of 3,4-diethoxyaniline.[2] Key vibrational modes characteristic of the aniline and ethoxy moieties are expected.

Expected Key Vibrational Modes in the FT-IR Spectrum of 3,4-Diethoxyaniline:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comments
N-H Stretching3300-3500Asymmetric and symmetric stretching of the primary amine group. Often appear as two distinct peaks.
C-H Stretching (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretching (Aliphatic)2850-3000Asymmetric and symmetric stretching of the C-H bonds in the ethyl groups.
C=C Stretching (Aromatic)1450-1600In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
N-H Bending1550-1650Scissoring vibration of the primary amine group.
C-N Stretching1250-1350Stretching of the bond between the aromatic ring and the nitrogen atom.
C-O Stretching (Ether)1000-1300Asymmetric and symmetric stretching of the C-O-C bonds of the ethoxy groups.

The causality behind focusing on these regions is that they correspond to the characteristic vibrational frequencies of the key functional groups present in 3,4-Diethoxyaniline. The presence and specific positions of these bands provide a high degree of confidence in the compound's identity and purity.

Experimental FT-Raman Spectroscopy: The Missing Piece

As of the latest literature review, publicly available experimental FT-Raman data for 3,4-Diethoxyaniline is not readily found. While FT-IR is excellent for observing polar functional groups, FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For a complete vibrational analysis, obtaining an FT-Raman spectrum would be highly beneficial. It would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations.

Theoretical Vibrational Analysis: A Predictive Approach

In the absence of a dedicated theoretical study for 3,4-Diethoxyaniline, we can propose a robust computational methodology based on studies of similar aniline derivatives.[1][3] Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide excellent agreement with experimental vibrational spectra for related molecules.[3]

Proposed Workflow for Theoretical Vibrational Analysis:

A proposed workflow for the theoretical calculation of vibrational spectra.

This workflow begins with optimizing the molecular geometry of 3,4-Diethoxyaniline to its lowest energy state. Subsequently, a frequency calculation is performed on the optimized geometry to obtain the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. A Potential Energy Distribution (PED) analysis is then crucial for making unambiguous vibrational assignments by quantifying the contribution of different internal coordinates to each normal mode. The final step is the generation of simulated IR and Raman spectra, which can be directly compared with the experimental data.

Electronic Spectroscopy: Probing the π-System with UV-Vis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like 3,4-Diethoxyaniline, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals).

Experimental UV-Vis Spectrum of 3,4-Diethoxyaniline

The PubChem database indicates the availability of a UV-Vis spectrum for 3,4-Diethoxyaniline.[4] Aniline and its derivatives typically exhibit two main absorption bands in the UV region.[5]

Expected Electronic Transitions in the UV-Vis Spectrum of 3,4-Diethoxyaniline:

TransitionExpected Wavelength Range (nm)Description
π → π230-270A high-intensity band corresponding to electronic transitions within the benzene ring.
n → π270-300A lower-intensity band arising from the transition of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring.

The presence of the two ethoxy groups, which are electron-donating, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted aniline. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Theoretical Electronic Transitions: A TD-DFT Approach

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By performing a TD-DFT calculation on the optimized geometry of 3,4-Diethoxyaniline, we can obtain the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. These calculated values can then be directly compared to the experimentally observed absorption maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number and types of atoms, their connectivity, and their chemical environment.

Experimental ¹H and ¹³C NMR Spectra of 3,4-Diethoxyaniline

Experimental ¹H and ¹³C NMR spectra for 3,4-Diethoxyaniline are available, as indicated by the PubChem database.[4]

Expected ¹H NMR Spectral Features for 3,4-Diethoxyaniline:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
-NH₂~3.5-4.5Singlet (broad)2H
Aromatic C-H~6.5-7.0Multiplet3H
-O-CH₂-~3.9-4.1Quartet4H
-CH₃~1.3-1.5Triplet6H

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amine and ethoxy groups, generally shifting them upfield compared to benzene. The quartet and triplet patterns of the ethoxy groups are a classic signature of an ethyl group.

Expected ¹³C NMR Spectral Features for 3,4-Diethoxyaniline:

Carbon EnvironmentExpected Chemical Shift (ppm)
Aromatic C-N~140-150
Aromatic C-O~140-150
Aromatic C-H~100-120
-O-CH₂-~60-70
-CH₃~10-20

The specific chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

Theoretical NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating theoretical NMR chemical shifts. By performing a GIAO calculation on the optimized geometry of 3,4-Diethoxyaniline, we can obtain theoretical ¹H and ¹³C chemical shifts. These calculated values are then typically scaled or referenced to a known standard (e.g., tetramethylsilane, TMS) for comparison with experimental data.

Workflow for Experimental and Theoretical NMR Data Correlation:

A workflow for correlating experimental and theoretical NMR data.

A Self-Validating System: The Power of Integrated Analysis

The true scientific integrity of this cross-referencing approach lies in its self-validating nature. An accurate DFT model should be able to reproduce the key features of all the experimental spectra. For instance, the same optimized molecular geometry should be used as the starting point for calculating both the vibrational frequencies and the NMR chemical shifts. If the calculated vibrational spectrum closely matches the experimental FT-IR data, it lends confidence to the accuracy of the optimized geometry. This, in turn, strengthens the reliability of the calculated NMR chemical shifts. Any significant discrepancies between the experimental and theoretical data would prompt a re-evaluation of the computational model (e.g., choice of functional or basis set) or a closer inspection of the experimental conditions and data quality.

Conclusion

The comprehensive spectroscopic characterization of 3,4-Diethoxyaniline is greatly enhanced by the cross-referencing of experimental data with theoretical calculations. While experimental FT-IR, UV-Vis, and NMR spectra provide the foundational fingerprints of the molecule, theoretical modeling using DFT allows for a detailed and validated assignment of the observed spectral features. This integrated approach not only provides a high degree of confidence in the structural elucidation of 3,4-Diethoxyaniline but also establishes a validated computational model that can be used to predict other molecular properties. For researchers in drug development and organic synthesis, this robust characterization is an indispensable step in advancing their scientific endeavors.

References

  • PubChem. 3,4-Diethoxyaniline. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Sharma, B., et al. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5-TRIMETHOXYANILINE. RASĀYAN J. Chem., 16(2), 1232-1241.
  • NIST. Aniline, 3,4-diethoxy-. NIST Chemistry WebBook. [Link]

  • Sert, Y., et al. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
  • Arjunan, V., et al. (2012). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 69-78.
  • Raja, G., et al. (2015). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 7(6), 2665-2668.

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Biological efficacy of 3,4-diethoxy substituted compounds versus other alkoxy analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Efficacy of 3,4-Diethoxy Substituted Compounds Versus Other Alkoxy Analogs

In the landscape of medicinal chemistry, the strategic modification of a lead compound's structure is a cornerstone of drug discovery. Among the vast arsenal of functional groups available to chemists, alkoxy groups—particularly methoxy and ethoxy moieties—are frequently employed to fine-tune a molecule's pharmacological profile.[1] This guide provides a detailed comparison of the biological efficacy of compounds bearing a 3,4-diethoxy substitution pattern against other common alkoxy analogs. We will delve into the underlying principles of structure-activity relationships (SAR), compare performance using experimental data, and provide robust protocols for empirical validation.

The introduction of an alkoxy group can profoundly alter a molecule's interaction with its biological target and its journey through the body.[2] This is achieved by modifying key physicochemical properties such as lipophilicity, electronic distribution, and steric bulk. The relationship between a molecule's chemical structure and its biological activity is the central tenet of SAR studies.[3]

  • Lipophilicity: This property, often measured as a partition coefficient (LogP), governs a drug's ability to cross biological membranes. Alkyl groups are lipophilic, and increasing the carbon chain length (e.g., from methoxy to ethoxy) generally increases lipophilicity.[2] This can enhance membrane permeability but may also lead to issues like poor solubility or increased metabolic breakdown.

  • Electronic Effects: The oxygen atom in an alkoxy group is electron-donating through resonance but electron-withdrawing through induction. This electronic influence can modulate the acidity or basicity of nearby functional groups, which may be critical for target binding.[4]

  • Steric Profile and Conformation: The size and shape of the alkoxy group can influence how a molecule fits into a binding pocket. An ethoxy group is larger than a methoxy group, a factor that could either create a more favorable, snug fit or introduce steric hindrance that prevents optimal binding.[5] Furthermore, the flexibility of the alkyl chain can allow the molecule to adopt different conformations.[6]

  • Metabolic Stability: Alkoxy groups are common sites for metabolism, typically via O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.[7] The rate of this metabolic process can differ between methoxy, ethoxy, and other analogs, directly impacting the drug's half-life and duration of action.[8]

Caption: Key molecular properties influenced by alkoxy substituents.

Comparative Efficacy: Insights from Experimental Data

The theoretical advantages of one alkoxy group over another must be borne out by empirical data. The choice is highly context-dependent, varying with the drug target and desired therapeutic outcome.

Case Study 1: Enzyme Inhibition - Dimethoxy vs. Diethoxy Analogs

In the field of enzyme inhibition, small structural changes can lead to significant differences in potency and duration of action. Studies on organophosphates, which act by inhibiting cholinesterases, provide a clear comparison.

  • Potency: In an analysis of dimethoate derivatives, compounds with dimethoxy groups were found to be more effective insecticides against the house fly than their diethoxy counterparts.[9] Conversely, other research indicates that diethyl organophosphates are generally more potent inhibitors of acetylcholinesterase (AChE) than their dimethyl analogs.[10]

  • Duration of Action: A comparative study on paraoxon poisoning in rats revealed a critical difference in toxicokinetics. While both dimethyl and diethyl paraoxon caused a similar degree of cholinesterase inhibition, the respiratory toxicity induced by the diethyl version was significantly longer-lasting.[11][12] This suggests that the diethoxy compound (or its effect) is cleared or reversed more slowly, a crucial factor in both toxicology and therapeutic drug design.

Table 1: Comparative Effects of Dimethoxy vs. Diethoxy Organophosphates

FeatureDimethoxy Analogs (e.g., Dimethyl Paraoxon)Diethoxy Analogs (e.g., Diethyl Paraoxon)Reference(s)
Potency Can be more potent in specific contexts (e.g., dimethoate)Often more potent AChE inhibitors[9][10]
Duration of Effect Shorter-lasting toxicity; spontaneous reversal observedLonger-lasting toxicity[11][12]
Cholinesterase Inhibition Rapid and significantRapid and significant, similar magnitude to dimethyl[11]
Case Study 2: Anti-Inflammatory and Anti-Alzheimer's Activity of 3,4-Dialkoxy Compounds

The 3,4-dialkoxybenzene motif is present in numerous biologically active compounds. Research into derivatives with this core structure highlights the potential of the diethoxy substitution.

  • Anti-Inflammatory Activity: A study involving the synthesis of 1-acylaminoalkyl-3,4-dimethoxy- and 3,4-diethoxybenzene derivatives found that all tested compounds possessed anti-inflammatory activity, with some showing efficacy similar to that of ibuprofen or acetylsalicylic acid but with lower acute toxicity.[]

  • Anti-Alzheimer's Agents: In a search for multi-target agents for Alzheimer's disease, a series of 3,4-diethoxy substituted thioureas and their thiazole derivatives were synthesized and evaluated.[14] Several of these compounds showed substantial inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are key targets in neurodegenerative disease therapy.[14] This underscores the utility of the 3,4-diethoxy scaffold in designing central nervous system (CNS) active agents.

Impact on Pharmacokinetics and Metabolism (ADME)

A compound's efficacy is not solely determined by its target affinity; its ability to reach the target and persist for an appropriate duration is equally critical. The choice of alkoxy substituent plays a major role in a drug's ADME profile.

  • Metabolic Stability: The primary route of metabolism for many alkoxy-containing drugs is O-dealkylation.[7] The methoxy group is often particularly labile to this process.[15] Replacing a methoxy with an ethoxy group can sometimes increase metabolic stability by altering the steric or electronic environment around the oxygen, making it a less favorable substrate for CYP enzymes.[8]

  • Bioavailability and Distribution: Increasing the alkyl chain length from methyl to ethyl enhances lipophilicity. This can improve absorption across the gut wall and penetration into tissues, including the brain.[16] For example, in a study of zidovudine (AZT) prodrugs, 5-bromo-6-ethoxy derivatives showed higher brain uptake compared to AZT itself.[16] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, or non-specific binding, which can decrease oral bioavailability.[17]

Table 2: General Influence of Methoxy vs. Ethoxy Groups on ADME Properties

ADME ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Rationale & Considerations
Lipophilicity (LogP) LowerHigherIncreased alkyl character enhances lipophilicity.
Metabolic Stability Often more susceptible to O-dealkylationCan be more stable, but is context-dependentSteric hindrance and electronic effects influence CYP enzyme activity.
Membrane Permeability Generally goodOften enhancedHigher lipophilicity can improve passive diffusion across membranes.
Aqueous Solubility Generally higherGenerally lowerIncreased lipophilicity often corresponds to decreased water solubility.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal alkoxy substituent for a given scaffold, rigorous and reproducible biological assays are essential. The following are standardized protocols for key in vitro experiments.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase Example)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

Causality: The choice of a fluorescence-based assay provides high sensitivity and is amenable to high-throughput screening. By titrating the concentration of the inhibitor, we can precisely quantify its potency (IC₅₀), allowing for a direct comparison between different alkoxy analogs.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (e.g., 3,4-dimethoxy analog, 3,4-diethoxy analog) in 100% DMSO.

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in Kinase Buffer to a concentration of 2X the final desired concentration.

    • Prepare a solution of the kinase's peptide substrate and ATP in Kinase Buffer to 2X the final concentration.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stocks in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Further dilute these intermediate stocks into Kinase Buffer to achieve a 2X final assay concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 5 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. Final volume is 20 µL.

    • Incubate for 60 minutes at 28°C.

    • Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ reagent).

    • Incubate as per the detection kit manufacturer's instructions.

  • Data Analysis:

    • Read the plate on a luminometer or fluorometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Prep 1. Reagent Preparation Dilute 2. Compound Serial Dilution Prep->Dilute Plate 3. Plate Compounds & Kinase Dilute->Plate React 4. Add Substrate/ATP & Incubate Plate->React Stop 5. Stop Reaction & Add Detection Reagent React->Stop Read 6. Read Plate Stop->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the ability of a compound to reduce the viability of cultured cancer cells.

Causality: The MTT assay is a colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity. This self-validating system ensures that only living, metabolically active cells contribute to the signal.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 3,4-dimethoxy vs. 3,4-diethoxy analogs) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing living cells to convert the MTT into purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The selection of an alkoxy substituent is a critical, multi-faceted decision in drug design. There is no universally superior choice between a 3,4-diethoxy moiety and other analogs like dimethoxy or longer-chain variants. While diethoxy substitutions can potentially offer enhanced metabolic stability and lipophilicity, this may come at the cost of reduced solubility or altered binding affinity.[9][11][] The optimal substitution pattern is intrinsically linked to the specific biological target, the desired pharmacokinetic profile, and the overall therapeutic objective. The strategic path forward relies on a cycle of rational design, informed by SAR principles, and empirical validation through rigorous biological testing as outlined in this guide.

References

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  • Ahmad, S., et al. (2024). Evaluation of 3,4-diethoxy substituted Thioureas and Their Thiazole Derivatives as Potent anti-Alzheimer's agents: Synthesis, DFT, Biological Activity and Molecular Modeling Investigations. Journal of Molecular Structure, 1314(4), 138760. Available at: [Link]

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  • Kumar, R., et al. (1996). In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'. Journal of Medicinal Chemistry, 39(20), 4029-35. Available at: [Link]

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  • El-Feky, S. A., et al. (1987). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. Journal of Medicinal Chemistry, 30(8), 1481-5. Available at: [Link]

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  • Zadrazilova, I., et al. (2012). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 17(11), 13546-64. Available at: [Link]

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  • Li, C. M., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 42(9), 1533-41. Available at: [Link]

  • (No author). (n.d.). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 263, 115938. Available at: [Link]

  • (No author). (2023). C-4 analogs of podophyllotoxin as tubulin inhibitors: Synthesis, biological evaluation, and structure-activity relationship. ChemRxiv. Available at: [Link]

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  • (No author). (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7551. Available at: [Link]

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Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 3,4-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety grounded in scientific rationale. This guide provides a detailed operational framework for the safe handling of 3,4-Diethoxyaniline Hydrochloride (CAS No: 4956-84-7), a versatile aromatic amine building block used in pharmaceutical and chemical synthesis.[1] The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and protects the integrity of both the researcher and the research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is an organic salt designed to improve the stability and handling of its parent aniline base.[1] However, its chemical nature as a substituted aromatic amine necessitates rigorous safety protocols. The primary hazards, as identified by the Globally Harmonized System (GHS), stem from its irritant properties.[2] While this specific compound may not exhibit the high acute toxicity of simpler anilines, the broader class of aromatic amines is known for potential systemic effects, often through dermal absorption and inhalation.[3][4] Therefore, our safety posture must be proactive and comprehensive.

Table 1: GHS Hazard Profile for 3,4-Diethoxyaniline

Hazard Class GHS Classification Signal Word Hazard Statement Source
Skin Corrosion/Irritation Skin Irrit. 2 Warning H315: Causes skin irritation [2]
Serious Eye Damage/Irritation Eye Irrit. 2 Warning H319: Causes serious eye irritation [2]

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335: May cause respiratory irritation |[2] |

Core Protective Measures: A Multi-Layered Defense

A robust safety plan does not rely on a single piece of equipment but on an integrated system of engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize direct exposure. All handling of this compound powder must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors at the source, drastically reducing the risk of inhalation, which can cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection and use of PPE must be deliberate and matched to the operational risk.

Table 2: Recommended PPE for Handling this compound

Protection Type Minimum Requirement Recommended for High-Risk Tasks (e.g., large quantities, potential for splash) Rationale
Respiratory Not required if handled exclusively in a fume hood. NIOSH-approved half-face or full-face respirator with organic vapor/particulate cartridges.[6] Protects against respiratory irritation from inhalation of fine dust, especially during weighing and transfers.[5]
Eye & Face Chemical splash goggles. Full-face shield worn over chemical splash goggles.[5] Protects against serious eye irritation from splashes or airborne particles.[2] Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving (e.g., two pairs of nitrile gloves). Prevents skin contact, which can cause irritation.[2] Aromatic amines can permeate some glove materials; check manufacturer data and change gloves frequently.[7][8]
Body Fully-buttoned, long-sleeved laboratory coat. Chemical-resistant apron or disposable coveralls (e.g., Tychem®).[6] Protects skin and personal clothing from contamination.[9]

| Footwear | Closed-toe shoes. | Chemical-resistant boots or shoe covers. | Protects feet from spills. |

Operational Protocol: A Step-by-Step Workflow

This section provides a procedural workflow designed to integrate safety at every stage of handling.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

  • Review Emergency Procedures: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye protection, and finally, outer gloves.

Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound from initial handling to final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Final Steps Prep 1. Verify Fume Hood & Safety Equipment Don_PPE 2. Don Required PPE Prep->Don_PPE Weigh 3. Weigh & Transfer (Minimize Dust) Don_PPE->Weigh React 4. Perform Chemical Synthesis/Preparation Weigh->React Decon 5. Decontaminate Glassware & Work Surfaces React->Decon Waste 6. Segregate & Label Hazardous Waste Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Dispose 9. Transfer Waste to Central Accumulation Area Waste->Dispose Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling this compound.

Post-Handling and Decontamination
  • Decontaminate: Carefully clean all glassware and surfaces that may have come into contact with the chemical.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.[5] Do not mix with general waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves, and respirator (if used).

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory area.[5]

Emergency Response and Disposal Plan

Exposure and First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician if irritation occurs or you feel unwell.[10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[10]

Spill Response
  • Small Spills (in a fume hood): Wearing appropriate PPE, carefully sweep or shovel the solid material into a designated hazardous waste container.[5] Minimize dust generation.[5]

  • Large Spills: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Containers must be sealed, clearly labeled, and transferred to an approved waste disposal facility according to local, state, and federal regulations.[5][10]

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520936, 3,4-Diethoxyaniline. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

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